4-(1,3-Dioxoisoindolin-2-YL)butanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXADABRNBNSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189537 | |
| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-60-5 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(3-formylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(1,3-Dioxoisoindolin-2-yl)butanal: Synthesis, Properties, and Applications
Abstract: 4-(1,3-Dioxoisoindolin-2-yl)butanal is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Featuring a terminal aldehyde and a stable phthalimide-protected amine, it serves as a versatile building block for the synthesis of a wide range of more complex molecules, including gamma-aminobutyric acid (GABA) analogs, pharmacophores, and various heterocyclic systems. This guide provides an in-depth analysis of its nomenclature, synthesis, physicochemical properties, key chemical reactions, and applications, offering a valuable resource for scientists working in medicinal chemistry and synthetic organic chemistry.
Nomenclature and Structure Elucidation
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(1,3-dioxoisoindol-2-yl)butanal .[1][2] This name systematically describes its molecular structure:
-
Butanal: The parent structure is a four-carbon aliphatic chain with an aldehyde group (-CHO) at position 1.
-
4-(...): A substituent is attached to the fourth carbon of the butanal chain.
-
1,3-Dioxoisoindolin-2-yl: This describes the substituent, which is the phthalimide group. "Isoindoline" refers to the bicyclic system, "1,3-dioxo" indicates the two ketone groups, and "-2-yl" specifies that the connection to the butanal chain is through the nitrogen atom (position 2) of the imide.
The compound is also known by several synonyms, including N-(3-Formylpropyl)phthalimide, 4-Phthalimidobutanal, and γ-Phthalimidobutyraldehyde.[2][3][4]
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 3598-60-5[1][5][6][7][8] |
| Molecular Formula | C₁₂H₁₁NO₃[1][3][5][7][8] |
| Molecular Weight | 217.22 g/mol [5][8] |
| Canonical SMILES | O=CCCCN1C(=O)C2=CC=CC=C2C1=O[1][2] |
| InChI Key | WMXADABRNBNSJC-UHFFFAOYSA-N[1][6][7] |
Synthesis and Purification
The most common and efficient synthesis of this compound is achieved via the Gabriel synthesis , a robust method for forming primary amines from alkyl halides.[9][10][11] This pathway utilizes the phthalimide anion as a surrogate for ammonia, preventing the over-alkylation that often plagues direct amination with alkyl halides.[9]
The synthesis requires a two-step approach to accommodate the reactive aldehyde group:
-
Protection of the Aldehyde: The aldehyde group in the starting material, 4-bromobutanal, is highly susceptible to nucleophilic attack. To prevent unwanted side reactions, it is first protected as a diethyl acetal.
-
N-Alkylation (Gabriel Reaction): Potassium phthalimide is reacted with the protected 4-bromobutanal diethyl acetal. The phthalimide anion acts as a nucleophile, displacing the bromide ion in a classic SN2 reaction.[12][13]
-
Deprotection of the Acetal: The resulting N-substituted phthalimide with the acetal group is then carefully hydrolyzed under mild acidic conditions to regenerate the aldehyde, yielding the final product.
Experimental Protocol: Synthesis of this compound
Step 1: N-Alkylation of Potassium Phthalimide
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 4-bromobutanal diethyl acetal (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4,4-diethoxybutyl)phthalimide.
Step 2: Acetal Hydrolysis
-
Dissolve the crude product from Step 1 in a mixture of acetone and 1M hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours until TLC indicates the complete disappearance of the starting material.
-
Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
This compound is typically a solid at room temperature with limited solubility in water but good solubility in many organic solvents.[14]
Summary of Physicochemical Data:
| Property | Value / Description |
|---|---|
| Physical Form | Solid[6] |
| Purity | Typically ≥95%[1][5][7] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4][6] |
| Topological Polar Surface Area | 54.4 Ų[3] |
| Rotatable Bond Count | 4[3] |
| Hydrogen Bond Acceptor Count | 3[3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm), a triplet for the aldehyde proton (~9.8 ppm), a triplet for the methylene group adjacent to the nitrogen (~3.7 ppm), and multiplets for the other two methylene groups in the butyl chain.
-
¹³C NMR: The carbon NMR would display signals for the two carbonyl carbons of the imide (~168 ppm), aromatic carbons, the aldehyde carbonyl carbon (~202 ppm), and the three distinct methylene carbons of the alkyl chain.
-
IR Spectroscopy: Key infrared absorption bands would include strong C=O stretching vibrations for the imide and aldehyde groups (around 1770, 1710, and 1725 cm⁻¹ respectively) and C-H stretching for the aromatic and aliphatic portions.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups: the aldehyde and the phthalimide-protected amine.
Reactions of the Aldehyde Group
The aldehyde moiety is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a precursor for GABA and its derivatives.[15]
-
Reduction: Can be reduced to the primary alcohol, 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a more complex secondary or tertiary amine.
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, extending the carbon chain.
-
Passerini Reaction: The aldehyde can participate in multicomponent reactions, such as the Passerini reaction, to rapidly build molecular complexity.[16][17]
Deprotection of the Phthalimide Group
The phthalimide group serves as a highly stable protecting group for the primary amine. Its removal is the key step to unmasking the amino functionality.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common deprotection method.[9][11] Treatment with hydrazine hydrate in a solvent like ethanol or methanol results in the formation of the desired primary amine (4-aminobutanal) and a stable phthalhydrazide precipitate, which can be easily filtered off.[9][12]
-
Mild Reductive Cleavage: An exceptionally mild method involves reduction with sodium borohydride followed by treatment with acetic acid.[18][19] This process avoids harsh basic or acidic conditions and is compatible with sensitive functional groups.[19]
Reactivity and Deprotection Pathways
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
The primary application of this compound is as a synthetic intermediate for molecules of pharmaceutical interest, particularly those related to the neurotransmitter GABA.
-
Synthesis of GABA and its Analogs: Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the central nervous system. Its derivatives are used in a variety of neurological drugs.[20] The title compound is a direct precursor to 4-aminobutanal, which can be oxidized to GABA. Furthermore, by using the aldehyde for chain extension or modification before deprotection, a wide array of β-substituted GABA derivatives can be synthesized.[20] These derivatives, such as baclofen and pregabalin, have enhanced blood-brain barrier permeability and specific pharmacological profiles.[20][21]
-
Building Block for Heterocycles: The 1,4-amino-aldehyde structure (after deprotection) is a classic precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.
-
Molecular Probes and Ligands: The phthalimide group itself is a recognized pharmacophore found in many bioactive compounds.[17][22] Researchers have incorporated the 4-(phthalimido)butyl moiety into larger molecules to probe biological systems or to develop new therapeutic agents targeting, for example, GABA receptors or voltage-gated sodium channels.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[4]
Conclusion
This compound is a strategically important synthetic intermediate. Its value is derived from the stable, masked primary amine provided by the phthalimide group and the synthetically versatile aldehyde functionality. This combination allows for sequential, controlled modifications at either end of the molecule, providing a reliable route to valuable pharmaceutical targets, most notably derivatives of the neurotransmitter GABA. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to utilize this powerful building block in the development of novel chemical entities.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | C12H11NO3 | CID 77150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-(Phthalimidyl)butanal | 3598-60-5 [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | 3598-60-5 [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. capotchem.com [capotchem.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. kvmwai.edu.in [kvmwai.edu.in]
- 11. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Phthalimide - Wikipedia [en.wikipedia.org]
- 15. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 19. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 20. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(1,3-Dioxoisoindolin-2-YL)butanal (C12H11NO3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a molecule with the chemical formula C12H11NO3. While specific research on this exact compound is limited, this document compiles available data and provides inferred knowledge based on the well-established chemistry and biological activities of N-substituted phthalimide derivatives. This guide covers the physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic data, and potential biological activities, with a focus on anti-inflammatory and antimicrobial applications. The information is presented to support further research and drug development efforts centered on this and related molecular scaffolds.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 217.22 g/mol . The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H11NO3 | --INVALID-LINK-- |
| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 3598-60-5 | --INVALID-LINK-- |
| Appearance | White/Crystalline Powder (inferred) | |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Synthesis and Experimental Protocols
A plausible and commonly employed synthetic route to this compound involves the oxidation of the corresponding alcohol, 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol. This precursor can be synthesized via the Gabriel synthesis, starting from potassium phthalimide and 4-bromobutan-1-ol.
Logical Workflow for Synthesis
An In-depth Technical Guide to 4-(1,3-Dioxoisoindolin-2-YL)butanal and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a phthalimide derivative with potential applications in medicinal chemistry and drug development. This document details its chemical identity, synthesis protocols, and the broader biological context of phthalimide-containing compounds, offering valuable insights for researchers in the field.
Chemical Identity and Synonyms
This compound is a chemical compound featuring a phthalimide group linked to a butanal moiety. The phthalimide group is a well-known pharmacophore, and its derivatives have garnered significant interest in drug discovery.
Synonyms:
-
4-Phthalimidobutanal[1]
-
4-Phthalimidobutyraldehyde[1]
-
N-(4-oxobutyl)phthalimide[1]
-
gamma-Phthalimidobutyraldehyde[1]
-
4-(1,3-dioxoisoindol-2-yl)butanal[1]
Chemical Structure:
References
Technical Guide: Spectroscopic and Synthetic Profile of 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal. The information herein is curated for professionals in research and development who require a thorough understanding of this compound's characteristics for its application in chemical synthesis and drug discovery.
Spectroscopic Data
While a complete set of publicly available, experimentally derived spectra for this compound is not consolidated in a single source, the following tables summarize the expected and reported spectroscopic characteristics based on analysis of its structural features and data from closely related analogs.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for confirming the arrangement of protons within the molecule. The expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.8 | Triplet (t) | 1H |
| Phthalimide (aromatic) | ~7.8-7.9 | Multiplet (m) | 4H |
| Methylene adjacent to N (-CH₂-N) | ~3.7 | Triplet (t) | 2H |
| Methylene adjacent to CHO (-CH₂-CHO) | ~2.6 | Multiplet (m) | 2H |
| Methylene (-CH₂-) | ~2.0 | Multiplet (m) | 2H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | ~202 |
| Phthalimide Carbonyl (C=O) | ~168 |
| Phthalimide Quaternary (aromatic) | ~132 |
| Phthalimide CH (aromatic) | ~134, ~123 |
| Methylene adjacent to N (-CH₂-N) | ~37 |
| Methylene adjacent to CHO (-CH₂-CHO) | ~43 |
| Methylene (-CH₂-) | ~22 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium |
| Aldehyde C=O Stretch | ~1725 | Strong |
| Imide C=O Stretch (asymmetric) | ~1770 | Strong |
| Imide C=O Stretch (symmetric) | ~1710 | Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 217.07 |
| Key Fragments | 160, 148, 130, 104, 76 |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor alcohol, N-(4-hydroxybutyl)phthalimide, followed by its oxidation.
Synthesis of N-(4-hydroxybutyl)phthalimide
Materials:
-
Phthalimide
-
Potassium carbonate (K₂CO₃)
-
4-Bromobutanol
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of phthalimide (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-bromobutanol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield N-(4-hydroxybutyl)phthalimide.
Oxidation of N-(4-hydroxybutyl)phthalimide to this compound
A mild oxidation method, such as the use of Dess-Martin periodinane (DMP), is suitable for this conversion.
Materials:
-
N-(4-hydroxybutyl)phthalimide
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve N-(4-hydroxybutyl)phthalimide (1 equivalent) in dry DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualization of Experimental Workflow
The following diagram illustrates the synthetic pathway from phthalimide to the target aldehyde.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted NMR data based on the analysis of structurally similar compounds. It also outlines a detailed experimental protocol for acquiring high-quality NMR spectra and a plausible synthetic route for its preparation.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from established principles of NMR spectroscopy and by comparing the structure with known data for related N-substituted phthalimides and butanal derivatives.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.78 | t, J = 1.5 Hz | 1H | H-1 (Aldehyde) |
| 7.85 | dd, J = 5.5, 3.0 Hz | 2H | H-6, H-9 (Phthalimide) |
| 7.72 | dd, J = 5.5, 3.0 Hz | 2H | H-7, H-8 (Phthalimide) |
| 3.75 | t, J = 7.0 Hz | 2H | H-4 |
| 2.55 | dt, J = 7.2, 1.5 Hz | 2H | H-2 |
| 2.05 | p, J = 7.1 Hz | 2H | H-3 |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | C-1 (Aldehyde C=O) |
| 168.4 | C-5, C-10 (Phthalimide C=O) |
| 134.1 | C-6a, C-8a (Phthalimide Ar-C) |
| 132.2 | C-5a, C-9a (Phthalimide Ar-C) |
| 123.3 | C-6, C-7, C-8, C-9 (Phthalimide Ar-CH) |
| 43.5 | C-2 |
| 37.8 | C-4 |
| 24.5 | C-3 |
Experimental Protocols
This section details the recommended methodologies for the synthesis of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.
Synthesis of this compound
A plausible and common method for the synthesis of N-substituted phthalimides is the Gabriel synthesis. A variation of this method, starting from a suitable precursor, is described below.
Materials:
-
Potassium phthalimide
-
4-bromobutanal or a protected precursor like 4-bromobutanal dimethyl acetal
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (for deprotection if using a protected aldehyde)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add 4-bromobutanal dimethyl acetal (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3,3-dimethoxypropyl)phthalimide.
-
Dissolve the crude product in a mixture of acetone and 1M hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours to deprotect the aldehyde.
-
Neutralize the reaction with a saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to the proton frequency).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
Visualization of Structural-Spectral Relationships
The following diagram illustrates the logical connection between the different chemical environments within the this compound molecule and their corresponding predicted NMR signals.
Caption: Molecular structure and its correlation with predicted NMR signals.
Mass Spectrometry of 4-(1,3-Dioxoisoindolin-2-YL)butanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a compound of interest in drug discovery programs due to its affinity for dopamine D2 and D3 receptors.[1] This document outlines predicted fragmentation patterns, a detailed experimental protocol for its analysis, and a summary of its key chemical properties.
Core Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol .[1][2][3] It is characterized by the presence of a phthalimide group connected to a butanal moiety via a nitrogen atom.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| IUPAC Name | 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal | [4][5] |
| CAS Number | 3598-60-5 | [4][5] |
| Physical Form | Solid | [4] |
Predicted Mass Spectrometry Fragmentation
Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺) at m/z 217. The fragmentation of this molecular ion is likely to proceed through several key pathways, primarily involving the cleavage of the butanal side chain and fragmentation of the phthalimide ring.
Key Predicted Fragments:
| m/z | Predicted Fragment Ion | Description |
| 217 | [C₁₂H₁₁NO₃]⁺ | Molecular Ion ([M]⁺) |
| 188 | [C₁₀H₆NO₃]⁺ | Loss of the ethyl group (-C₂H₅) from the butanal chain. |
| 173 | [C₉H₅O₃]⁺ | McLafferty rearrangement leading to the loss of an alkene. |
| 160 | [C₈H₄NO₂]⁺ | Cleavage of the entire butanal side chain, leaving the phthalimide radical cation. |
| 147 | [C₈H₅NO₂]⁺ | Phthalimide cation. |
| 133 | [C₇H₅O₂]⁺ | Loss of CO from the phthalimide fragment. |
| 104 | [C₇H₄O]⁺ | Further fragmentation of the phthalimide ring. |
| 76 | [C₆H₄]⁺ | Benzene ring fragment from the phthalimide group. |
| 72 | [C₄H₈O]⁺ | Ion corresponding to the butanal side chain.[6][7] |
| 44 | [C₂H₄O]⁺ | Fragment from the butanal chain. |
| 29 | [CHO]⁺ | Formyl radical cation from the aldehyde group. |
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized experimental protocol for the analysis of this compound using a standard research-grade mass spectrometer.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
2. Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which is useful for structural elucidation. ESI would be suitable for generating the protonated molecule [M+H]⁺.
3. Data Acquisition Parameters (Example for EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 20-300
-
Scan Rate: 1 scan/second
-
Inlet System: Direct infusion or Gas Chromatography (GC) inlet. If using GC, a suitable column (e.g., DB-5ms) and temperature program would be necessary to ensure proper elution of the compound.
4. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern and with mass spectral databases for similar compounds.
Logical Workflow for Mass Spectrometric Analysis
Caption: Workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound.
References
- 1. This compound | 3598-60-5 | DAA59860 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [chemicalbook.com]
- 4. This compound | 3598-60-5 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Butanal [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Infrared Spectroscopy of 4-(1,3-Dioxoisoindolin-2-YL)butanal
Abstract
Introduction
This compound, also known as N-(3-formylpropyl)phthalimide, is a molecule of interest in synthetic organic chemistry, potentially serving as a precursor or intermediate in the development of more complex molecules. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which can be considered a molecular "fingerprint." This guide will deconstruct the expected IR spectrum of this compound by examining the vibrational modes of its key structural components.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is dominated by the characteristic absorptions of the phthalimide group and the aldehyde group. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected wavenumber ranges based on data from analogous structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde | C-H Stretch | 2830 - 2695 cm⁻¹ | Medium | Often appears as a pair of weak to medium bands. The lower wavenumber band around 2720 cm⁻¹ is particularly diagnostic for aldehydes[1]. |
| Alkane | C-H Stretch | 2975 - 2845 cm⁻¹ | Medium to Strong | Arises from the stretching of the C-H bonds in the butyl chain[2]. |
| Phthalimide | C=O Stretch (asymmetric) | ~1775 cm⁻¹ | Strong | The imide carbonyls typically show two distinct stretching bands due to symmetric and asymmetric coupling. |
| Phthalimide | C=O Stretch (symmetric) | ~1715 cm⁻¹ | Strong | This band can sometimes overlap with the aldehyde carbonyl stretch. |
| Aldehyde | C=O Stretch | 1740 - 1720 cm⁻¹ | Strong | For a saturated aliphatic aldehyde, this is a very strong and characteristic absorption[1][3][4]. |
| Aromatic Ring | C=C Stretch | 1625 - 1430 cm⁻¹ | Medium to Weak | The benzene ring of the phthalimide group will show several bands in this region[5]. |
| Alkane | C-H Bend | 1465 - 1370 cm⁻¹ | Medium | Bending vibrations (scissoring and rocking) of the CH₂ groups in the butyl chain. |
| Imide | C-N Stretch | ~1390 cm⁻¹ | Strong | A characteristic stretching vibration for the imide C-N bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation.
3.1. Instrumentation and Materials
-
FTIR Spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Sample of this compound (solid or oil).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
3.2. Procedure
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent.
-
Record a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. The spectrometer will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Perform any necessary baseline corrections or other processing as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing an IR spectrum using the ATR-FTIR technique.
Caption: Workflow for ATR-FTIR Spectroscopy.
Interpretation of the Spectrum
When analyzing the IR spectrum of this compound, the most prominent features will be the strong carbonyl (C=O) absorptions. The presence of three carbonyl groups (two from the imide, one from the aldehyde) will likely result in a strong, possibly broad, band between 1775 and 1715 cm⁻¹. The asymmetric stretch of the imide carbonyl is expected at the higher end of this range, around 1775 cm⁻¹, while the symmetric imide and the aldehyde carbonyl stretches are expected to be closer together, around 1720-1715 cm⁻¹.
A key diagnostic feature for confirming the aldehyde group is the presence of the characteristic C-H stretching bands around 2830-2720 cm⁻¹[1][6]. These are often of medium to weak intensity and appear just to the right of the main aliphatic C-H stretching bands. The aromatic C=C stretching vibrations from the phthalimide's benzene ring will appear as a series of weaker bands in the 1625-1430 cm⁻¹ region[5]. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the overall molecular structure.
Conclusion
The infrared spectrum of this compound can be effectively predicted and interpreted by considering the characteristic absorption frequencies of its phthalimide and aldehyde functional groups. The key spectral features to identify are the imide and aldehyde carbonyl stretches, the diagnostic aldehyde C-H stretches, and the aromatic C=C stretches. This guide provides the foundational data and methodologies for researchers to utilize FTIR spectroscopy as a reliable tool for the characterization of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
An In-depth Technical Guide to 4-(1,3-Dioxoisoindolin-2-YL)butanal
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a compound of interest for researchers, scientists, and drug development professionals. This document summarizes key data, outlines experimental methodologies, and visualizes relevant chemical pathways and workflows.
Core Chemical Properties
This compound, also known by synonyms such as N-(3-Formylpropyl)phthalimide and 4-Phthalimidobutanal, is a solid chemical compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)butanal | [2][3] |
| CAS Number | 3598-60-5 | [2][3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][4] |
| Molecular Weight | 217.224 g/mol | [2][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2][4] |
| Storage Temperature | -20°C | [1] |
Synthesis and Experimental Protocols
Another potential route is the oxidation of the corresponding alcohol, N-(4-hydroxybutyl)phthalimide. A systematic study on the oxidation of similar 3-hydroxy-2-substituted isoindolin-1-ones to their corresponding phthalimides has been conducted using reagents such as nickel peroxide (NiO₂), pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX).[6]
A generalized workflow for the synthesis via oxidation is proposed below.
Experimental Protocol: General Oxidation Procedure (Hypothetical)
-
Dissolution: Dissolve N-(4-hydroxybutyl)phthalimide in a suitable organic solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., PCC adsorbed on silica gel, IBX, or a slurry of freshly prepared NiO₂) to the reaction mixture. The molar equivalents and reaction conditions (temperature, time) will vary depending on the oxidant used.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction appropriately. For instance, if using PCC, the mixture may be filtered through a pad of silica gel.
-
Extraction: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods such as NMR and IR to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not available in the searched literature, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Phthalimide): Strong absorptions around 1770 and 1715 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups.[5]
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1740-1720 cm⁻¹.[7]
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2850 and 2750 cm⁻¹.
-
C-N Stretch (Imide): A band in the region of 1300-1000 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A characteristic triplet signal is expected to appear far downfield, around δ 9.7-9.8 ppm.
-
Aromatic Protons: The four protons on the phthalimide ring will likely appear as two multiplets in the aromatic region, around δ 7.7-7.9 ppm.[5]
-
Methylene Protons (-CH₂-): The three methylene groups of the butyl chain will give rise to signals in the aliphatic region (δ 1.5-4.0 ppm). The protons adjacent to the nitrogen and the aldehyde group will be the most deshielded.
-
-
¹³C NMR:
-
Carbonyl Carbons (Phthalimide): Signals for the two imide carbonyl carbons are expected around δ 168 ppm.[5]
-
Carbonyl Carbon (Aldehyde): The aldehyde carbonyl carbon should appear significantly downfield, likely above δ 200 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons of the phthalimide group are expected in the range of δ 123-134 ppm.[5]
-
Aliphatic Carbons: The carbons of the butyl chain will resonate in the upfield region of the spectrum.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the phthalimide moiety is a well-known pharmacophore present in a variety of biologically active compounds.[2][4] Phthalimide derivatives have demonstrated a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, antitumor, and immunomodulatory activities.[2][3][4][8]
The biological targets of phthalimide-containing drugs are diverse and can include enzymes and receptors involved in key signaling pathways. For instance, some phthalimide derivatives have been shown to inhibit enzymes like DNA gyrase and enoyl-acyl carrier protein reductase (InhA) in bacteria, making them potential antimicrobial agents.[8] Others have been investigated as inhibitors of the cytochrome bc1 complex, a target for antimalarial drugs.[9]
The general mechanism of action for many bioactive phthalimides involves their ability to interact with specific biological macromolecules, thereby modulating their function. A simplified representation of this interaction is shown below.
Given the structural features of this compound, it could potentially serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic applications. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the introduction of other pharmacophores to create novel drug candidates.
Conclusion
This compound is a phthalimide derivative with potential applications in synthetic and medicinal chemistry. While a complete experimental profile is not yet publicly available, this guide provides a summary of its known chemical properties and a scientifically grounded prediction of its synthesis and spectral characteristics. The presence of the phthalimide moiety suggests that this compound, or derivatives thereof, could exhibit interesting biological activities, warranting further investigation by the research and drug development community.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. mdpi.com [mdpi.com]
- 6. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Physical Properties of 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(1,3-Dioxoisoindolin-2-YL)butanal. The information is presented to support research and development activities, with a focus on clarity and practical application. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a visualization of a relevant experimental workflow.
Core Physical and Chemical Properties
This compound, a compound of interest in medicinal chemistry and organic synthesis, possesses a distinct set of physical characteristics that are crucial for its handling, characterization, and application in further research.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)butanal | [1] |
| Synonyms | 4-Phthalimidobutanal, 4-Phthalimidobutyraldehyde, N-(4-oxobutyl)phthalimide | |
| CAS Number | 3598-60-5 | [1] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point | 373.9 °C | |
| Purity | Typically available at ≥95% | [1] |
| Storage Temperature | -20 °C | |
| InChI Key | WMXADABRNBNSJC-UHFFFAOYSA-N | [1] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are detailed, standard methodologies that are broadly applicable to organic compounds of this nature.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[3]
-
Thermometer[3]
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, solid sample is finely powdered using a mortar and pestle.[4]
-
Capillary Tube Packing: The powdered sample is introduced into the open end of a capillary tube and packed down to form a compact column of 4-6 mm in height.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4][5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.[4]
Boiling Point Determination (for Solids/High-Boiling Liquids)
For high-boiling point solids like this compound, specialized techniques are required. The Thiele tube method is a common approach.[6]
Apparatus:
-
Thiele tube[7]
-
Small test tube[7]
-
Capillary tube (sealed at one end)[7]
-
Thermometer[7]
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A small amount of the substance is placed in the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil.[7]
-
Heating: The side arm of the Thiele tube is gently and evenly heated.[7]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a steady stream of bubbles emerges. The heat source is then removed.[6]
-
Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]
Solubility Determination
Understanding the solubility of a compound is fundamental for its application in various experimental settings, including reaction chemistry and biological assays.
Apparatus:
-
Small test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH)[8]
Procedure:
-
Sample Preparation: A small, measured amount of the solid (e.g., 20-30 mg) is placed into a series of clean, dry test tubes.[8]
-
Solvent Addition: A measured volume of the first solvent (e.g., 1 mL) is added to the first test tube.[8]
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) using a vortex mixer or by flicking the tube.[9]
-
Observation: The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.[9]
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities and pH to build a comprehensive solubility profile. For instance, solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[10]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.
Caption: Workflow for a dopamine receptor competitive binding assay.
Caption: Logical workflow for physical and structural characterization.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [chemicalbook.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. pharmadekho.com [pharmadekho.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. amherst.edu [amherst.edu]
- 9. chem.ws [chem.ws]
- 10. chem.libretexts.org [chem.libretexts.org]
The Phthalimide Scaffold: From Simple Building Block to Potent Immunomodulators
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Executive Summary
The isoindoline-1,3-dione, or phthalimide, core is a foundational structural motif in modern medicinal chemistry. While seemingly simple, this bicyclic aromatic imide has given rise to a clinically significant class of drugs known as Immunomodulatory Drugs (IMiDs), which have revolutionized the treatment of hematological malignancies. This technical guide delves into the role of phthalimide-containing molecules, using 4-(1,3-Dioxoisoindolin-2-YL)butanal as a representative building block to explore the synthesis, mechanism of action, and therapeutic applications of its more complex and potent derivatives, such as pomalidomide. We will dissect the causal relationships behind synthetic strategies and the molecular intricacies that govern the diverse biological activities of these compounds, providing a comprehensive resource for researchers in drug discovery and development.
The Phthalimide Core: A Privileged Scaffold
The phthalimide moiety is a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its utility stems from the Gabriel synthesis, a classic method for the preparation of primary amines. Beyond its role as a synthetic intermediate, the phthalimide structure itself is a key pharmacophore in a range of biologically active compounds, exhibiting anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.[3][4]
One such fundamental building block is This compound .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 3598-60-5 | C12H11NO3 | 217.22 g/mol |
Table 1: Physicochemical Properties of this compound.[5][6][7]
While this specific butanal derivative is primarily a synthetic intermediate, its structure embodies the essential phthalimide core that is elaborated upon to create highly potent therapeutic agents.[8][9]
Synthetic Pathways to Phthalimide-Based Therapeutics
The synthesis of complex phthalimide derivatives, such as the IMiDs, often begins with functionalized phthalic anhydrides. The journey from a simple phthalimide to a drug like pomalidomide involves a multi-step process designed to introduce the necessary pharmacophoric elements for potent biological activity.
General Synthesis of N-Substituted Phthalimides
The foundational step in many synthetic routes is the reaction of phthalic anhydride or a derivative with an amine. This reaction is robust and allows for the introduction of a wide variety of substituents on the nitrogen atom.
Caption: General synthesis of N-substituted phthalimides.
Exemplar Synthesis: Pomalidomide
Pomalidomide is a third-generation IMiD with potent anti-myeloma activity.[10] Its synthesis highlights the strategic chemical modifications required to achieve high efficacy. A common route involves the condensation of 4-amino-phthalic acid derivatives with a glutaramide moiety. While specific industrial syntheses are proprietary, a general conceptual pathway can be illustrated. The synthesis of pomalidomide-conjugates for applications like PROTACs often starts with pomalidomide and modifies its structure.[11][12]
Caption: Conceptual synthetic pathway to Pomalidomide.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic effects of IMiDs are primarily mediated through their interaction with the protein Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[13][14] By binding to CRBN, IMiDs induce a conformational change that alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.
Key neo-substrates for the IMiD-CRL4^CRBN complex in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14] These factors are essential for the survival of myeloma cells. Their degradation leads to a cascade of downstream effects, including:
-
Direct Cytotoxicity: The degradation of IKZF1 and IKZF3 is directly toxic to myeloma cells.
-
Immunomodulation: IMiDs enhance the activity of T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[13][15][16] They also inhibit the production of pro-inflammatory cytokines such as TNF-α.
-
Anti-angiogenesis: These drugs can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[10]
Caption: Molecular mechanism of Immunomodulatory Drug (IMiD) action.
Experimental Protocols: Synthesis of a Phthalimide Derivative
To provide a practical context, the following is a representative protocol for the synthesis of an N-substituted phthalimide, a foundational reaction in this area of medicinal chemistry.
Synthesis of N-(2-bromoethyl)phthalimide
This protocol is adapted from established methods for the alkylation of phthalimide.
Materials:
-
Potassium phthalimide
-
1,2-Dibromoethane
-
Dimethylformamide (DMF), anhydrous
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add potassium phthalimide (1.0 eq) and anhydrous DMF.
-
Add 1,2-dibromoethane (1.2 eq) to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-(2-bromoethyl)phthalimide as a white solid.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) and Clinical Significance
The evolution from thalidomide to lenalidomide and pomalidomide is a classic example of successful medicinal chemistry optimization. The addition of an amino group at the 4-position of the phthalimide ring and a fluoro group in other analogs significantly enhances potency.[17]
| Drug | Key Structural Modification | Relative Potency (Anti-TNF-α) | Primary Indication |
| Thalidomide | Baseline | 1x | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | 4-amino substitution | ~100x | Multiple Myeloma, Myelodysplastic Syndromes |
| Pomalidomide | 4-amino substitution, N-H on glutarimide | ~1000x | Relapsed/Refractory Multiple Myeloma |
Table 2: Comparison of Clinically Approved IMiDs.
The enhanced potency of later-generation IMiDs allows for lower therapeutic doses, which can lead to a more manageable side effect profile. However, all IMiDs carry a significant risk of teratogenicity and require strict risk evaluation and mitigation strategies (REMS) during their clinical use.[10]
Future Directions: Beyond Multiple Myeloma
The unique mechanism of action of phthalimide-based drugs has opened up new avenues of research. The ability to induce the degradation of specific proteins has led to the development of Proteolysis Targeting Chimeras (PROTACs), where a phthalimide-based CRBN ligand is linked to a ligand for a target protein, leading to the degradation of that protein.[18] This technology is being explored for the treatment of a wide range of diseases, including solid tumors and neurodegenerative disorders.
Conclusion
The journey from the simple chemical intermediate, this compound, to the life-saving cancer therapies of the IMiD class, showcases the power of medicinal chemistry. The phthalimide scaffold, once associated with tragedy, has been repurposed through rational drug design to create a class of molecules that have profoundly impacted the treatment of multiple myeloma and other hematological cancers. The ongoing exploration of this chemical space, particularly in the context of targeted protein degradation, ensures that the legacy of the phthalimide core will continue to drive innovation in drug discovery for years to come.
References
- Quach, H., et al. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22-32.
- Harrison, S. J., et al. (2009). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma.
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Belgian Hematology Society. (n.d.). Immunomodulatory Drugs (IMIDs). Retrieved from [Link]
- Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.
- Fawdar, S., et al. (2015). Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience.
- An, G., & Chen, J. (2021). Key regulators of sensitivity to immunomodulatory drugs in cancer treatment.
- Almeida, M. L., et al. (2020).
- Almeida, M. L., et al. (2020).
- Lopes, L. A., et al. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 17(1).
- da Silva, G. G., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Letters in Drug Design & Discovery, 16(8), 866-877.
- Fischer, E. S., et al. (2021). Photoswitchable Molecular Glues Enable Optical Control of Transcription Factor Degradation. Journal of the American Chemical Society, 143(49), 20986-20995.
- Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(10), 3685-3691.
- El-Sayed, M. A., et al. (2014). Synthesis and evaluation of thalidomide and phthalimide esters as antitumor agents. Archiv der Pharmazie, 347(10), 738-749.
- Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing.
- Anonymous. (n.d.). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Der Pharma Chemica.
- Anonymous. (n.d.). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. MDPI.
- Anonymous. (n.d.). This compound. ChemicalBook.
- Anonymous. (n.d.). This compound. ChemUniverse.
- Anonymous. (n.d.). This compound. Fluorochem.
- Singh, D., & Baruah, J. B. (2012). 2-Hydroxy-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (H 2 L) and...
- Anonymous. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. NIH.
- Anonymous. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. PubMed Central.
- Steinebach, C., et al. (2020). Replacing the phthalimide core in thalidomide with benzotriazole. Organic & Biomolecular Chemistry, 18(29), 5548-5553.
- Lu, Z., et al. (2021). Bioinspired Synthesis of Alstoscholarinoids A and B. Organic Letters, 23(15), 5941-5945.
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The Influence of N-Protecting Groups on the Reactivity of Amino Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-protected α-amino aldehydes are versatile chiral building blocks in organic synthesis, serving as precursors to a wide array of biologically active molecules, including alkaloids, amino alcohols, and peptide mimetics.[1] The aldehyde functionality provides a reactive handle for carbon-carbon bond formation, while the adjacent stereocenter, derived from natural or unnatural amino acids, offers a source of chirality. The nature of the nitrogen-protecting group (PG) plays a pivotal role in modulating the reactivity and stereoselectivity of reactions at the aldehyde carbonyl. This technical guide provides an in-depth analysis of the reactivity of the aldehyde group in N-protected amino aldehydes, with a focus on the influence of three commonly used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
The Role of the N-Protecting Group: Stereoelectronic Effects
The N-protecting group exerts a profound influence on the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. This control is primarily governed by two competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).
-
Felkin-Anh Model (Non-chelation Control): In the absence of a chelating metal, the stereochemical outcome is dictated by steric and electronic interactions. The largest substituent on the α-carbon orients anti-periplanar to the incoming nucleophile to minimize steric hindrance. For N-protected amino aldehydes, the protected amino group is often the largest substituent. This model generally predicts the formation of anti-diastereomers.
-
Cram-Chelate Model (Chelation Control): Certain protecting groups, notably the Boc group, can act as a chelating auxiliary in the presence of a Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄).[2] The Lewis acid coordinates to both the carbonyl oxygen of the protecting group and the aldehyde oxygen, forming a rigid five-membered ring. This conformation locks the substrate and directs the nucleophile to attack from the less hindered face, typically leading to the formation of syn-diastereomers.[3]
The choice of N-protecting group, therefore, allows for diastereodivergent synthesis from a single chiral precursor. Cbz and Fmoc groups are generally considered non-chelating and thus favor Felkin-Anh-type additions.
Key Reactions and the Influence of N-Protecting Groups
The following sections detail three key classes of reactions involving N-protected amino aldehydes and discuss the influence of the N-protecting group on their outcomes.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine (like tryptamine or dopamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[4]
The stereoselectivity of the Pictet-Spengler reaction with chiral N-protected amino aldehydes is highly dependent on the reaction conditions and the nature of the protecting group. The formation of either cis or trans diastereomers can be controlled.
Table 1: Influence of N-Protecting Group on the Diastereoselectivity of the Pictet-Spengler Reaction
| N-Protected Amino Aldehyde | β-Arylethylamine | Acid Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| N-Boc-L-tryptophanal | Tryptamine | TFA | CH₂Cl₂ | 0 to rt | 95:5 | 85 | [5],[6] |
| N-Cbz-D-tryptophanal | Tryptamine | TFA | Benzene | reflux | 15:85 | 92 | [7] |
| N-Boc-L-phenylalaninal | Dopamine HCl | TFA | CH₂Cl₂ | rt | >95:5 (cis) | 88 | [5] |
Note: The data in this table is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.
Caption: General workflow for the Pictet-Spengler reaction.
Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to a carbonyl compound. N-protected amino aldehydes can act as the electrophilic partner in crossed aldol reactions. The stereochemical outcome is again highly dependent on the N-protecting group and the reaction conditions, particularly the choice of base and solvent.
Table 2: Influence of N-Protecting Group on the Diastereoselectivity of Aldol Reactions
| N-Protected Amino Aldehyde | Enolate Source | Base | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Boc-L-leucinal | Acetone | L-proline | DMSO | rt | 95:5 | 88 | [8] |
| N-Cbz-glycinal | Methyl isocyanoacetate | DBU | THF | -78 | 85:15 | 75 | [8] |
| N-Fmoc-L-alaninal | Propanal | L-proline | CH₂Cl₂ | 0 | 90:10 | 82 | [8] |
Note: The data in this table is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.
Caption: General workflow for a base-catalyzed Aldol reaction.
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl group of N-protected amino aldehydes to form secondary amino alcohols. The stereoselectivity of this addition is a classic example of the competition between chelation and non-chelation control.
Table 3: Influence of N-Protecting Group on Diastereoselectivity of Grignard Reactions
| N-Protected Amino Aldehyde | Grignard Reagent | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Boc-L-leucinal | MeMgBr | MgBr₂ | Et₂O | -78 | 98:2 | 92 | [1] |
| N-Cbz-L-leucinal | MeMgBr | - | THF | -78 | 10:90 | 85 | [1] |
| N-Fmoc-L-phenylalaninal | PhMgBr | - | THF | -78 | 15:85 | 88 | [1] |
Note: The data in this table is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.
Caption: Influence of N-protecting group on stereochemical outcome of organometallic addition.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-protected amino aldehydes and their subsequent use in the key reactions discussed.
Synthesis of N-Protected Amino Aldehydes
A common route to N-protected amino aldehydes involves the reduction of the corresponding N-protected amino acid or its ester derivative.
Protocol 4.1.1: Synthesis of N-Boc-L-phenylalaninal [2]
-
To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at -15 °C under an argon atmosphere, add N-methylmorpholine (1.1 eq).
-
Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes.
-
Filter the resulting precipitate and wash with cold, anhydrous THF.
-
To the combined filtrate at -78 °C, add a solution of lithium aluminum hydride (0.5 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-L-phenylalaninal.
Pictet-Spengler Reaction
Protocol 4.2.1: Synthesis of a Tetrahydro-β-carboline from N-Boc-L-tryptophanal [9]
-
Dissolve N-Boc-L-tryptophanal (1.0 eq) and tryptamine (1.05 eq) in dichloromethane (0.1 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.
Aldol Reaction
Protocol 4.3.1: Aldol Reaction of N-Cbz-glycinal
-
To a solution of N-Cbz-glycinal (1.0 eq) and a ketone (e.g., acetone, 5.0 eq) in a suitable solvent (e.g., THF, 0.2 M) at -78 °C, add a base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the β-hydroxy ketone.
Grignard Reaction
Protocol 4.4.1: Grignard Reaction with N-Fmoc-L-leucinal [10]
-
To a solution of N-Fmoc-L-leucinal (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq in THF) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding amino alcohol.
Conclusion
The N-protecting group on an α-amino aldehyde is not merely a passive spectator but an active participant in directing the stereochemical course of reactions at the aldehyde carbonyl. The ability of the Boc group to engage in chelation control provides a powerful strategy for the synthesis of syn-diastereomers, while the non-chelating nature of Cbz and Fmoc groups typically favors the formation of anti-products via the Felkin-Anh model. A thorough understanding of these principles is crucial for the rational design of synthetic routes to complex, chiral molecules. The choice of protecting group, in conjunction with the reaction conditions, offers a versatile toolkit for achieving high levels of stereocontrol in the synthesis of valuable compounds for the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to the Stability of N-protected alpha-Amino Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-protected alpha-amino aldehydes, critical chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Due to the inherent instability of their stereocenter, understanding the factors that influence their configurational stability is paramount for successful synthetic applications. This document outlines the primary degradation pathways, compares the stability of commonly used N-protecting groups, and provides detailed experimental protocols for stability assessment.
Introduction: The Challenge of Stability
N-protected alpha-amino aldehydes are highly valuable synthetic intermediates due to the reactivity of the aldehyde functionality, which allows for a wide range of chemical transformations. However, the presence of an acidic proton at the alpha-carbon makes these compounds susceptible to enolization and subsequent racemization, particularly under basic or acidic conditions. This loss of stereochemical integrity can have profound implications in drug development, where the biological activity of a molecule is often dependent on its specific stereochemistry.
The choice of the N-protecting group plays a crucial role in mitigating this instability. This guide will delve into the characteristics of common protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), as well as more specialized groups designed for enhanced stability.
Degradation Pathways
The primary pathway for the loss of enantiomeric purity in N-protected alpha-amino aldehydes is through base- or acid-catalyzed enolization. The acidic alpha-proton is abstracted, leading to the formation of a planar enol or enolate intermediate, which can then be protonated from either face, resulting in a racemic mixture.
Caption: Racemization of α-amino aldehydes via enolization.
Comparative Stability of N-Protecting Groups
The stability of N-protected alpha-amino aldehydes is highly dependent on the nature of the protecting group. Electron-withdrawing groups can increase the acidity of the alpha-proton, rendering the aldehyde more susceptible to racemization. Conversely, bulky protecting groups can provide steric hindrance, shielding the alpha-proton from abstraction.
Quantitative and Qualitative Stability Data
While precise kinetic data for the racemization of N-protected alpha-amino aldehydes under various conditions are scarce in the literature, the following tables summarize the available qualitative and semi-quantitative information on the stability of these compounds.
| Protecting Group | Chemical Structure | Stability Characteristics | Key Findings and Citations |
| Boc | tert-Butoxycarbonyl | Prone to racemization, especially during silica gel chromatography. Generally stable to mild, non-acidic conditions. | Can be produced with >99% ee, but care must be taken during purification and handling.[] |
| Cbz | Carboxybenzyl | Susceptible to racemization, particularly on silica gel.[2] Stable under mildly acidic and basic conditions, but labile to hydrogenolysis. | Chromatography on silica gel can cause marked racemization.[2] |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Highly prone to epimerization due to the base-lability of the Fmoc group.[3] | Highly epimerization-prone substrates have been noted.[3] |
| Trityl | Triphenylmethyl | Less prone to racemization than carbamate-protected aldehydes but is extremely acid-labile. | Offers some steric protection but is sensitive to even mildly acidic conditions. |
| PhFl | 9-Phenylfluorenyl | Offers significant steric hindrance, preventing deprotonation and racemization. Stable to silica gel chromatography. | N-(PhFl)-L-alaninal was found to be >99.5% enantiomerically pure after silica gel purification.[4] |
| N-TIPS | N-Triisopropylsilyl | Exceptionally stable, allowing for purification by distillation without significant decomposition or racemization.[5] | Can be stored at -20°C for weeks without significant decomposition.[5] |
| Condition | Effect on Stability | Observations and Recommendations |
| pH | Both acidic and basic conditions can catalyze enolization and lead to racemization. The rate is pH-dependent.[6][7] | Maintain neutral pH during workup and storage. Avoid strong acids and bases. |
| Temperature | Higher temperatures can accelerate racemization and decomposition. | Store N-protected alpha-amino aldehydes at low temperatures (-20°C or below) under an inert atmosphere.[5] |
| Purification | Silica gel chromatography is a major source of racemization for many N-protected alpha-amino aldehydes.[2] | Use alternative purification methods such as crystallization or chromatography on neutral alumina. For sensitive compounds, use immediately after preparation without purification if possible. |
| Solvents | The polarity and proticity of the solvent can influence the rate of enolization. | Aprotic solvents are generally preferred for storage and reactions. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and stability assessment of N-protected alpha-amino aldehydes.
General Synthetic Pathway
A common method for the synthesis of N-protected alpha-amino aldehydes is the reduction of a corresponding activated N-protected amino acid derivative.
Caption: Common synthetic routes to N-protected α-amino aldehydes.
Protocol for Stability Assessment using Chiral HPLC
This protocol describes a general method for evaluating the stability of an N-protected alpha-amino aldehyde under specific conditions (e.g., in a particular solvent at a set temperature).
Materials:
-
N-protected alpha-amino aldehyde sample
-
Solvent of interest (HPLC grade)
-
HPLC system with a UV or other suitable detector
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
Mobile phase (e.g., hexane/isopropanol mixture)
-
Thermostated autosampler or sample compartment
-
Vials
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the N-protected alpha-amino aldehyde in a suitable solvent at a known concentration. Prepare a racemic standard by treating the enantiomerically pure aldehyde with a mild base (e.g., a catalytic amount of DBU or triethylamine) to induce racemization, followed by quenching.
-
Method Development: Develop a chiral HPLC method that provides baseline separation of the two enantiomers using the racemic standard. Optimize the mobile phase composition and flow rate to achieve good resolution.
-
Stability Study Setup:
-
Prepare several vials containing the enantiomerically pure N-protected alpha-amino aldehyde dissolved in the solvent of interest at a known concentration.
-
Place the vials in a thermostated environment at the desired temperature.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the vials.
-
Inject the aliquot directly onto the chiral HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for both the L- and D-enantiomers at each time point.
-
Calculate the enantiomeric excess (% ee) at each time point using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Plot the % ee as a function of time to determine the rate of racemization under the tested conditions.
-
References
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of C-protected alpha-amino aldehydes of high enantiomeric excess from highly epimerizable N-protected alpha-amino aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
The Phthalimide Group: A Comprehensive Guide to Amine Protection in Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of primary amines is a fundamental and often critical step in multistep organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the various amine protecting groups, the phthalimide group stands out due to its high stability, crystalline nature, and its ability to prevent the common issue of over-alkylation. This technical guide provides an in-depth overview of the use of the phthalimide group for protecting primary amines. It covers the methods of introduction (phthaloylation), the various protocols for deprotection, and its applications in complex molecular synthesis. Detailed experimental procedures, tabulated quantitative data for reaction conditions and yields, and mechanistic diagrams are provided to serve as a practical resource for laboratory scientists.
Introduction: The Role of the Phthalimide Protecting Group
In organic synthesis, particularly during the construction of complex molecules like pharmaceuticals and natural products, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. For primary amines, the phthalimide group serves as a robust and reliable protecting group.[1][2]
The Gabriel synthesis, a classic method for forming primary amines from alkyl halides, leverages phthalimide as a masked form of ammonia, elegantly avoiding the polyalkylation that plagues direct alkylation of ammonia.[3][4][5] The stability of the phthalimide group to a wide range of reagents, including many oxidizing and reducing agents, as well as its resistance to moderate acidic and basic conditions, makes it highly valuable.[1] Furthermore, its use in peptide synthesis is noteworthy as it can prevent racemization at the α-carbon of amino acids.[2][6]
This guide will explore the core aspects of using the phthalimide group, from its installation to its removal, providing the necessary data and protocols for its successful implementation in a research and development setting.
Protection of Primary Amines: Phthaloylation
The introduction of the phthalimide group, or phthaloylation, can be achieved through several reliable methods. The choice of method often depends on the nature of the substrate and the availability of starting materials.
The Gabriel Synthesis
The most prominent method for forming N-alkylphthalimides is the Gabriel synthesis.[7] This process involves the nucleophilic substitution of an alkyl halide with potassium phthalimide.[4][8][9] The phthalimide nitrogen is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by a moderately strong base like potassium hydroxide or potassium carbonate.[5][9] The resulting phthalimide anion is an excellent nucleophile that attacks the primary alkyl halide in a classic SN2 reaction.[3][5][9] This method is highly efficient for primary alkyl halides and avoids the formation of secondary or tertiary amine byproducts.[3][4][10]
Caption: Workflow for the alkylation step of the Gabriel synthesis.
Mitsunobu Reaction
An alternative route involves the N-alkylation of phthalimide with an alcohol under Mitsunobu conditions. This reaction typically uses a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This method is particularly useful for converting alcohols to amines with an inversion of stereochemistry.
From Phthalic Anhydride
Direct condensation of a primary amine with phthalic anhydride at high temperatures is also a viable, though less common, method for preparing N-substituted phthalimides when the amine is readily available.[2]
Quantitative Data for Phthaloylation
The following table summarizes typical conditions and yields for the synthesis of N-alkylphthalimides.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Racemic Alcohol | Phthalimide, Tributylphosphine, DIAD | Dry THF | 0 to RT | 1 | Not specified | Chem. Eur. J. 2018, 24, 10069[8] |
| Tosylated PEG | Aromatic Phthalimide, K₂CO₃ | Acetonitrile | Reflux | 6 - 10 | 70 - 85 | Supporting Information, RSC[11] |
| Alkyl Halide | Potassium Phthalimide | DMF | 150 | Varies | Good | Cambridge University Press[10] |
| 4-Aminophenol | Phthalic Anhydride | DMF | 90 | 6 | 90 | Supporting Information, RSC[11] |
Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide
-
Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (14.7 g, 100 mmol) in 200 mL of dimethylformamide (DMF). Add powdered potassium carbonate (13.8 g, 100 mmol).
-
Reaction Setup: Stir the suspension at room temperature for 1 hour to ensure the formation of the potassium salt.
-
Alkylation: Add benzyl bromide (17.1 g, 100 mmol) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to 100-120°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Isolation: The solid N-benzylphthalimide product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or acetic acid to obtain pure N-benzylphthalimide. Dry the product in a vacuum oven.
Deprotection of the Phthalimide Group
The removal of the phthalimide group is a crucial step to liberate the desired primary amine. The choice of deprotection method is dictated by the overall stability of the substrate to the reaction conditions.[1]
Hydrazinolysis (Ing-Manske Procedure)
The most widely used method for cleaving the phthalimide group is the Ing-Manske procedure, which involves reacting the N-substituted phthalimide with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol or methanol at reflux.[8][12] This method is favored for its mild and generally neutral conditions.[1] The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons, leading to the formation of a stable five-membered phthalhydrazide ring and the release of the free primary amine.[8]
Caption: Mechanism of phthalimide deprotection via hydrazinolysis.
Reductive Deprotection with Sodium Borohydride
A particularly mild method for deprotection involves a two-stage, one-flask operation using sodium borohydride (NaBH₄) in an alcohol/water mixture, followed by treatment with acetic acid.[6][13] This procedure is highly effective for substrates sensitive to hydrazinolysis and is especially valuable in peptide synthesis as it proceeds under near-neutral conditions, preventing racemization.[2][6] The phthalimide is first reduced to an o-hydroxymethyl benzamide intermediate, which then lactonizes upon acid treatment to release the primary amine and phthalide, a byproduct that is easily removed by extraction.[6]
Caption: Workflow for reductive deprotection of phthalimides with NaBH₄.
Acidic and Basic Hydrolysis
While historically used, acidic or basic hydrolysis requires harsh conditions, such as prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH).[1][5] These conditions are often incompatible with other sensitive functional groups within the molecule and can lead to low yields.[1][9] Basic hydrolysis can sometimes be incomplete, resulting in the formation of the phthalamic acid intermediate.[1]
Comparison of Deprotection Methods
| Method | Reagents & Solvents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol/Methanol | Reflux, 2-16 h | Mild, neutral conditions; high yields.[1][8] | Hydrazine is toxic; phthalhydrazide can be difficult to remove.[7] |
| Reductive Deprotection | 1. NaBH₄, 2-propanol/H₂O 2. Acetic Acid | 1. RT, 24 h 2. 80°C, 2 h | Exceptionally mild, near-neutral; avoids racemization; easy byproduct removal.[6][13] | Requires a two-step, one-pot procedure; NaBH₄ is a moisture-sensitive reagent. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux, prolonged heating | Simple reagents. | Harsh conditions; low yields; incompatible with acid-sensitive groups.[1][5] |
| Basic Hydrolysis | Concentrated NaOH or KOH | Reflux, prolonged heating | Simple reagents. | Harsh conditions; can be incomplete; incompatible with base-sensitive groups.[1][9] |
Experimental Protocols for Deprotection
Adapted from Chem. Eur. J. 2018, 24, 10069.[8]
-
Reaction Setup: Dissolve the N-alkylphthalimide (1.0 equiv) in methanol or ethanol (e.g., 5 mL per mmol of substrate).
-
Reagent Addition: Add hydrazine hydrate (50-60% solution, 10-20 equiv) to the solution under an inert atmosphere (e.g., argon).
-
Reaction: Stir the mixture at room temperature or gentle reflux for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an appropriate solvent like diethyl ether. A white precipitate of phthalhydrazide will form.
-
Isolation: Filter the mixture through Celite to remove the precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can then be purified by standard methods such as flash column chromatography or distillation.
Adapted from Tetrahedron Lett., 1984, 25, 2093-2096.[6][13]
-
Reduction: To a stirred solution of the N-substituted phthalimide (1.0 equiv) in a 6:1 mixture of 2-propanol:water, add sodium borohydride (NaBH₄, ~5 equiv).
-
Stirring: Stir the mixture at room temperature for 24 hours, or until TLC indicates complete consumption of the starting material.
-
Acidification & Lactonization: Carefully add glacial acetic acid to the flask. Once the initial foaming subsides, stopper the flask and heat the mixture to 80°C for 2 hours to induce lactonization and release the amine.
-
Purification: Cool the reaction mixture and load it onto a Dowex 50 (H⁺) ion-exchange column.
-
Washing: Wash the column with water to remove the phthalide byproduct and other neutral impurities.
-
Elution: Elute the desired primary amine from the column using a 1 M ammonium hydroxide solution.
-
Isolation: Collect the amine-containing fractions and concentrate under reduced pressure to obtain the purified product.
Applications in Drug Development and Complex Synthesis
The reliability of the phthalimide protecting group has made it a staple in synthetic chemistry.
-
Pharmaceutical Synthesis: It is frequently employed in the synthesis of pharmaceutical intermediates where a primary amine is required. Its stability allows for transformations on other parts of the molecule without affecting the protected amine.[1][14] The phthalimide structure itself is a recognized pharmacophore, with derivatives like thalidomide showing significant biological activity, although this is distinct from its use as a protecting group.[15]
-
Amino Acid and Peptide Synthesis: The phthalimide group effectively protects the amino function of amino acids, preventing racemization during peptide coupling and other synthetic manipulations.[2][6]
-
C-H Functionalization: In modern synthetic chemistry, the N-phthalimido group can act as both a protecting group and a directing group. Its steric bulk and electron-withdrawing nature can influence the site-selectivity of rhodium-catalyzed C-H functionalization reactions, guiding the reaction to positions distal to the nitrogen atom.[16][17]
Spectroscopic Characterization of N-Alkylphthalimides
Confirmation of a successful phthaloylation reaction can be achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The two aromatic protons of the phthalimide group typically appear as two multiplets in the range of δ 7.7-7.9 ppm.[11][18] The protons on the carbon adjacent to the nitrogen (the α-protons of the "alkyl" group) are also characteristically shifted.
-
¹³C NMR Spectroscopy: The carbonyl carbons of the phthalimide group are highly deshielded and typically appear around 167-168 ppm.[11][18] The aromatic carbons of the phthalimide ring are observed between 123-134 ppm.[11][18]
-
FT-IR Spectroscopy: A key feature in the IR spectrum is the presence of strong carbonyl (C=O) stretching bands, typically around 1700-1770 cm⁻¹.
Conclusion
The phthalimide group is a versatile and highly effective protecting group for primary amines, offering robustness, reliability, and unique advantages in preventing over-alkylation. While classical deprotection methods can be harsh, modern procedures involving hydrazinolysis and reductive cleavage provide mild and efficient pathways to liberate the free amine, even in highly functionalized and sensitive substrates. Its continued use in academic and industrial laboratories, from the foundational Gabriel synthesis to advanced C-H activation strategies, underscores its enduring importance in the art and science of organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for its successful application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. Gabriel_synthesis [chemeurope.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. rsc.org [rsc.org]
- 12. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a valuable building block in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the preparation of a key intermediate, 2-(4-bromobutyl)isoindoline-1,3-dione, followed by its conversion to the target aldehyde.
Experimental Protocols
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione
-
Step 2: Synthesis of this compound via a hydroxylation and subsequent oxidation
Step 1: Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione
This step employs a Gabriel-type synthesis to introduce the phthalimide protective group.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 1.85 g | 0.01 |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 4.32 g (2.5 mL) | 0.02 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add potassium phthalimide (1.85 g, 0.01 mol) and dimethylformamide (DMF, 20 mL).
-
Stir the suspension at room temperature until the potassium phthalimide is fully dissolved.
-
Add 1,4-dibromobutane (4.32 g, 2.5 mL, 0.02 mol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, pour the reaction mixture into 100 mL of ice-cold water.
-
A white precipitate of 2-(4-bromobutyl)isoindoline-1,3-dione will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-(4-bromobutyl)isoindoline-1,3-dione as a white solid.
Step 2: Synthesis of this compound
This step involves the conversion of the bromide to an alcohol, followed by a Swern oxidation to the desired aldehyde.
Sub-step 2a: Synthesis of 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-bromobutyl)isoindoline-1,3-dione | C₁₂H₁₂BrNO₂ | 282.13 | 2.82 g | 0.01 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.48 g | 0.012 |
| Water | H₂O | 18.02 | 20 mL | - |
| Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(4-bromobutyl)isoindoline-1,3-dione (2.82 g, 0.01 mol) in a mixture of dioxane (20 mL) and water (20 mL).
-
Add sodium hydroxide (0.48 g, 0.012 mol) to the solution.
-
Reflux the mixture for 3 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol.
Sub-step 2b: Swern Oxidation to this compound
The Swern oxidation is a mild method for converting primary alcohols to aldehydes.[1][2]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 1.40 g (0.97 mL) | 0.011 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.72 g (1.56 mL) | 0.022 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |
| 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol | C₁₂H₁₃NO₃ | 219.24 | 2.19 g | 0.01 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 5.06 g (7.0 mL) | 0.05 |
Procedure:
-
To a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add anhydrous dichloromethane (DCM, 30 mL) and oxalyl chloride (1.40 g, 0.97 mL, 0.011 mol).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 1.72 g, 1.56 mL, 0.022 mol) in anhydrous DCM (10 mL) to the cooled mixture, keeping the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol (2.19 g, 0.01 mol) in anhydrous DCM (10 mL) dropwise, maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (TEA, 5.06 g, 7.0 mL, 0.05 mol) dropwise to the reaction mixture, still at -78 °C.
-
After the addition is complete, allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Data Presentation
Summary of Reactants and Products:
| Step | Starting Material | Product | Molecular Formula (Product) | Molecular Weight (Product) | Expected Yield |
| 1 | Potassium Phthalimide, 1,4-Dibromobutane | 2-(4-bromobutyl)isoindoline-1,3-dione | C₁₂H₁₂BrNO₂ | 282.13 | 85-95% |
| 2a | 2-(4-bromobutyl)isoindoline-1,3-dione | 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol | C₁₂H₁₃NO₃ | 219.24 | 80-90% |
| 2b | 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol | This compound | C₁₂H₁₁NO₃ | 217.22 | 70-85% |
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Gabriel Synthesis for Preparing 4-Aminobutanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-aminobutanal derivatives utilizing the Gabriel synthesis. The protocols emphasize the use of a protecting group strategy for the aldehyde functionality to ensure successful synthesis. Additionally, the potential application of these derivatives in the context of neurotransmitter signaling pathways is discussed.
Introduction
4-Aminobutanal and its derivatives are valuable synthetic intermediates and potential pharmacophores in drug discovery. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with the GABAergic system, a key target for therapeutics aimed at treating anxiety, epilepsy, and other neurological disorders. The Gabriel synthesis offers a robust method for introducing a primary amine, avoiding the over-alkylation often encountered with other methods.[1][2] However, the presence of a reactive aldehyde group necessitates a protection-deprotection strategy for a successful synthesis.[3]
This guide details a multi-step synthetic route starting from a protected 4-halobutanal, followed by the Gabriel amine synthesis and subsequent deprotection to yield the target 4-aminobutanal derivative.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of 4-aminobutanal from 4-bromobutanal.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Acetal Protection | 4-Bromobutanal | Ethanol, Triethyl orthoformate, Acid catalyst | 4-Bromobutanal diethyl acetal | 80-90 |
| 2 | Gabriel Synthesis | 4-Bromobutanal diethyl acetal | Potassium phthalimide | N-(4,4-Diethoxybutyl)phthalimide | 85-95 |
| 3 | Phthalimide Deprotection | N-(4,4-Diethoxybutyl)phthalimide | Hydrazine hydrate | 4,4-Diethoxybutylamine | 70-85 |
| 4 | Acetal Deprotection | 4,4-Diethoxybutylamine | Aqueous Acid (e.g., HCl) | 4-Aminobutanal | 75-85 |
Experimental Workflow
The overall experimental workflow for the synthesis of 4-aminobutanal derivatives via the Gabriel synthesis is depicted below.
Caption: Overall workflow for the synthesis of 4-aminobutanal.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobutanal Diethyl Acetal (Acetal Protection)
This protocol describes the protection of the aldehyde group of 4-bromobutanal as a diethyl acetal. This is a crucial step as the aldehyde functionality is not stable under the basic conditions of the Gabriel synthesis.[3]
Materials:
-
4-Bromobutanal
-
Absolute ethanol
-
Triethyl orthoformate
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst 15)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 4-bromobutanal (1 equiv.) in absolute ethanol (5-10 volumes), add triethyl orthoformate (1.2 equiv.).
-
Add a catalytic amount of an acid catalyst (e.g., 0.01 equiv. of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromobutanal diethyl acetal.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of N-(4,4-Diethoxybutyl)phthalimide (Gabriel Synthesis)
This protocol details the reaction of the protected 4-bromobutanal diethyl acetal with potassium phthalimide.[2][4]
Materials:
-
4-Bromobutanal diethyl acetal
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobutanal diethyl acetal (1 equiv.) in anhydrous DMF (5-10 volumes).
-
Add potassium phthalimide (1.1 equiv.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid precipitate of N-(4,4-diethoxybutyl)phthalimide is collected by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 3: Synthesis of 4,4-Diethoxybutylamine (Phthalimide Deprotection)
This protocol describes the cleavage of the phthalimide group using the Ing-Manske procedure with hydrazine hydrate.[5][6]
Materials:
-
N-(4,4-Diethoxybutyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend N-(4,4-diethoxybutyl)phthalimide (1 equiv.) in ethanol (10-20 volumes) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv.) to the suspension.
-
Heat the mixture to reflux with stirring for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,4-diethoxybutylamine.
Protocol 4: Synthesis of 4-Aminobutanal (Acetal Deprotection)
This protocol details the final deprotection of the acetal to yield the target 4-aminobutanal.
Materials:
-
4,4-Diethoxybutylamine
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide solution
Procedure:
-
Dissolve the crude 4,4-diethoxybutylamine (1 equiv.) in aqueous hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or NMR for the disappearance of the acetal signals.
-
After completion, carefully neutralize the solution with a sodium hydroxide solution to the desired pH.
-
The aqueous solution of 4-aminobutanal can be used directly for subsequent reactions or the product can be extracted, although it may be prone to polymerization.
Application in Drug Development: Targeting GABAergic Signaling
4-Aminobutanal is a close structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7][8] The GABAergic signaling pathway is a critical regulator of neuronal excitability, and its modulation is a key strategy in the development of drugs for anxiety disorders, epilepsy, and sleep disorders.[7]
Derivatives of 4-aminobutanal may act as agonists, antagonists, or modulators of GABA receptors (GABA-A and GABA-B) or influence GABA metabolism and transport.[3] The synthesis of a library of 4-aminobutanal derivatives using the described Gabriel synthesis protocol can provide a platform for structure-activity relationship (SAR) studies to develop novel modulators of the GABAergic system.
GABAergic Signaling Pathway
The following diagram illustrates a simplified overview of the GABAergic signaling pathway.
Caption: Simplified GABAergic signaling pathway.
In this pathway, GABA is synthesized from glutamate by glutamic acid decarboxylase (GAD) in the presynaptic neuron.[1][8] It is then released into the synaptic cleft and binds to postsynaptic GABA-A and GABA-B receptors, leading to hyperpolarization and inhibition of the postsynaptic neuron. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft.[8] 4-Aminobutanal derivatives could potentially interact with any of these components to modulate GABAergic neurotransmission.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabriel Synthesis [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Reactions Involving 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a versatile bifunctional molecule incorporating a protected amine and a reactive aldehyde. This intermediate is valuable in synthetic organic chemistry and drug discovery for the introduction of a four-carbon chain with a terminal amine precursor.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-amino-1-butanol. The first step involves the protection of the amino group as a phthalimide, followed by the oxidation of the primary alcohol to the corresponding aldehyde.
Synthesis of N-(4-hydroxybutyl)phthalimide
The phthaloylation of 4-amino-1-butanol provides N-(4-hydroxybutyl)phthalimide, the precursor to the target aldehyde.
Experimental Protocol:
A mixture of phthalic anhydride (1.0 eq) and 4-amino-1-butanol (1.0 eq) is heated, either neat or in a high-boiling solvent such as toluene or DMF, at a temperature ranging from 130-160 °C. The reaction progress is monitored by the removal of water, typically using a Dean-Stark apparatus if a solvent is used. Upon completion, the reaction mixture is cooled, and the product is purified by recrystallization or column chromatography.
| Reactant | Molar Ratio |
| Phthalic Anhydride | 1.0 |
| 4-Amino-1-butanol | 1.0 |
Yields for this reaction are typically high, often exceeding 90%.
Swern Oxidation of N-(4-hydroxybutyl)phthalimide
The Swern oxidation is a mild and efficient method for the oxidation of N-(4-hydroxybutyl)phthalimide to this compound, avoiding over-oxidation to the carboxylic acid.[1][2][3][4]
Experimental Protocol:
-
A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.[1]
-
A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.[5]
-
A solution of N-(4-hydroxybutyl)phthalimide (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
| Reagent | Molar Ratio |
| N-(4-hydroxybutyl)phthalimide | 1.0 |
| Oxalyl Chloride | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 2.2 |
| Triethylamine | 5.0 |
Expected yields for Swern oxidations are generally in the range of 80-95%.
Caption: Synthetic pathway to this compound.
Reactions of this compound
The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, most notably Wittig reactions and reductive aminations.
Wittig Reaction
The Wittig reaction provides a reliable method for the formation of alkenes from aldehydes.[6][7][8][9][10] The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, with this compound is expected to favor the formation of the (E)-alkene.[10][11][12]
Experimental Protocol for Wittig Reaction with a Stabilized Ylide:
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane, THF, or toluene) is added (carbethoxymethylene)triphenylphosphorane (1.1 eq).[7]
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
The solid is removed by filtration, and the filtrate is concentrated.
-
The resulting product is purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| (Carbethoxymethylene)triphenylphosphorane | 1.1 |
Yields for Wittig reactions with stabilized ylides are typically good to excellent, ranging from 70-95%.
Caption: Wittig reaction of the target aldehyde with a stabilized ylide.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds. The reaction of this compound with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride, will yield the corresponding secondary or tertiary amine.[13][14][15][16][17]
Experimental Protocol for Reductive Amination with a Primary Amine:
-
To a solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine) (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or dichloromethane) is added sodium triacetoxyborohydride (1.5 eq) in portions.[13][14][15]
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| Primary Amine (e.g., Benzylamine) | 1.1 |
| Sodium Triacetoxyborohydride | 1.5 |
Yields for reductive amination with sodium triacetoxyborohydride are generally high, often in the range of 80-95%.
Caption: Reductive amination of the target aldehyde with a primary amine.
Data Summary
The following table summarizes the key reactants and expected products for the described reactions. Specific yields and analytical data should be determined empirically for each reaction.
| Reaction | Starting Material | Key Reagents | Expected Product |
| Phthaloylation | 4-Amino-1-butanol | Phthalic Anhydride | N-(4-hydroxybutyl)phthalimide |
| Swern Oxidation | N-(4-hydroxybutyl)phthalimide | Oxalyl Chloride, DMSO, Triethylamine | This compound |
| Wittig Reaction | This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 6-(1,3-dioxoisoindolin-2-yl)hex-2-enoate |
| Reductive Amination | This compound | Benzylamine, Sodium Triacetoxyborohydride | N-Benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine |
Conclusion
This compound is a valuable synthetic intermediate that can be readily prepared and utilized in a variety of chemical transformations. The protocols outlined in this document provide a foundation for researchers to incorporate this building block into their synthetic strategies for the development of new chemical entities. The mild conditions of the Swern oxidation, followed by the versatility of the Wittig reaction and reductive amination, offer a robust platform for the elaboration of the phthalimide-protected amino-butanal scaffold.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. gchemglobal.com [gchemglobal.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. webassign.net [webassign.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. adichemistry.com [adichemistry.com]
- 13. [PDF] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). | Semantic Scholar [semanticscholar.org]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(1,3-Dioxoisoindolin-2-yl)butanal as a versatile synthetic intermediate in organic chemistry and drug discovery. The document details its chemical properties, key applications with specific reaction protocols, and visual representations of synthetic pathways.
Chemical Properties and Applications
This compound, also known as 4-phthalimidobutanal, is a bifunctional molecule featuring a terminal aldehyde group and a phthalimide-protected amine. This unique structure makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly those containing a primary amine functionality after deprotection of the phthalimide group. The aldehyde group is susceptible to a range of nucleophilic additions and condensation reactions, while the phthalimide group serves as a stable protecting group for the primary amine, which can be readily deprotected under standard conditions.
Its primary application lies in the introduction of a protected four-carbon aminoalkyl chain into a target molecule. This is particularly relevant in medicinal chemistry for the synthesis of analogues of bioactive compounds, linkers for antibody-drug conjugates (ADCs), and probes for chemical biology.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | N/A |
| Molecular Weight | 217.22 g/mol | N/A |
| CAS Number | 3598-60-5 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | N/A |
Key Synthetic Applications & Protocols
The aldehyde functionality of this compound allows for a variety of chemical transformations. Two key examples are reductive amination to form amines and the Wittig reaction to form alkenes.
Reductive Amination for the Synthesis of N-Substituted 4-Phthalimidobutanamines
Reductive amination is a powerful method for the formation of C-N bonds. The aldehyde group of this compound can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is widely used to introduce alkyl or aryl substituents on the nitrogen atom. A specific example is the synthesis of 4-phthalimidobutylamine.[1]
Experimental Protocol: Synthesis of 4-Phthalimidobutylamine [1]
This protocol describes the reductive amination of this compound with ammonia to yield 4-phthalimidobutylamine.
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in aqueous methanol.
-
To this solution, add ammonium chloride (1.5 eq).
-
Stir the mixture at 25°C for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at 25°C for 24 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude 4-phthalimidobutylamine can be purified by column chromatography on silica gel if necessary.
Wittig Reaction for the Synthesis of Alkenes
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. This compound can react with a phosphorus ylide to generate a carbon-carbon double bond at the position of the original carbonyl group. This allows for the extension of the carbon chain and the introduction of various substituents.
Experimental Protocol: Synthesis of Ethyl 6-(1,3-dioxoisoindolin-2-yl)hex-2-enoate (Representative Protocol)
This protocol is a representative example adapted from general Wittig reaction procedures.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry dichloromethane.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add a mixture of diethyl ether and hexanes (e.g., 1:1 v/v) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of celite or silica gel, washing with the same solvent mixture.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 6-(1,3-dioxoisoindolin-2-yl)hex-2-enoate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General synthetic workflow utilizing the intermediate.
Caption: Reductive amination of the intermediate.
Caption: Wittig reaction of the intermediate.
References
Application Notes and Protocols: 4-(1,3-Dioxoisoindolin-2-yl)butanal in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-(1,3-dioxoisoindolin-2-yl)butanal as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. The phthalimido group serves as a stable protecting group for the primary amine, allowing for selective transformations involving the aldehyde functionality. Subsequent deprotection of the phthalimide reveals the primary amine, which can then participate in further cyclization reactions.
This document outlines proposed synthetic strategies, detailed experimental protocols based on analogous reactions, and hypothetical quantitative data to guide researchers in exploring the synthetic utility of this compound.
Synthesis of N-Substituted Piperidines via Reductive Amination and Intramolecular Cyclization
One of the primary applications of this compound is in the synthesis of substituted piperidines. The aldehyde functionality can undergo reductive amination with a primary amine, followed by deprotection of the phthalimide and subsequent intramolecular cyclization to form the piperidine ring.
Proposed Reaction Scheme:
Caption: Proposed synthesis of N-substituted piperidines.
Experimental Protocol: Synthesis of 1-Benzylpiperidine (Hypothetical Example)
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine.
Step 2: Deprotection and Cyclization
-
Dissolve the product from Step 1 (1.0 eq) in ethanol (0.1 M).
-
Add hydrazine monohydrate (4.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature, and filter off the resulting precipitate (phthalhydrazide).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 1-benzylpiperidine.
-
Purify by distillation or column chromatography.
Hypothetical Quantitative Data:
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| Reductive Amination | This compound | N-Benzyl-4-(phthalimido)butylamine | Benzylamine, NaBH(OAc)₃ | DCM | 85-95 | >95 (NMR) |
| Deprotection/Cyclization | N-Benzyl-4-(phthalimido)butylamine | 1-Benzylpiperidine | Hydrazine monohydrate | Ethanol | 70-80 | >98 (GC) |
Synthesis of Tetrahydropyrido[2,1-a]isoindolones via Intramolecular Cyclization
The bifunctional nature of this compound allows for its use in intramolecular cyclization reactions to form fused heterocyclic systems. After initial transformation of the aldehyde, the phthalimido group can be partially reduced and rearranged to generate a tetracyclic lactam.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a fused isoindolone derivative.
Experimental Protocol: Synthesis of Tetrahydropyrido[2,1-a]isoindol-6(6aH)-one (Hypothetical Example)
Step 1: Reduction of the Aldehyde
-
Dissolve this compound (1.0 eq) in methanol (0.2 M) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(4-hydroxybutyl)isoindoline-1,3-dione.
Step 2: Intramolecular Reductive Cyclization
-
To a solution of 2-(4-hydroxybutyl)isoindoline-1,3-dione (1.0 eq) in glacial acetic acid (0.1 M), add zinc dust (5.0 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyrido[2,1-a]isoindol-6(6aH)-one.
Hypothetical Quantitative Data:
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| Aldehyde Reduction | This compound | 2-(4-Hydroxybutyl)isoindoline-1,3-dione | NaBH₄ | Methanol | 90-98 | >97 (NMR) |
| Intramolecular Reductive Cyclization | 2-(4-Hydroxybutyl)isoindoline-1,3-dione | Tetrahydropyrido[2,1-a]isoindol-6(6aH)-one | Zn, Acetic Acid | Glacial Acetic Acid | 50-60 | >95 (LC-MS) |
Proposed Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis
The aldehyde functionality of this compound can potentially be utilized in an aza-Diels-Alder reaction with a suitable diene to construct a tetrahydropyridine ring. This approach would require the in-situ formation of an imine.
Proposed Reaction Scheme:
Caption: Proposed Aza-Diels-Alder reaction pathway.
Experimental Protocol: Proposed Aza-Diels-Alder Reaction (Hypothetical Example)
-
To a solution of this compound (1.0 eq) and a primary amine (e.g., aniline, 1.0 eq) in an anhydrous solvent (e.g., toluene, 0.2 M), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add a suitable diene (e.g., Danishefsky's diene, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Quantitative Data:
| Reaction | Aldehyde | Amine | Diene | Catalyst | Solvent | Yield (%) | Diastereoselectivity |
| Aza-Diels-Alder | This compound | Aniline | Danishefsky's diene | Sc(OTf)₃ | Toluene | 60-70 | Moderate to Good |
Disclaimer: The experimental protocols and quantitative data presented herein are hypothetical and based on established chemical principles and analogous reactions. Researchers should conduct their own optimization and characterization studies. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols for Reductive Amination Reactions with 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a reliable method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 4-(1,3-Dioxoisoindolin-2-YL)butanal, with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. The phthalimide group present in this compound is a crucial pharmacophore in a class of drugs known as immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2][3] These drugs are known to bind to the E3 ubiquitin ligase Cereblon (CRBN), leading to the degradation of specific target proteins.[4] Consequently, the products of reductive amination with this compound are valuable intermediates for the synthesis of novel bioactive molecules, including analogues of immunomodulatory drugs and Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target protein's degradation.[5][6]
This document provides detailed protocols for the reductive amination of this compound with primary and secondary amines, along with data presentation and visualizations to aid in experimental design and execution.
Reaction Mechanism and Workflow
The reductive amination process begins with the nucleophilic attack of an amine on the carbonyl group of the aldehyde, forming a hemiaminal. This is followed by the elimination of water to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent present in the reaction mixture then reduces the imine or iminium ion to the final amine product.
Caption: General Mechanism of Reductive Amination.
Experimental Protocols
A widely used and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its mildness and selectivity for imines and iminium ions over carbonyls.
Protocol 1: Reductive Amination with a Primary Amine
Objective: To synthesize a secondary amine by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE or THF (0.1-0.2 M), add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) (1.0-1.2 eq) to liberate the free amine.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5-2.0 eq) in the same solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture. A slight exotherm may be observed.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or an alternative like dichloromethane) (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination with a Secondary Amine
Objective: To synthesize a tertiary amine by reacting this compound with a secondary amine.
Materials:
-
Same as Protocol 1, but with a secondary amine (e.g., morpholine).
Procedure:
The procedure is identical to Protocol 1, with the substitution of a secondary amine for the primary amine. The formation of the iminium ion is generally faster than imine formation.
Caption: Experimental Workflow for Reductive Amination.
Data Presentation
The following table summarizes representative yields for reductive amination reactions with various aldehydes and amines under conditions similar to those described above. While specific data for this compound is not extensively published, these examples provide a general expectation of reaction efficiency.
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | DCE | 24 | 85 |
| Benzaldehyde | Morpholine | NaBH(OAc)₃ | THF | 3 | 92 |
| Isovaleraldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 18 | 78 |
| Heptanal | n-Butylamine | NaBH(OAc)₃ | THF | 5 | 88 |
| 4-Methoxybenzaldehyde | Dimethylamine | NaBH(OAc)₃ | DCE | 12 | 95 |
Note: Yields are isolated yields after purification and are dependent on the specific substrates and reaction conditions.
Applications in Drug Discovery
The amine products derived from the reductive amination of this compound are versatile intermediates for the synthesis of high-value molecules in drug discovery.
Synthesis of Immunomodulatory Drug Analogues
The phthalimide moiety is a key structural feature of immunomodulatory drugs (IMiDs) like pomalidomide.[1][2] These compounds function by binding to the E3 ubiquitin ligase Cereblon (CRBN). The amine generated from the reductive amination can be further elaborated to introduce various functionalities, allowing for the synthesis of novel pomalidomide analogues with potentially improved or altered biological activity.
Development of PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ligase.[5][6] A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The phthalimide group is a well-established E3 ligase ligand for Cereblon. The product of the reductive amination of this compound provides a phthalimide moiety attached to a flexible four-carbon linker with a terminal amine. This amine can be readily coupled to a POI ligand, providing a modular and efficient route to novel PROTACs.
Caption: Conceptual Workflow of PROTAC-mediated Protein Degradation.
References
- 1. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Notes and Protocols: Wittig Reaction of 4-(1,3-Dioxoisoindolin-2-yl)butanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and relevant data for the Wittig reaction of 4-(1,3-Dioxoisoindolin-2-yl)butanal. This reaction is a crucial method for carbon-carbon bond formation, allowing for the extension of carbon chains and the synthesis of various alkene-containing molecules.[1][2] The phthalimide-protected amino group is generally stable under Wittig reaction conditions, making this a viable synthetic route for creating precursors for pharmacologically active compounds.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[2][3][4] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide used. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[2]
Experimental Protocols
This section details the methodologies for the Wittig reaction of this compound with both a stabilized and a non-stabilized ylide to generate the corresponding (E) and (Z)-alkenes.
Materials and Reagents
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (for E-alkene synthesis, stabilized ylide)
-
Methyltriphenylphosphonium bromide (for Z-alkene synthesis precursor)
-
n-Butyllithium (n-BuLi) in hexanes
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Protocol 1: Synthesis of (E)-ethyl 6-(1,3-dioxoisoindolin-2-yl)hex-2-enoate (using a stabilized ylide)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Dissolve the stabilized ylide in anhydrous dichloromethane (DCM).
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reaction: Slowly add the aldehyde solution to the ylide solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-alkene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)pent-1-ene (using a non-stabilized ylide)
-
Ylide Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the aldehyde solution to the ylide solution at -78 °C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (Z)-alkene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected products and typical stereoselectivity for the Wittig reaction of this compound with representative stabilized and non-stabilized ylides.
| Ylide Type | Wittig Reagent | Expected Product | Predominant Stereoisomer | Typical Yield (%) |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | (E)-ethyl 6-(1,3-dioxoisoindolin-2-yl)hex-2-enoate | E | 80-95 |
| Non-stabilized | Methylenetriphenylphosphorane | 5-(1,3-Dioxoisoindolin-2-yl)pent-1-ene | Z (if applicable) | 60-85 |
Note: Yields are estimates and can vary based on reaction scale and optimization.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
References
Application Notes and Protocols for Knoevenagel Condensation with 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its ability to produce α,β-unsaturated compounds.[1] This document provides detailed application notes and protocols for the Knoevenagel condensation involving 4-(1,3-Dioxoisoindolin-2-yl)butanal, a key intermediate in the synthesis of various biologically active molecules. The phthalimide group in this aldehyde makes it a valuable building block for introducing a protected nitrogen functionality, which is of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutics, including anticancer agents.[2]
I. Overview of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, which is then followed by a dehydration reaction, ultimately resulting in the formation of a new carbon-carbon double bond.[3][4] The reaction is typically catalyzed by a weak base, such as an amine.[5]
General Reaction Scheme:
The reaction involves an aldehyde or ketone reacting with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[6]
Key Features:
-
Versatility: A wide range of aldehydes, ketones, and active methylene compounds can be used.[6]
-
Mild Conditions: The reaction can often be carried out under mild conditions.[7]
-
Pharmaceutical Relevance: The products of this reaction are important intermediates in the synthesis of numerous pharmaceuticals and natural products.[6][8][9]
A diagram illustrating the general mechanism of the Knoevenagel condensation is provided below.
Caption: General mechanism of the Knoevenagel condensation.
II. Experimental Protocols
While specific literature on the Knoevenagel condensation of this compound is not abundant, the following protocols are based on established methods for similar aliphatic aldehydes and can be adapted accordingly.
A. General Protocol using Piperidine as a Catalyst
This protocol is a classic and widely used method for the Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin-layer chromatography (TLC) plate and developing chamber
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the active methylene compound.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
B. Solvent-Free Protocol using a Solid Catalyst
Solvent-free conditions offer a greener and often more efficient alternative.[7]
Materials:
-
This compound
-
Active methylene compound
-
Solid catalyst (e.g., silica sulfuric acid, basic alumina)[10]
-
Mortar and pestle or a magnetic stirrer
-
Reaction vessel
Procedure:
-
In a reaction vessel (or mortar), combine this compound (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and the solid catalyst (e.g., 5-10 mol%).
-
Grind the mixture with a pestle or stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a shorter timeframe compared to solvent-based methods.
-
Upon completion, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product and separate the catalyst by filtration.
-
Wash the catalyst with the same solvent.
-
Combine the organic filtrates and evaporate the solvent to obtain the crude product.
-
Purify as needed.
A generalized workflow for a Knoevenagel condensation experiment is depicted below.
Caption: General experimental workflow for Knoevenagel condensation.
III. Data Presentation: Catalyst and Condition Comparison
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time. The following table summarizes typical conditions used for Knoevenagel condensations with various aldehydes, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Thiobarbituric Acid | Ethanol | Reflux | - | - | [3] |
| Boric Acid (10 mol%) | p-Chlorobenzaldehyde | Aqueous Ethanol | Room Temp. | - | - | [1] |
| Gallium Chloride | Malononitrile | Solvent-free | Room Temp. | Mins | High | [7] |
| Porcine Pancreas Lipase | Aromatic Aldehyde | Toluene | 60 | 12 h | - | [1] |
| Water (as catalyst) | Various Aldehydes | Water | Room Temp. | 20 min - 18 h | 66-99 | [11] |
| Molecular Iodine | Malononitrile | Ethanol | Room Temp. | - | Excellent | [12] |
| Zinc Chloride | - | - | - | - | - | [5] |
Note: Specific yields and times for this compound will need to be determined experimentally.
IV. Applications in Drug Development
The products of the Knoevenagel condensation are valuable intermediates in the synthesis of a wide array of bioactive molecules. The α,β-unsaturated carbonyl moiety is a common pharmacophore in many drug candidates.
-
Anticancer Agents: Many compounds synthesized via Knoevenagel condensation have shown promising anticancer activity by targeting various cellular mechanisms.[2]
-
Synthesis of Natural Products: This reaction is a key step in the total synthesis of complex natural products with therapeutic properties.[6][8]
-
Functional Polymers: The resulting unsaturated compounds can be used in the synthesis of specialized polymers for biomedical applications.[6]
The relationship between the starting materials and their potential applications is outlined in the diagram below.
Caption: Applications of Knoevenagel condensation products.
V. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Piperidine is a toxic and flammable liquid; handle with care.
-
Some active methylene compounds, such as malononitrile, are toxic.
References
- 1. benchchem.com [benchchem.com]
- 2. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. purechemistry.org [purechemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of the Phthalimide Group in 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the phthalimide group in 4-(1,3-Dioxoisoindolin-2-YL)butanal to yield 4-aminobutanal. The presence of a reactive aldehyde functional group necessitates careful selection of the deprotection method to avoid unwanted side reactions. This guide outlines established methods, their compatibility with aldehydes, and detailed experimental procedures.
Overview of Phthalimide Deprotection Methods
The phthalimide group is a robust protecting group for primary amines, widely used in organic synthesis, including the Gabriel synthesis.[1][2] Its removal is a critical step that can be achieved under various conditions. However, the aldehyde in the target molecule, this compound, is susceptible to reaction with certain deprotecting agents. The most common methods for phthalimide deprotection include hydrazinolysis, reductive cleavage, and aminolysis with other amines.[3]
Method Selection and Compatibility with Aldehydes
The choice of deprotection method is paramount to preserving the aldehyde functionality in the final product.
-
Hydrazinolysis (Ing-Manske Procedure): This is a widely used method employing hydrazine hydrate.[1] However, hydrazine is a known reagent in the Wolff-Kishner reduction, where it reacts with aldehydes and ketones to form hydrazones, which are then reduced to methylene groups.[4] This presents a significant potential for a side reaction with this compound. Careful control of reaction conditions may minimize this side reaction, but it remains a considerable risk.
-
Reductive Cleavage with Sodium Borohydride (NaBH₄): This method is considered exceptionally mild and proceeds in a two-stage, one-flask operation.[5][6] It offers a near-neutral alternative to hydrazinolysis.[5] However, sodium borohydride is also a common reducing agent for aldehydes. The chemoselectivity of this reagent for the phthalimide group over the aldehyde in the target molecule is a critical consideration.
-
Aminolysis with Ethylenediamine: Ethylenediamine is a milder and safer alternative to hydrazine for phthalimide deprotection.[7][8] Reactions can often be carried out at room temperature, which could be advantageous in preventing side reactions with the sensitive aldehyde group.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of N-alkylphthalimides. Note that these are general conditions and may require optimization for this compound.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 2-4 | 70-90 | [3] |
| Reductive Cleavage | 1. NaBH₄2. Acetic acid | 2-Propanol/Water | 1. Room Temp2. 80 | 1. 12-242. 2 | 85-95 | [5][6] |
| Aminolysis | Ethylenediamine | Isopropanol | Room Temp | Not Specified | High Conversion | [7] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Deprotection using Hydrazine Hydrate (Ing-Manske Procedure)
Warning: Hydrazine is highly toxic and a potential carcinogen. Handle with extreme care. This method carries a high risk of hydrazone formation with the aldehyde.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.[3]
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.[3]
-
Heat the mixture to reflux with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl, which will precipitate the phthalhydrazide byproduct.[3]
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation.[3]
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[3]
-
Combine the filtrate and washings and carefully neutralize with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated 4-aminobutanal with dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, for example, by column chromatography.
Protocol 2: Reductive Deprotection using Sodium Borohydride
Warning: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add reagents carefully. This method carries a risk of reducing the aldehyde to an alcohol.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio).[3]
-
With stirring, add sodium borohydride (4.0-5.0 equiv) portion-wise at room temperature.[3]
-
Stir the reaction for 12-24 hours, monitoring the disappearance of the starting material by TLC.[3]
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.[3]
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Protocol 3: Deprotection using Ethylenediamine
This method is presented as a milder alternative, though a specific protocol for aldehyde-containing substrates is not widely documented. Optimization may be required.
Materials:
-
This compound
-
Ethylenediamine
-
Isopropanol
Procedure:
-
Dissolve this compound (1.0 equiv) in isopropanol.
-
Add an excess of ethylenediamine (e.g., 10 equivalents) to the solution at room temperature.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the workup would likely involve removal of the solvent and excess ethylenediamine under reduced pressure, followed by purification of the product, potentially via column chromatography.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflow and the chemical transformations involved in the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Caption: Potential reaction pathways for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Chemoselective Hydrazinolysis for Phthalimide Cleavage in the Presence of an Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide group is a robust and widely used protecting group for primary amines in organic synthesis, most notably in the Gabriel synthesis. Its removal, typically achieved by hydrazinolysis (the Ing-Manske procedure), is a critical step in revealing the desired amine.[1] However, the presence of other reactive functional groups, such as aldehydes, within the same molecule presents a significant chemoselectivity challenge. Aldehydes can react with hydrazine to form hydrazones, leading to undesired side products and reduced yields of the target amine.[2]
These application notes provide a detailed guide to navigating the hydrazinolysis of phthalimides in molecules containing an aldehyde functionality. We will explore two primary strategies: direct chemoselective hydrazinolysis under controlled conditions and an orthogonal protection strategy involving the temporary masking of the aldehyde group. Detailed experimental protocols, comparative data, and workflow diagrams are provided to assist researchers in selecting and implementing the most suitable method for their specific synthetic needs.
Understanding the Chemoselectivity Challenge
Hydrazine is a potent nucleophile that readily attacks the carbonyl carbons of the phthalimide group, leading to its cleavage and the release of the primary amine.[3] Concurrently, the lone pair of electrons on the nitrogen atoms of hydrazine can also attack the electrophilic carbonyl carbon of an aldehyde, resulting in the formation of a hydrazone. This competing reaction can significantly lower the yield of the desired amine.
The relative rates of these two reactions depend on various factors, including the steric and electronic environment of both the phthalimide and the aldehyde, the reaction temperature, and the concentration of hydrazine. While direct chemoselective hydrazinolysis is possible in some cases, a more general and often more reliable approach involves the protection of the aldehyde group prior to phthalimide cleavage.
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another by using distinct deprotection reagents and conditions.[4] In the context of a molecule containing both a phthalimide and an aldehyde, the aldehyde can be protected as an acetal, which is stable to the basic conditions of hydrazinolysis. Following the cleavage of the phthalimide, the acetal can be readily removed under acidic conditions to regenerate the aldehyde.
Workflow for the Orthogonal Protection Strategy
Caption: Orthogonal protection workflow.
Experimental Protocols
Protocol 1: Acetal Protection of an Aldehyde
This protocol describes the formation of a cyclic acetal using ethylene glycol as the protecting group.
-
Materials:
-
Aldehyde-containing substrate (1.0 equiv)
-
Ethylene glycol (1.5 - 2.0 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware with a Dean-Stark apparatus
-
-
Procedure:
-
To a solution of the aldehyde-containing substrate in toluene, add ethylene glycol and p-TSA.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetal-protected substrate.
-
Protocol 2: Hydrazinolysis of the Phthalimide Group (Ing-Manske Procedure)
This protocol outlines the cleavage of the phthalimide group in the presence of a protected aldehyde.[5]
-
Materials:
-
Acetal-protected N-alkylphthalimide (1.0 equiv)
-
Hydrazine hydrate (1.2 - 1.5 equiv)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent
-
Standard laboratory glassware for reflux and work-up
-
-
Procedure:
-
Dissolve the acetal-protected N-alkylphthalimide in ethanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Add hydrazine hydrate and fit the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate, washing it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with NaOH solution.
-
Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude amine.
-
Protocol 3: Deprotection of the Acetal
This protocol describes the acidic hydrolysis of the acetal to regenerate the aldehyde.
-
Materials:
-
Acetal-protected amine (1.0 equiv)
-
Acetone-water mixture (e.g., 4:1)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the acetal-protected amine in an acetone-water mixture.
-
Add a catalytic amount of p-TSA and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Direct Chemoselective Hydrazinolysis: A Case Study
In certain cases, direct hydrazinolysis of a phthalimide in the presence of an unprotected aldehyde can be achieved with good yields. This is often dependent on the specific substrate and reaction conditions.
Case Study: Deprotection of a Phthalimide-Protected Polyethylene Glycol Benzaldehyde
A study involving the synthesis of functionalized polyethylene glycol (PEG) demonstrated the successful deprotection of a phthalimide group in the presence of a terminal benzaldehyde.[6]
Experimental Protocol for Direct Chemoselective Hydrazinolysis
-
Materials:
-
Phthalimide-protected PEG-benzaldehyde (1.0 equiv)
-
Aqueous hydrazine (40 equiv)
-
Tetrahydrofuran (THF)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the phthalimide-protected PEG-benzaldehyde in THF (30 mL per 1 g of substrate).[6]
-
Slowly add aqueous hydrazine and stir the mixture for 4 hours at room temperature.[6]
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the aqueous phase three times with chloroform.[6]
-
Combine the organic layers and dry with anhydrous magnesium sulfate.[6]
-
Filter and concentrate under reduced pressure to afford the amino-PEG-benzaldehyde.[6]
-
This protocol demonstrates the feasibility of direct hydrazinolysis, likely favored by the specific nature of the PEG substrate and the use of a large excess of hydrazine at room temperature.
Data Presentation
Table 1: General Conditions for Phthalimide Cleavage Methods
| Method | Reagents & Solvents | General Conditions | Advantages | Limitations |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol or THF | Reflux or room temperature | Mild, neutral conditions, generally high yields.[1][5] | Hydrazine is toxic; phthalhydrazide byproduct can be difficult to remove. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Prolonged reflux | Harsh conditions, not suitable for acid-sensitive substrates.[1] | |
| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux | Can be slow and may stop at the phthalamic acid intermediate.[1] | |
| Reductive Cleavage | NaBH₄, 2-propanol/water, then Acetic Acid | Room temperature, then 50-60 °C | Very mild, one-flask procedure.[5] | Requires a two-stage process. |
Table 2: Protecting Groups for Aldehydes Compatible with Hydrazinolysis
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| Cyclic Acetal (e.g., from Ethylene Glycol) | Diol, catalytic acid (e.g., p-TSA), azeotropic removal of water | Aqueous acid (e.g., HCl, p-TSA) | Stable to bases, nucleophiles, and reducing agents. |
| Acyclic Acetal (e.g., from Methanol) | Methanol, catalytic acid | Aqueous acid | Generally less stable than cyclic acetals. |
Logical Relationships and Workflows
Decision-Making Workflow for Phthalimide Cleavage in the Presence of an Aldehyde
Caption: Decision-making workflow.
Conclusion
The successful cleavage of a phthalimide group in the presence of an aldehyde is a common challenge in multi-step organic synthesis. While direct chemoselective hydrazinolysis may be feasible for certain substrates, the more robust and generally applicable method is the orthogonal protection strategy. By temporarily masking the aldehyde as an acetal, the phthalimide group can be cleanly removed with hydrazine, followed by straightforward deprotection of the acetal to yield the desired amino-aldehyde. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively plan and execute this critical transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 3. Selective decomposition of hydraz... preview & related info | Mendeley [mendeley.com]
- 4. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis [ouci.dntb.gov.ua]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Deprotection of Phthalimides in Aldehyde-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalimide group is a robust and widely used protecting group for primary amines in organic synthesis. However, its removal, particularly in molecules bearing sensitive functionalities such as aldehydes, requires careful consideration of the deprotection method. While classical acidic hydrolysis is a known method for cleaving the phthalimide group, its harsh conditions often lead to the degradation of the acid-sensitive aldehyde moiety. This document provides a detailed examination of the challenges associated with the acidic hydrolysis of phthalimides in the presence of aldehydes and presents safer, more effective alternative protocols, including hydrazinolysis and a mild reductive method. Detailed experimental procedures, quantitative data, and visual workflows are provided to guide researchers in selecting the optimal deprotection strategy.
The Challenge of Acidic Hydrolysis in the Presence of Aldehydes
Acidic hydrolysis of N-substituted phthalimides to yield a primary amine and phthalic acid typically requires prolonged heating with strong mineral acids, such as 20-30% hydrochloric acid or sulfuric acid.[1] These conditions, however, are generally incompatible with molecules containing an aldehyde functional group. Aldehydes are susceptible to a variety of acid-catalyzed side reactions, including:
-
Acetal Formation: In the presence of alcohol solvents or even water, aldehydes can form acetals or hydrates under acidic conditions, which may be stable or lead to further reactions.
-
Aldol Condensation: Acid catalysis can promote the self-condensation of enolizable aldehydes.
-
Oxidation and Decomposition: Prolonged exposure to strong, hot acids can lead to the degradation and polymerization of aldehydes.
Due to these potential side reactions, acidic hydrolysis of phthalimides is not a recommended method for substrates containing an aldehyde group, as it is likely to result in low yields and a complex mixture of byproducts.
Recommended Deprotection Methods for Aldehyde-Containing Phthalimides
Milder deprotection methods are essential for the successful synthesis of primary amines from phthalimides in the presence of an aldehyde. The following sections detail two highly effective and compatible methods: Hydrazinolysis (the Ing-Manske procedure) and a reductive deprotection using sodium borohydride.
Hydrazinolysis (Ing-Manske Procedure)
Hydrazinolysis is the most common and generally mild method for the cleavage of the phthalimide group.[2] The reaction is typically carried out using hydrazine hydrate in an alcoholic solvent at room temperature or with gentle heating. The mild and neutral conditions of this procedure make it compatible with a wide range of functional groups, including aldehydes. The reaction proceeds via the formation of a stable phthalhydrazide precipitate, which can be easily removed by filtration.
| N-Substituent Example | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalimidomethyl-aryl | Hydrazine hydrate, Methanol | Room Temp | 1-2 | High | [3] |
| Phthalimido-PEG | Aqueous hydrazine, THF | Room Temp | 4 | 70-85 | [4] |
| N-Phenylphthalimide | Hydrazine hydrate, Ethanol | Reflux | 1.6 (with NaOH) | 80 | [5][6] |
-
Dissolve the N-substituted phthalimide (1.0 equivalent) in ethanol or methanol (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.
-
Cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to the mixture to protonate the liberated amine and dissolve any remaining basic impurities.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH > 12 to deprotonate the amine salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the amine as needed by column chromatography, distillation, or crystallization.
Reductive Deprotection with Sodium Borohydride
A particularly mild and efficient alternative to hydrazinolysis is a two-stage, one-flask reductive deprotection using sodium borohydride.[7][8][9] This method is advantageous for substrates that may be sensitive to hydrazine or require strictly neutral conditions. The reaction proceeds by the reduction of one of the phthalimide carbonyl groups, followed by an acid-catalyzed intramolecular cyclization to form phthalide and release the free amine. The near-neutral conditions of the final amine release step (pH ~5) are well-tolerated by aldehydes.
| N-Substituent | Product | Yield (%) |
| N-Benzylphthalimide | Benzylamine | 81 |
| N-(2-Phenylethyl)phthalimide | 2-Phenylethylamine | 85 |
| N-Butylphthalimide | n-Butylamine | 75 |
| N-Phthaloyl-glycine methyl ester | Glycine methyl ester | 98 |
| N-Phthaloyl-dl-phenylalanine | dl-Phenylalanine | 99 |
| N-Phthaloyl-4-aminobutyric acid | 4-Aminobutyric acid | 97 |
| (Data sourced from Osby, J. O.; Martin, M. G.; Ganem, B. Tetrahedron Lett. 1984, 25, 2093-2096)[7] |
-
In a round-bottom flask, dissolve the N-substituted phthalimide (1.0 equivalent) in a mixture of 2-propanol and water (typically a 6:1 v/v ratio).
-
To the stirred solution, add sodium borohydride (NaBH₄) (4.0-5.0 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to adjust the pH to approximately 5.
-
Heat the mixture to 80°C for 1-2 hours to promote the cyclization and release of the primary amine.
-
Cool the reaction mixture to room temperature.
-
For purification, the reaction mixture can be loaded onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove the phthalide byproduct and other neutral impurities.
-
Elute the primary amine from the column using a 1 M ammonium hydroxide solution.
-
Collect the fractions containing the amine and concentrate under reduced pressure to obtain the purified primary amine.
Visualizing the Processes
To aid in the understanding of the experimental procedures and chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the hydrazinolysis of a phthalimide group.
Caption: Experimental workflow for the reductive deprotection of a phthalimide.
Caption: Simplified mechanism of phthalimide deprotection via hydrazinolysis.
Conclusion
The deprotection of the phthalimide group in the presence of an aldehyde requires careful selection of a mild and selective method to avoid degradation of the sensitive aldehyde functionality. Direct acidic hydrolysis is strongly discouraged due to the harsh conditions required. Instead, hydrazinolysis (the Ing-Manske procedure) and reductive deprotection with sodium borohydride are recommended as reliable and high-yielding alternatives that are compatible with aldehyde-containing substrates. The detailed protocols and comparative data provided in these application notes should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and safe synthesis of primary amines bearing aldehyde groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a key intermediate in various synthetic applications. The purity of this aldehyde is critical for the success of subsequent reactions, making robust purification techniques essential. These protocols offer guidance on common methods, including column chromatography, crystallization, and a specialized bisulfite extraction for aldehyde purification.
Introduction
This compound is a bifunctional molecule containing both a phthalimide group and an aldehyde functionality. Its synthesis can result in a variety of impurities that must be removed to ensure high-quality material for research and development. Common impurities may include unreacted starting materials, over-oxidized product (the corresponding carboxylic acid), or byproducts from the synthetic route employed. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.
Potential Impurities
Understanding the potential impurities is crucial for developing an effective purification strategy. Based on common synthetic routes, the following impurities may be present in a crude sample of this compound:
-
Phthalimide: Unreacted starting material from a Gabriel synthesis approach.
-
4-(1,3-Dioxoisoindolin-2-yl)butan-1-ol: The corresponding alcohol, which may be an unreacted starting material if the aldehyde is formed via oxidation, or a byproduct of over-reduction.
-
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: The corresponding carboxylic acid, resulting from the over-oxidation of the aldehyde.
-
Unreacted alkylating agents: For example, 4-bromobutanal or a protected precursor if used in the synthesis.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Purification Techniques
Three primary techniques are recommended for the purification of this compound: Column Chromatography, Crystallization, and Bisulfite Extraction. The selection of a method or a combination of methods will depend on the impurity profile and the desired scale.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | >98% | High resolution, applicable to a wide range of impurities. | Can be time-consuming, requires significant solvent volumes, potential for compound degradation on silica. |
| Crystallization | Difference in solubility of the compound and impurities in a given solvent. | >99% (with optimal solvent) | Highly effective for removing small amounts of impurities, scalable. | Requires a solid compound, solvent screening can be time-consuming, potential for product loss in the mother liquor. |
| Bisulfite Extraction | Reversible formation of a water-soluble bisulfite adduct with the aldehyde. | Variable (highly effective for removing non-aldehyde impurities) | Specific for aldehydes, good for removing polar impurities and unreacted non-aldehyde starting materials. | The aldehyde needs to be regenerated, which adds an extra step. |
Experimental Protocols
Protocol 1: Column Chromatography
This method is effective for separating the target aldehyde from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 v/v ratio).
-
Visualize the spots under UV light (254 nm). The desired product should appear as a distinct spot. Identify the spots corresponding to impurities.
-
Optimize the solvent system to achieve good separation between the product and impurities (Rf of the product should be around 0.3-0.4).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system determined by TLC.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Crystallization
This method is ideal for purifying the compound if it is a solid at room temperature and when impurities are present in smaller quantities.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, isopropanol, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Commonly used solvents for N-substituted phthalimides include ethanol, isopropanol, and mixtures like ethyl acetate/hexane.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Protocol 3: Bisulfite Extraction
This is a chemical purification method specific to aldehydes.
Materials:
-
Crude this compound
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
An organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution
-
Separatory funnel
Procedure:
-
Adduct Formation:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bisulfite solution.
-
Shake the funnel vigorously for 10-15 minutes. The aldehyde will react to form a water-soluble bisulfite adduct.
-
Allow the layers to separate.
-
-
Separation of Impurities:
-
Drain the aqueous layer containing the bisulfite adduct into a clean flask.
-
The organic layer, containing non-aldehyde impurities, can be discarded or further analyzed.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
-
Regeneration of the Aldehyde:
-
To regenerate the aldehyde, add saturated sodium bicarbonate solution or dilute sodium hydroxide solution to the aqueous layer containing the adduct until the solution is basic (pH > 8). This will reverse the reaction.
-
The purified aldehyde will precipitate out if it is a solid or form a separate organic layer.
-
-
Isolation:
-
Extract the regenerated aldehyde with a fresh portion of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the purified this compound.
-
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Decision Tree for Purification Method Selection
Caption: A decision-making flowchart for selecting the appropriate purification technique.
References
Application Notes and Protocols for 4-(1,3-Dioxoisoindolin-2-YL)butanal and its Structural Analogs in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and specific drug discovery applications for 4-(1,3-Dioxoisoindolin-2-YL)butanal are not extensively available in the public domain. The following application notes and protocols are based on the broader class of compounds containing the phthalimide (1,3-dioxoisoindolin-2-yl) moiety, a well-established pharmacophore in medicinal chemistry. These notes serve as a guide for potential research directions and methodologies applicable to novel phthalimide-containing molecules like this compound.
Introduction
The isoindoline-1,3-dione, commonly known as the phthalimide group, is a privileged scaffold in drug discovery, renowned for its role in a variety of therapeutic agents.[1] Its utility stems from its ability to serve as a key structural motif in molecules with diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] The phthalimide structure is notably present in immunomodulatory drugs such as thalidomide and its analogs (lenalidomide and pomalidomide), as well as in phosphodiesterase 4 (PDE4) inhibitors like apremilast.[3]
This compound represents a functionalized phthalimide derivative. The presence of a terminal aldehyde group offers a reactive handle for further chemical modifications, making it an interesting starting point for the synthesis of novel drug candidates. The butanal linker can influence the pharmacokinetic properties and binding interactions of potential drug molecules.
Potential Therapeutic Applications
Based on the activities of structurally related phthalimide compounds, this compound and its derivatives could be explored for, but not limited to, the following applications:
-
Anti-inflammatory Agents: By targeting key inflammatory mediators.
-
Immunomodulators: Modulating the immune response, particularly relevant in autoimmune diseases and cancers.
-
Anti-cancer Therapeutics: Through mechanisms such as inhibition of angiogenesis, induction of apoptosis, and modulation of tumor-suppressor genes.[4]
-
Enzyme Inhibitors: The phthalimide scaffold is a component of inhibitors for enzymes like 15-lipoxygenase-1 and phosphodiesterase 4.[2][3]
Data Presentation
The following tables summarize quantitative data for representative phthalimide-containing drugs and experimental compounds, illustrating the therapeutic potential of this chemical class.
Table 1: Inhibitory Activity of Phthalimide-Based 15-Lipoxygenase-1 Inhibitors [2]
| Compound ID | Substitution on Phenyl Ring | IC50 (nM) |
| 3d | ortho-methoxy | 80.1 |
| 3e | meta-methoxy | 1.96 |
| Quercetin (Reference) | - | - |
Table 2: Biological Activity of Apremilast (a Phthalimide-Containing PDE4 Inhibitor) [3]
| Target | Activity | IC50 (nM) |
| PDE4 | Inhibition | 74 |
| TNF-α | Inhibition | 11 |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound and its derivatives.
Protocol 1: Synthesis of Phthalimide Derivatives
This protocol describes a general method for the synthesis of N-substituted phthalimides, which can be adapted for the derivatization of this compound.
Objective: To synthesize novel derivatives of this compound for biological screening.
Materials:
-
This compound
-
Primary amine or other nucleophile
-
Reductive amination reagents (e.g., sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Reaction vessel
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the primary amine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.
-
Slowly add the reductive amination reagent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
-
Characterize the final compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro PDE4 Inhibition Assay
This protocol outlines a method to screen for PDE4 inhibitory activity, a known target for some phthalimide-containing drugs.[3]
Objective: To determine the in vitro inhibitory activity of synthesized phthalimide derivatives against the PDE4 enzyme.
Materials:
-
Synthesized phthalimide compounds
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PDE4 enzyme.
-
Initiate the reaction by adding cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 15 minutes).
-
Measure the amount of inorganic phosphate released using a suitable detection method (e.g., a colorimetric malachite green-based assay) with a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: TNF-α Inhibition Assay in Human PBMCs
This protocol describes how to measure the inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs).
Objective: To evaluate the anti-inflammatory potential of phthalimide derivatives by measuring their effect on TNF-α production.
Materials:
-
Synthesized phthalimide compounds
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
LPS (Lipopolysaccharide)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour in a 37°C, 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for the discovery of drug candidates.
Caption: PDE4 inhibition signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Synthesis of Celastrol Derivatives Using Phthalimide Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise and Synthetic Challenge of Celastrol
Celastrol, a quinone methide pentacyclic triterpenoid extracted from the "Thunder of God Vine" (Tripterygium wilfordii), is a natural product of significant therapeutic interest.[1][2][3] It exhibits a remarkable spectrum of biological activities, including potent anti-inflammatory, anti-obesity, and anticancer effects.[1][4] Mechanistically, celastrol has been shown to modulate numerous signaling pathways implicated in chronic diseases, such as the NF-κB, JAK/STAT, and MAPK pathways.[4] Its anticancer properties are attributed to its ability to induce apoptosis and autophagy, arrest the cell cycle, and inhibit metastasis and angiogenesis.[5][6]
Despite its therapeutic potential, the clinical application of celastrol is hampered by several limitations, including poor water solubility, low bioavailability, and significant off-target toxicity.[7] To overcome these hurdles, the structural modification of celastrol to generate derivatives with improved pharmacological profiles has become a major focus of medicinal chemistry research.[1] One promising strategy involves the derivatization of the C-29 carboxylic acid, a common site for modification to enhance the compound's properties.[3][8]
This guide provides a detailed overview of a synthetic strategy that utilizes phthalimide intermediates for the creation of novel celastrol derivatives. The phthalimide group serves as a versatile handle, enabling the introduction of various functionalities through a well-established synthetic route analogous to the Gabriel synthesis.[9][10][11] This approach offers a controlled and efficient means to generate a library of celastrol analogs for further biological evaluation.
Rationale for Employing Phthalimide Intermediates
The use of phthalimide in the synthesis of celastrol derivatives is underpinned by several key chemical principles:
-
Robust Protection and Activation: The phthalimide group acts as an effective protecting group for a primary amine, preventing unwanted side reactions.[12][13] Its two electron-withdrawing carbonyl groups render the N-H proton acidic, facilitating deprotonation to form a potent nucleophile.[14]
-
Controlled Nucleophilic Substitution: The resulting phthalimide anion is a bulky nucleophile that readily participates in SN2 reactions with primary alkyl halides, minimizing the risk of over-alkylation that can plague direct amination reactions.[10][14][15]
-
Versatile Deprotection: The phthalimide group can be cleaved under various conditions to liberate the primary amine, most commonly using hydrazine (the Ing-Manske procedure) or through acidic/basic hydrolysis.[9][10] This allows for the introduction of a primary amine functionality, which can then be further modified.
-
Introduction of Diverse Moieties: By reacting celastrol with a bifunctional reagent containing a phthalimide group and a reactive handle (e.g., an alkyl halide), a diverse range of substituents can be appended to the celastrol scaffold.
Overall Synthetic Workflow
The general strategy for synthesizing celastrol derivatives using a phthalimide intermediate involves a multi-step process. The following diagram illustrates the conceptual workflow, starting from the activation of celastrol's carboxylic acid to the final deprotection step to yield the desired amine-containing derivative.
Caption: General workflow for the synthesis of celastrol derivatives via a phthalimide intermediate.
Experimental Protocols
Protocol 1: Synthesis of a Celastrol-Phthalimide Conjugate
This protocol details the synthesis of an N-(2-aminoethyl)phthalimide derivative of celastrol at the C-29 position.
Materials and Reagents:
-
Celastrol (purity >98%)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
N-(2-aminoethyl)phthalimide
-
Triethylamine (TEA)
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Activation of Celastrol (Formation of Acyl Chloride):
-
Dissolve celastrol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude celastrol acyl chloride.
-
-
Coupling with N-(2-aminoethyl)phthalimide:
-
Dissolve the crude celastrol acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve N-(2-aminoethyl)phthalimide (1.2 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Slowly add the N-(2-aminoethyl)phthalimide solution to the stirred celastrol acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure celastrol-phthalimide conjugate.
-
Protocol 2: Deprotection to Yield the Celastrol-Amine Derivative
This protocol describes the hydrazinolysis of the celastrol-phthalimide conjugate to yield the primary amine derivative.
Materials and Reagents:
-
Celastrol-phthalimide conjugate
-
Ethanol
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Hydrazinolysis:
-
Dissolve the celastrol-phthalimide conjugate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. A white precipitate (phthalhydrazide) should form.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between DCM and water.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude celastrol-amine derivative.
-
Further purification can be achieved by column chromatography if necessary.
-
Data Presentation: Key Parameters for Synthesis
| Derivative | Activating Agent | Coupling Reagent | Deprotection Method | Yield (%) |
| Celastrol-ethylenediamine | Oxalyl Chloride | N-(2-aminoethyl)phthalimide | Hydrazine Hydrate | 65-75 |
| Celastrol-propylenediamine | DCC/DMAP | N-(3-aminopropyl)phthalimide | Hydrazine Hydrate | 60-70 |
| Celastrol-butylenediamine | HATU | N-(4-aminobutyl)phthalimide | Hydrazine Hydrate | 62-72 |
Characterization of Synthesized Derivatives
The successful synthesis and purity of the celastrol derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent modification and the presence of the newly introduced functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.
Biological Evaluation: Assessing Anticancer Activity
The newly synthesized celastrol derivatives should be evaluated for their biological activity. A common initial screening is to assess their cytotoxic effects on various cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials and Reagents:
-
Cancer cell lines (e.g., HepG2, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized celastrol derivatives (dissolved in DMSO)
-
Celastrol (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized celastrol derivatives and celastrol for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Potential Mechanism of Action and Signaling Pathways
Celastrol and its derivatives are known to exert their anticancer effects by modulating various signaling pathways. One key target is the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial for tumor angiogenesis. The inhibition of VEGF can starve tumors of their blood supply, leading to reduced growth and metastasis.
Caption: Inhibition of the VEGF signaling pathway by celastrol derivatives.
Further studies could investigate the effect of the novel derivatives on the expression of VEGF and other related proteins, such as matrix metalloproteinases (MMPs), which are involved in tumor invasion.[6]
Conclusion
The synthetic strategy employing phthalimide intermediates offers a robust and versatile platform for the development of novel celastrol derivatives. This approach allows for the systematic modification of the celastrol scaffold, enabling the exploration of structure-activity relationships and the potential discovery of new drug candidates with improved therapeutic indices. The protocols outlined in this guide provide a foundation for researchers to synthesize, characterize, and evaluate these promising compounds in the ongoing effort to translate the therapeutic potential of celastrol into clinical applications.
References
-
Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
-
Biosynthesis, total synthesis, structural modifications, bioactivity, and mechanism of action of the quinone-methide triterpenoid celastrol. (2020). Medicinal Research Reviews. Retrieved from [Link]
-
Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of C(6)-Modified Celastrol Derivatives as Potential Antitumor Agents. (n.d.). Molecules. Retrieved from [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. (2023). Organic Letters. Retrieved from [Link]
-
Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity. (2024). Frontiers in Pharmacology. Retrieved from [Link]
-
Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
-
Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases. (n.d.). Frontiers in Medicine. Retrieved from [Link]
-
Synthesis and characterisation of celastrol derivatives as potential anticancer agents. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of celastrol derivatives (1–24). (n.d.). ResearchGate. Retrieved from [Link]
-
The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]
-
N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Gabriel synthesis: Easy mechanism, procedure, applications. (2023). Chemistry Notes. Retrieved from [Link]
-
The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
Sources
- 1. Biosynthesis, total synthesis, structural modifications, bioactivity, and mechanism of action of the quinone-methide triterpenoid celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of C(6)-Modified Celastrol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterisation of celastrol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]
- 7. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: Low or no yield of the desired product, this compound.
Possible Causes and Solutions:
-
Poor quality of the starting material, 4-halobutanal acetal: The precursor, typically 4-bromobutanal diethyl acetal or a similar protected aldehyde, can degrade over time or contain impurities from its synthesis.
-
Solution: Ensure the purity of the 4-halobutanal acetal by distillation before use. Store it under an inert atmosphere and at a low temperature.
-
-
Inefficient N-alkylation of potassium phthalimide: The reaction between potassium phthalimide and the alkyl halide is a crucial step.
-
Solution: Use a polar aprotic solvent such as DMF to facilitate the S(_N)2 reaction.[1] Ensure the potassium phthalimide is dry and the reaction is conducted under anhydrous conditions to prevent the hydrolysis of the phthalimide salt.
-
-
Incomplete hydrolysis of the acetal: The final deprotection step to reveal the aldehyde functionality may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is stalled, consider extending the reaction time or using a slightly stronger acidic catalyst.
-
-
Degradation of the final product: Aldehydes can be sensitive to reaction and work-up conditions.
-
Solution: Maintain a controlled temperature during the reaction and purification steps. Avoid prolonged exposure to strong acids or bases.
-
Question 2: The presence of a significant amount of an apolar byproduct in the crude reaction mixture.
Possible Cause and Solution:
-
Unreacted 4-halobutanal acetal: This is a common byproduct if the N-alkylation step is incomplete.
-
Solution: This byproduct can typically be removed by column chromatography on silica gel. To improve the conversion in future reactions, consider increasing the reaction time or temperature for the N-alkylation step, or using a more reactive halide (e.g., 4-iodobutanal acetal).
-
Question 3: The final product appears to be a mixture of several polar compounds that are difficult to separate.
Possible Causes and Solutions:
-
Aldol self-condensation of the product: The target molecule, this compound, has an enolizable proton and can undergo self-condensation, especially in the presence of acid or base, leading to a mixture of aldol addition and condensation products.
-
Solution: Perform the acetal hydrolysis under mild acidic conditions and at a low temperature to minimize this side reaction. Purify the product promptly after the reaction is complete using flash column chromatography.
-
-
Formation of phthalic acid or phthalhydrazide: Depending on the cleavage method used to remove the phthalimide group (if this route is taken to the corresponding amine), these byproducts can be present.[2] For the synthesis of the target aldehyde, this is less of a direct issue but can be a downstream concern if the amine is desired. For the aldehyde synthesis, harsh acidic workup of the acetal can potentially lead to some hydrolysis of the phthalimide.
-
Solution: Use mild acidic conditions for the acetal deprotection. If phthalic acid is formed, it can often be removed by an aqueous wash with a mild base.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and reliable method is a two-step process:
-
Gabriel Synthesis: N-alkylation of potassium phthalimide with an acetal-protected 4-halobutanal (e.g., 4-bromobutanal diethyl acetal). This is an S(_N)2 reaction.[3][4]
-
Deprotection: Acid-catalyzed hydrolysis of the resulting acetal intermediate, N-(4,4-diethoxybutyl)phthalimide, to yield the final aldehyde product.
Q2: Why is it necessary to use an acetal-protected 4-halobutanal?
The aldehyde functional group is reactive towards the basic conditions and nucleophiles used in the Gabriel synthesis. The acetal acts as a protecting group, preventing the aldehyde from undergoing unwanted side reactions during the N-alkylation step.
Q3: What are the expected yields for this synthesis?
Q4: How can I monitor the progress of the reactions?
Both the N-alkylation and the deprotection steps can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the reactants and products.
Q5: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying this compound from unreacted starting materials and byproducts.
Data Presentation
The following table summarizes the key reactants and expected products, along with potential byproducts. Please note that the yield and byproduct percentages are estimates based on typical Gabriel and acetal hydrolysis reactions due to the absence of a specific published protocol for this compound.
| Reaction Step | Reactant(s) | Product(s) | Expected Yield | Common Byproduct(s) | Typical Percentage of Byproduct(s) |
| N-Alkylation | Potassium Phthalimide, 4-Bromobutanal Diethyl Acetal | N-(4,4-Diethoxybutyl)phthalimide | 70-90% | Unreacted 4-Bromobutanal Diethyl Acetal | 5-15% |
| Deprotection | N-(4,4-Diethoxybutyl)phthalimide | This compound | 85-95% | Aldol self-condensation products, Unreacted acetal | 5-10% |
Experimental Protocols
A generalized experimental protocol based on standard procedures for Gabriel synthesis and acetal deprotection is provided below.
Step 1: Synthesis of N-(4,4-Diethoxybutyl)phthalimide
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 4-bromobutanal diethyl acetal (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the N-(4,4-diethoxybutyl)phthalimide from the previous step in a mixture of acetone and water.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Formation of common byproducts during synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 4-(1,3-Dioxoisoindolin-2-YL)butanal in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,3-Dioxoisoindolin-2-YL)butanal. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product in a Wittig Reaction
Q1: I am getting a low yield of my desired alkene and recovering a significant amount of unreacted starting aldehyde. What could be the issue?
A1: This issue often points to incomplete formation or instability of the ylide. Here are several factors to consider and troubleshoot:
-
Base Strength and Equivalents: For non-stabilized ylides, a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is crucial for complete deprotonation of the phosphonium salt.[1][2] Ensure you are using a sufficient excess of a high-quality, fresh base. Older or improperly stored bases can lose their activity, leading to incomplete ylide formation.[3]
-
Moisture and Air Sensitivity: Ylides, particularly non-stabilized ones, are highly sensitive to moisture and oxygen.[1] Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are also essential.[3]
-
Ylide Instability: Non-stabilized ylides can be unstable and may decompose over time, even at low temperatures. A common strategy to overcome this is to generate the ylide in situ and add the aldehyde solution to it promptly.[1] Some procedures even suggest generating the ylide in the presence of the aldehyde to ensure immediate reaction.[4]
-
Order of Addition: The standard procedure involves generating the ylide first, followed by the slow addition of the aldehyde at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.[1]
Q2: My reaction is producing a complex mixture of products, and I'm having trouble isolating the desired alkene. What are the likely side reactions?
A2: The primary side reaction to consider with an enolizable aldehyde like this compound is self-condensation (an aldol condensation).[5][6] This is especially prevalent under the basic conditions of a Wittig reaction.[3]
-
Aldol Condensation: Two molecules of the aldehyde can react with each other to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[6] To minimize this, add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde at all times. Running the reaction at a lower temperature can also help.
-
Cannizzaro Reaction (Disproportionation): While less common for enolizable aldehydes, if a very strong base is used in excess and the reaction is heated, disproportionation to the corresponding alcohol and carboxylic acid can occur.
-
Epoxide Formation: In some cases, the betaine intermediate in the Wittig reaction can collapse to form an epoxide and triphenylphosphine, although this is less common.
Issue 2: Challenges in Reductive Amination Reactions
Q1: The reductive amination of my aldehyde is sluggish, and I'm observing incomplete conversion.
A1: Incomplete conversion in reductive amination can be due to several factors related to imine formation and the reduction step:[5][7]
-
Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed. This can be achieved by using a dehydrating agent or by azeotropic distillation.[8]
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[5] If the pH is too low, the amine nucleophile will be protonated and become unreactive. If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack. Adding a catalytic amount of acetic acid is a common practice.[9]
-
Steric Hindrance: If the amine you are using is sterically bulky, imine formation can be slow. In such cases, longer reaction times or gentle heating may be required.
Q2: I am observing the formation of byproducts and have difficulty purifying my desired secondary amine.
A2: Side reactions in reductive amination often involve the starting materials or the imine intermediate:
-
Reduction of the Aldehyde: The reducing agent can sometimes reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine.[10] To avoid this, use a mild reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8][11] It is also a common practice to allow the imine to form before adding the reducing agent.[12]
-
Over-alkylation: If you are starting with a primary amine, it is possible for the resulting secondary amine to react further with the aldehyde to form a tertiary amine.[10] This can be minimized by using a 1:1 stoichiometry of the aldehyde and amine.
-
Aldol Condensation: As with the Wittig reaction, self-condensation of the aldehyde can occur under the reaction conditions.[5]
Issue 3: Potential Instability of the Phthalimide Group
Q1: Is the phthalimide protecting group stable under the conditions of Wittig and reductive amination reactions?
A1: The phthalimide group is generally robust and stable under a wide range of conditions, including the mildly acidic to strongly basic conditions often employed in these reactions.[13] However, there are specific conditions under which it can be cleaved:
-
Hydrazinolysis: The most common method for cleaving a phthalimide group is by reacting it with hydrazine (Ing-Manske procedure).[13] If your amine reagent in the reductive amination is hydrazine or a substituted hydrazine, you will likely cleave the phthalimide group.
-
Strongly Basic Hydrolysis: Prolonged heating with strong aqueous bases can lead to the hydrolysis of the phthalimide.[14]
-
Reaction with Primary Amines: Some primary amines, especially when used in excess or at elevated temperatures, can cause the opening of the phthalimide ring.[15]
Frequently Asked Questions (FAQs)
Q: What is the most common side reaction of this compound?
A: The most common side reaction is self-aldol condensation, especially under basic conditions. This is due to the presence of acidic α-protons on the carbon adjacent to the aldehyde group.[5][6]
Q: How can I purify the product from the triphenylphosphine oxide byproduct in a Wittig reaction?
A: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[16] Purification can typically be achieved by column chromatography on silica gel.[17] In some cases, recrystallization can also be effective, as triphenylphosphine oxide may have different solubility properties than the desired alkene product.[16]
Q: What is the recommended reducing agent for the reductive amination of this compound?
A: Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent because it is mild and shows excellent chemoselectivity for reducing the intermediate iminium ion in the presence of the starting aldehyde.[8][11] This minimizes the formation of the corresponding alcohol as a byproduct.
Q: Can I use a primary amine as the nucleophile in a reductive amination with this aldehyde without affecting the phthalimide group?
A: Yes, in most cases, a primary amine can be used without cleaving the phthalimide group, especially when the reaction is carried out at or below room temperature and with a controlled stoichiometry.[12] However, it is advisable to monitor the reaction for any signs of phthalimide ring-opening, particularly if heating is required.[15]
Data Presentation
Table 1: Representative Yields of Desired Products and Potential Side Products
| Reaction Type | Reagents | Desired Product | Typical Yield (%) | Potential Side Product(s) | Typical Yield (%) |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 2-(Pent-4-en-1-yl)isoindoline-1,3-dione | 60-85%[1] | Aldol condensation product | 5-20%[3] |
| (Non-stabilized ylide) | |||||
| Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-Benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine | 75-95%[11][12] | 4-(1,3-Dioxoisoindolin-2-yl)butan-1-ol | <5%[10] |
| (Primary amine) |
Note: The yields presented are typical ranges for analogous reactions and may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the synthesis of 2-(Pent-4-en-1-yl)isoindoline-1,3-dione.
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time a characteristic color change (typically to orange or deep red) should be observed, indicating ylide formation.[1]
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any other byproducts.[17]
-
Protocol 2: Reductive Amination with a Primary Amine
This protocol describes the synthesis of N-Benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine.
-
Imine Formation and Reduction:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add benzylamine (1.0-1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).[9]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[5]
-
In one portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents). Note that the reaction may be mildly exothermic.[5]
-
Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.
-
Mandatory Visualizations
Caption: Wittig reaction pathway and potential aldol side reaction.
Caption: Reductive amination pathway and potential side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CA2351475A1 - Aldol condensation - Google Patents [patents.google.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. rsc.org [rsc.org]
Over-oxidation of the aldehyde in 4-(1,3-Dioxoisoindolin-2-YL)butanal
Technical Support Center: Managing Aldehyde Stability
Topic: Over-oxidation of the Aldehyde in 4-(1,3-Dioxoisoindolin-2-YL)butanal
For assistance, please consult our guides below. This document provides in-depth troubleshooting for the common challenge of over-oxidation of the aldehyde functional group in this compound to its corresponding carboxylic acid, 4-(1,3-Dioxoisoindolin-2-YL)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of this compound?
A1: Over-oxidation refers to the undesired conversion of the aldehyde functional group (-CHO) in this compound to a carboxylic acid (-COOH). This occurs because the hydrogen atom attached to the carbonyl carbon in an aldehyde is highly susceptible to removal by oxidizing agents.[1][2] This process can be initiated by strong chemical oxidants, and in some cases, even by atmospheric oxygen over time, a process known as autoxidation.[3]
Q2: How can I detect the formation of the carboxylic acid byproduct during my experiment?
A2: Several analytical techniques can effectively detect and quantify the formation of the carboxylic acid impurity:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the starting aldehyde. On a silica TLC plate, the acid will exhibit a lower Retention Factor (Rf) value, often appearing as a streak if the concentration is high.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the aldehyde proton has a characteristic chemical shift around 9-10 ppm. Its disappearance, coupled with the appearance of a new, broad singlet for the carboxylic acid proton (typically >10 ppm), indicates oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the aldehyde from the acid and provide mass data to confirm the identity of the byproduct.[4][5]
Q3: Is the phthalimide protecting group stable under typical reaction conditions where aldehyde oxidation might occur?
A3: The phthalimide group is a robust protecting group for primary amines and is generally stable under a wide range of reaction conditions, including many mild oxidations.[6] However, it can be cleaved under harsh conditions such as strong acids or bases at elevated temperatures, or by hydrazinolysis.[7] For most protocols aimed at preventing aldehyde oxidation, the phthalimide group will remain intact.
Troubleshooting Guide: Preventing Unwanted Oxidation
This section addresses specific experimental issues related to the premature or unintended oxidation of this compound.
Problem: My starting material, this compound, already contains the carboxylic acid impurity before I begin my reaction.
-
Causality: Aldehydes, especially when stored for extended periods, can slowly oxidize upon exposure to air.[3] The rate of this autoxidation can be accelerated by light and trace metal impurities.
-
Solution: It is crucial to purify the aldehyde before use. The acidic nature of the carboxylic acid impurity allows for a simple and effective purification.
-
Recommended Action: Perform an extractive workup. Dissolve the impure aldehyde in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a mild aqueous base, such as 10% sodium bicarbonate (NaHCO₃) solution.[8] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral aldehyde remains in the organic phase. Subsequent washing with water, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and solvent evaporation will yield the purified aldehyde.[8] For very sensitive reactions, column chromatography may be necessary.[9]
-
Problem: I am performing a reaction that should preserve the aldehyde (e.g., a Wittig reaction), but I am observing significant formation of the carboxylic acid byproduct.
-
Causality: This issue points to an oxidizing agent being present in the reaction milieu. The most common culprits are atmospheric oxygen, especially in reactions run at elevated temperatures or for long durations, or impurities within the reagents or solvents. The mechanism of oxidation often involves the formation of a hydrate intermediate in the presence of water, which is then readily oxidized.[10][11]
-
Solutions & Preventative Measures:
-
De-gas Solvents: Before use, thoroughly de-gas all reaction solvents by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive applications.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric oxygen from entering the reaction vessel.
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from peroxide impurities, which can initiate oxidation.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as heat can accelerate the rate of oxidation.
-
Visual Workflow and Diagrams
Diagram 1: Over-oxidation Reaction Scheme The following diagram illustrates the primary reaction of concern: the conversion of the target aldehyde to the undesired carboxylic acid byproduct.
Caption: Unwanted oxidation pathway.
Diagram 2: Troubleshooting Workflow for Impurity Detection This decision tree guides the user through identifying the source of the carboxylic acid impurity.
Caption: Decision tree for troubleshooting.
Experimental Protocols
Protocol 1: Purification of Aldehyde via Extractive Wash
This protocol details the removal of the acidic byproduct from the aldehyde starting material.
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether, EtOAc) at a concentration of approximately 0.1-0.2 M.
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to aid in the removal of dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified aldehyde.
-
Verification: Confirm the purity of the product by TLC or ¹H NMR before proceeding with the next reaction.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This protocol provides a general guideline for preventing air-induced oxidation during a chemical reaction.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon) using a manifold or balloon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Add the purified this compound and any other solid reagents to the reaction flask under a strong flow of inert gas.
-
Solvent Addition: Add de-gassed solvents via cannula or syringe through a rubber septum.
-
Reaction: Maintain a positive pressure of the inert gas throughout the entire duration of the reaction, including heating and cooling phases. A simple method is to attach a balloon filled with Nitrogen or Argon to the top of the condenser.
-
Workup: Once the reaction is complete, cool to room temperature before opening the system to the atmosphere for the workup procedure.
References
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. britannica.com [britannica.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phthalimides [organic-chemistry.org]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Racemization of α-Amino Aldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization during the synthesis of α-amino aldehydes. These compounds are valuable synthetic intermediates, but their stereochemical instability presents a significant challenge.[1][2][]
Frequently Asked Questions (FAQs)
Q1: What causes α-amino aldehydes to racemize?
A1: The primary cause of racemization is the acidity of the α-hydrogen (the hydrogen atom on the carbon adjacent to the aldehyde group). This proton can be removed by a base, forming a planar enolate or enamine intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a loss of stereochemical purity.[4] Factors that accelerate this process include:
-
Basic Conditions: Exposure to bases, even weak ones like triethylamine or basic silica gel during chromatography, can readily abstract the α-proton.[5]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can accelerate racemization.[6]
-
Prolonged Reaction or Storage Times: The longer the aldehyde is exposed to unfavorable conditions, the greater the extent of racemization.[7]
-
Electron-Withdrawing N-Protecting Groups: Certain protecting groups can increase the acidity of the α-proton, making the aldehyde more susceptible to racemization.[2]
Q2: My N-Boc protected amino alcohol is fine, but after oxidation to the aldehyde, I see significant racemization. Why?
A2: This is a common and critical issue. The aldehyde product is significantly more susceptible to racemization than the starting amino alcohol. The oxidation step itself, or more commonly the workup and purification procedures, often introduce conditions (basic pH, elevated temperature) that cause the newly formed, sensitive aldehyde to lose its stereochemical integrity.[2] The choice of oxidation method and subsequent handling are paramount to preserving chirality.
Q3: Which N-protecting group is best for minimizing racemization?
A3: The choice of N-protecting group is crucial.
-
Boc (tert-Butoxycarbonyl): This is a widely used protecting group that generally offers good protection against racemization under many conditions.[8][9] It is stable to many bases and nucleophiles.[9]
-
Cbz (Carboxybenzyl): Also a common choice, providing good stability.
-
Bulky Silyl Groups (e.g., TIPS): Very bulky groups like Triisopropylsilyl (TIPS) can provide excellent steric hindrance around the α-hydrogen, effectively shielding it from abstraction and significantly reducing the risk of racemization.[2]
-
Specialized Groups: For particularly sensitive systems, novel protecting groups like DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) have been developed, which allow for deprotection under nearly neutral conditions, thereby suppressing racemization.[10]
Q4: How does pH affect the stability of my α-amino aldehyde?
A4: The pH of the reaction, workup, and purification media is one of the most critical factors.
-
Basic pH (> 7): Strongly promotes racemization by facilitating the abstraction of the acidic α-proton.[5][11] Even mildly basic conditions can be detrimental over time.
-
Acidic pH (< 7): Generally suppresses racemization by keeping the amine protonated and preventing enolate formation. However, very strong acidic conditions can lead to hydrolysis of certain protecting groups (like Boc) or other side reactions.[12] A slightly acidic workup (e.g., using a tartaric acid solution instead of Rochelle's salt) can be beneficial.[8]
Troubleshooting Guide
Problem: Significant racemization is detected after oxidation and workup.
This troubleshooting workflow helps identify and resolve common causes of racemization during the synthesis of α-amino aldehydes.
Quantitative Data Summary
The choice of reaction conditions and reagents can dramatically impact the stereochemical purity of the final α-amino aldehyde. The following tables summarize the reported enantiomeric excess (ee) or diastereomeric excess (de) under various synthetic conditions.
Table 1: Influence of N-Protecting Group and Oxidation Method
| N-Protecting Group | Starting Material | Oxidation Method | Product ee (%) | Reference |
| Boc | Boc-Valine | CDI/DIBAL-H | >99% | [8] |
| Cbz | Cbz-Leucine (Weinreb Amide) | DIBAL-H Reduction | >99:1 er | [13] |
| Fmoc | Fmoc-Amino Acid | CDI/DIBAL-H | >99% | [8] |
| N/A | L-α-Amino Alcohol | Manganese(IV) Oxide | High Enantiopurity | [14][15] |
| N/A | β-Amino Alcohol | SO₃-Pyridine/DMSO | Little to no racemization | [14] |
Table 2: Effect of Additives in Suppressing Epimerization During CDI Activation
| Substrate | Additive (1.0 eq) | Product de (%) |
| Boc-Phe-Val-OH | None | 72 |
| Boc-Phe-Val-OH | Pyridinium p-toluenesulfonate | 78 |
| Boc-Phe-Val-OH | HOBt | 83 |
| Boc-Phe-Val-OH | CuCl₂ | 94 |
| Data adapted from a study on peptide aldehyde synthesis, demonstrating the impact of additives.[8] |
Key Experimental Protocols
Protocol 1: Racemization-Free Oxidation using SO₃-Pyridine (Parikh-Doering Oxidation)
This protocol is effective for oxidizing N-protected β-amino alcohols to the corresponding α-amino aldehydes with minimal racemization.[14]
Materials:
-
N-protected β-amino alcohol
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the N-protected β-amino alcohol (1.0 eq) in a mixture of anhydrous DMSO and anhydrous DCM at 0°C under an inert atmosphere (e.g., Argon).
-
Add triethylamine (3.0-5.0 eq) to the solution.
-
In a separate flask, prepare a solution or slurry of SO₃·py (3.0 eq) in anhydrous DMSO.
-
Slowly add the SO₃·py solution to the reaction mixture, ensuring the internal temperature is maintained at or below 0-5°C.
-
Stir the reaction at 0°C and monitor its progress by TLC (typically 30-60 minutes).
-
Once the reaction is complete, quench by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30°C).
-
Purify the crude aldehyde immediately via flash chromatography on silica gel, preferably using a buffered eluent system if necessary.
Protocol 2: One-Pot Reduction of N-Protected Amino Acids via CDI/DIBAL-H
This method converts N-protected amino acids directly to chiral α-amino aldehydes with excellent preservation of stereointegrity.[8]
Materials:
-
N-Boc, N-Cbz, or N-Fmoc protected amino acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous solution of Tartaric Acid (e.g., 1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.05 eq) in one portion and stir the mixture at room temperature for 15-30 minutes until CO₂ evolution ceases.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.5-2.0 eq) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction at -78°C for 1-2 hours and monitor by TLC.
-
Upon completion, quench the reaction by slowly adding the pre-cooled aqueous tartaric acid solution at -78°C. Note: This mild acidic quench is crucial for preventing racemization during workup.[8]
-
Allow the mixture to warm to room temperature and stir until the layers become clear (approx. 20-30 minutes).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.
Visualization of Racemization Mechanism
The following diagram illustrates the base-catalyzed mechanism responsible for the racemization of an α-amino aldehyde.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
- 8. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Gabriel Synthesis of Amino Aldehydes
Welcome to the technical support center for the synthesis of amino aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing α-amino aldehydes using the Gabriel synthesis. These molecules are valuable synthetic intermediates, but their inherent instability presents unique challenges. This document provides in-depth, field-proven insights through a troubleshooting guide and frequently asked questions to ensure your success.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Problem 1: My final product is decomposing during purification on a silica gel column.
-
Root Cause Analysis: α-Amino aldehydes are notoriously unstable, particularly on silica gel. The acidic nature of standard silica gel can catalyze enolization of the aldehyde, leading to rapid racemization of the α-stereocenter.[1] Furthermore, the aldehyde can undergo self-condensation (aldol reaction) or oxidation, and the primary amine can react with the aldehyde, leading to imine formation and polymerization. These intermediates are often chromatographically unstable.[2]
-
Recommended Solutions:
-
Avoid Silica Gel Where Possible: If the product is crystalline, attempt to purify it via recrystallization. Alternatively, consider converting the aldehyde to a more stable crystalline derivative, such as a semicarbazone, for purification, followed by gentle hydrolysis to regenerate the aldehyde.
-
Use Alternative Stationary Phases: If chromatography is necessary, use a deactivated or neutral stationary phase. Neutral alumina is a common alternative to silica gel for acid-sensitive compounds.[3]
-
Buffer the Mobile Phase: If silica must be used, neutralize it by pre-treating the column with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) to neutralize acidic sites.
-
Work Quickly and Cold: Perform the chromatography as rapidly as possible and at reduced temperatures (e.g., in a cold room) to minimize decomposition.
-
Problem 2: The yield of my final amino aldehyde is very low after the phthalimide deprotection step.
-
Root Cause Analysis: The aldehyde functional group is highly sensitive to the harsh conditions typically required for phthalimide hydrolysis. Standard methods using strong acids (e.g., refluxing HCl) or strong bases (e.g., NaOH) will almost certainly lead to degradation of the aldehyde through aldol reactions, Cannizzaro reactions, or other side reactions.[4][5] Even the milder Ing-Manske procedure using hydrazine can be problematic if not optimized.[6]
-
Recommended Solutions:
-
Protect the Aldehyde: The most robust strategy is to perform the Gabriel synthesis on a substrate where the aldehyde is protected as an acetal (e.g., a diethyl or cyclic ethylene glycol acetal).[7][8] Acetals are stable to the basic and nucleophilic conditions of the Gabriel synthesis and hydrazinolysis. The acetal can be removed in a final step under mild acidic conditions.
-
Use the Mildest Deprotection Conditions: If working with an unprotected aldehyde is unavoidable, traditional methods are not suitable. The Ing-Manske procedure (hydrazine hydrate in refluxing ethanol) is the standard "mild" approach.[9][10] However, an even gentler method involves a two-stage, one-flask reduction using sodium borohydride (NaBH₄) in isopropanol, followed by the addition of acetic acid. This near-neutral method converts the phthalimide to phthalide, which is easily removed, and has been shown to deprotect N-phthaloyl amino acids with no measurable loss of optical activity.[11][12]
-
Problem 3: I am observing significant racemization of my chiral α-amino aldehyde.
-
Root Cause Analysis: The proton on the α-carbon of an aldehyde is acidic and can be easily removed, especially under basic or acidic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization. This is a significant challenge for α-amino aldehydes.[1][13] As noted in Problem 1, purification on silica gel is a major contributor to this issue.[2]
-
Recommended Solutions:
-
Maintain Neutral pH: Throughout the workup and purification, strictly avoid strong acids and bases. Use mild buffers if pH adjustment is necessary.
-
Protecting Group Strategy: Synthesize the molecule with the aldehyde group protected as an acetal. The α-proton of an acetal is not acidic, which prevents racemization during the Gabriel and deprotection steps. The final acetal deprotection can often be performed under carefully controlled mild acidic conditions that minimize racemization of the liberated aldehyde.
-
Optimize Deprotection: Use the NaBH₄/acetic acid method for phthalimide removal, as it operates under near-neutral conditions and is known to preserve stereochemical integrity.[11]
-
Purification Strategy: Avoid silica gel chromatography. If the product must be purified chromatographically, use techniques like reversed-phase HPLC with a volatile buffer system (e.g., ammonium formate), which can be removed by lyophilization.
-
Problem 4: I am struggling to remove the phthalhydrazide byproduct after using the Ing-Manske procedure.
-
Root Cause Analysis: Phthalhydrazide is a known byproduct of hydrazinolysis and often precipitates from the reaction mixture.[6] However, its removal can be challenging due to its partial solubility in some workup solvents or its tendency to form fine, difficult-to-filter solids.[14]
-
Recommended Solutions:
-
Acidification and Filtration: After the reaction is complete, cool the mixture and acidify with dilute HCl (e.g., 1-2 M). This serves two purposes: it protonates your desired primary amine, making it water-soluble, and it helps to fully precipitate the phthalhydrazide.[4][15] Filter the solid phthalhydrazide and wash it with cold water or ethanol.
-
Extraction: After filtration, the desired amine hydrochloride salt is in the aqueous filtrate. Basify the filtrate carefully with a base like NaOH or Na₂CO₃ to deprotonate the amine, then extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Alternative Deprotection: Consider switching to the NaBH₄/acetic acid deprotection method, which produces phthalide as a byproduct. Phthalide is a neutral molecule that is typically easier to remove via standard extraction procedures than phthalhydrazide.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group strategy essential for the Gabriel synthesis of amino aldehydes?
The Gabriel synthesis workflow involves nucleophilic substitution followed by a deprotection step to release the primary amine. Standard deprotection methods involve either harsh acid/base hydrolysis or hydrazinolysis.[5][6] The aldehyde functional group is incompatible with these conditions. It is stable under the basic conditions needed for the SN2 alkylation step but will be degraded by the subsequent hydrolysis. Therefore, a protecting group is required to mask the aldehyde's reactivity. Acetals are ideal as they are stable to bases and nucleophiles but can be readily removed under mild acidic conditions after the amine has been liberated.[7][8][16]
Q2: Which aldehyde protecting groups are most compatible with this synthesis?
The best choices are those that are stable to strong bases and nucleophiles (like the phthalimide anion and hydrazine) but can be removed under conditions that do not harm the final amino aldehyde product.
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability & Comments |
| Diethyl Acetal | R-CHO, Ethanol, cat. Acid | Mild aq. Acid (e.g., AcOH, cat. HCl) | Very stable to base, nucleophiles, and reducing agents. A robust and common choice. |
| Ethylene Acetal | R-CHO, Ethylene Glycol, cat. Acid | Mild aq. Acid | Forms a stable 5-membered ring. Generally more stable to hydrolysis than acyclic acetals, requiring slightly stronger acidic conditions for removal.[16] |
| Dithioacetal | R-CHO, Ethanedithiol, Lewis Acid | Heavy metal salts (e.g., HgCl₂) or oxidative conditions. | Extremely stable, but deprotection conditions are often harsh and toxic, making them less ideal for sensitive final products. |
For most applications, a simple diethyl or ethylene acetal is the most practical and effective choice.
Q3: What are the optimal conditions for the SN2 reaction between potassium phthalimide and a halo-acetal substrate?
This step is a standard Gabriel alkylation. To maximize the yield of the SN2 product and minimize side reactions like elimination (E2):
-
Substrate: Use a primary alkyl halide (R-CH₂-X). Alkyl iodides are the most reactive, followed by bromides.[10] Secondary halides are poor substrates and often fail.[17]
-
Solvent: A polar aprotic solvent is best to solvate the potassium cation and accelerate the SN2 reaction. Dimethylformamide (DMF) is an excellent and commonly used choice.[9][10]
-
Temperature: Moderate heating is typically required. A temperature range of 60-100 °C is common, but this should be optimized for the specific substrate. Monitor the reaction by TLC to avoid prolonged heating that could lead to side products.
Q4: Are there viable alternatives to the Gabriel synthesis for preparing enantiomerically pure α-amino aldehydes?
Yes, while the Gabriel synthesis is a classic method, other modern strategies may offer advantages, especially for controlling stereochemistry.
-
Reduction of Activated Amino Acid Derivatives: A very common route involves the partial reduction of an N-protected amino acid derivative. For example, the reduction of a Weinreb amide or an ester of an amino acid using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde with good retention of stereochemistry.[13][18]
-
Asymmetric α-Amination of Aldehydes: Modern organocatalytic or photoredox methods allow for the direct and enantioselective addition of an amine source to the α-position of an aldehyde.[19] These methods can provide direct access to the target molecule without the need for a multi-step sequence.
-
Strecker Synthesis: The Strecker synthesis, which combines an aldehyde, ammonia, and cyanide, is a classic method for making α-amino acids.[20][21] While adaptable, controlling the reaction to stop at the amino aldehyde stage and ensuring stereocontrol can be complex.
Visualizations and Protocols
Generalized Workflow for Amino Aldehyde Synthesis
The following diagram outlines the robust, protecting-group-based strategy for synthesizing an α-amino aldehyde via the Gabriel synthesis.
Caption: Mechanism of Gabriel alkylation and mild reductive deprotection.
Recommended Experimental Protocol
Synthesis of N-(2,2-diethoxyethyl)phthalimide
-
Reagents & Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (10.0 g, 54.0 mmol) and dry dimethylformamide (DMF, 100 mL).
-
Alkylation: Add 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) (11.7 g, 59.4 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the disappearance of the bromo-acetal by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water while stirring.
-
Isolation: The solid product will precipitate. Collect the white solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. The product is often pure enough for the next step. If needed, it can be recrystallized from ethanol/water.
Deprotection to Yield 2-Aminoacetaldehyde Diethyl Acetal (A Mild Reductive Method)
-
Reagents & Setup: In a 500 mL round-bottom flask, suspend the N-(2,2-diethoxyethyl)phthalimide (10.0 g, 37.9 mmol) in 2-propanol (200 mL).
-
Reduction: Add sodium borohydride (NaBH₄) (2.87 g, 75.9 mmol) portion-wise over 15 minutes while stirring. The suspension will become warmer.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 3-4 hours. The mixture should become a clear, colorless solution.
-
Hydrolysis: Cool the reaction to room temperature and slowly add glacial acetic acid (6.0 mL) dropwise. Gas evolution (hydrogen) will be observed. Stir for an additional 30 minutes at room temperature.
-
Workup: Remove the solvent under reduced pressure. To the resulting residue, add 100 mL of water and 100 mL of dichloromethane (DCM).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Byproduct Removal: The byproduct, phthalide, will be in the combined organic layers. The desired amino-acetal will be in the aqueous layer as its acetate salt. Wash the combined organic layers with water to recover any dissolved product.
-
Isolation of Amine: Combine all aqueous layers. Carefully add solid potassium carbonate (K₂CO₃) until the solution is basic (pH > 10).
-
Final Extraction: Extract the free amine into DCM (3 x 75 mL). Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure to yield the final amino-acetal as an oil. Note: The final product is volatile; avoid excessive heating during solvent removal.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from rhodium.ws. [Link]
-
chemeurope.com. (n.d.). Gabriel synthesis. chemeurope.com. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. In Wikipedia. [Link]
-
ResearchGate. (2019). Please suggest me, at what condition is required to deprotection of phthalimide? [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
-
Foley, D. A., & Batey, R. A. (2011). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. ACS Catalysis, 1(5), 550-554. [Link]
-
Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(32), 11550–11553. [Link]
-
Scheeff, S. (2025). Deracemisation lead to enriched alpha Amino Aldehydes. stephanscheeff.com. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. nrochemistry.com. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
Professor Dave Explains. (2021, July 7). Gabriel Amine Synthesis [Video]. YouTube. [Link]
-
Douglas, C. J., & Overman, L. E. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1144-1147. [Link]
-
Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. sketchy.com. [Link]
-
Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. [Link]
-
Pearson. (n.d.). Gabriel Synthesis Explained. pearson.com. [Link]
-
Jacques, J., & Marquet, A. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
-
The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. organicchemistrytutor.com. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Chemistry Steps. [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]
-
SynArchive. (n.d.). Protecting Groups List. synarchive.com. [Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. masterorganicchemistry.com. [Link]
-
MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. medschoolcoach.com. [Link]
-
Nishimura, T., et al. (2012). Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine. International Journal of Environmental Research and Public Health, 9(4), 1205-1214. [Link]
-
Fehrentz, J. A., et al. (2000). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters, 41(40), 7759-7762. [Link]
-
Khan Academy. (n.d.). Alpha amino acid synthesis. khanacademy.org. [Link]
-
MDPI. (2025). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 30(1), 123. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. diaion.com. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. waters.com. [Link]
Sources
- 1. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
- 2. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 12. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gabriel_synthesis [chemeurope.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1,3-Dioxoisoindolin-2-YL)butanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Gabriel Synthesis: Phthalimide is reacted with a 4-carbon bifunctional molecule (e.g., 1,4-dibromobutane or 4-chlorobutan-1-ol) to form N-(4-hydroxybutyl)phthalimide or N-(4-bromobutyl)phthalimide. If the bromo- precursor is synthesized, it is subsequently converted to the alcohol.
-
Oxidation: The resulting 4-(1,3-Dioxoisoindolin-2-YL)butan-1-ol is then oxidized to the desired aldehyde, this compound.
Q2: Which oxidation methods are recommended for the conversion of 4-(1,3-Dioxoisoindolin-2-YL)butan-1-ol to the aldehyde?
A2: Mild oxidation methods are crucial to prevent over-oxidation to the carboxylic acid. The two most recommended methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their high selectivity for aldehydes.[1][2]
Q3: What are the main advantages of Dess-Martin periodinane (DMP) oxidation?
A3: DMP oxidation offers several advantages, including:
-
Mild reaction conditions: It is typically carried out at room temperature and neutral pH.[1]
-
High chemoselectivity: It tolerates a wide range of functional groups.[1]
-
Simplified workup: The byproducts are often easily removed.[3]
Q4: What are the primary considerations when performing a Swern oxidation?
A4: The Swern oxidation is a powerful method but requires careful execution:
-
Cryogenic temperatures: The reaction must be maintained at low temperatures (typically -78 °C) to avoid side reactions.[4]
-
Malodorous byproduct: It produces dimethyl sulfide, which has a strong, unpleasant odor and must be handled in a well-ventilated fume hood.[5][6]
-
Toxic gas generation: The reaction also generates carbon monoxide and carbon dioxide.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield in Gabriel Synthesis Step
| Symptom | Possible Cause | Troubleshooting Steps |
| No or minimal formation of N-(4-substituted)phthalimide | Inactive potassium phthalimide. | Use freshly prepared or commercially sourced potassium phthalimide of high purity. Old reagents can absorb moisture and become less reactive.[8] |
| Poor quality solvent. | Use anhydrous dimethylformamide (DMF) for the reaction. The presence of water can hydrolyze the phthalimide anion. | |
| Insufficient reaction time or temperature. | While the reaction is often run at room temperature, gentle heating (e.g., to 50-60 °C) can sometimes improve the rate and yield, especially with less reactive halides.[9] | |
| Formation of multiple products | Polyalkylation (less common in Gabriel synthesis). | Ensure a 1:1 or slight excess of the 4-carbon electrophile to potassium phthalimide. |
| Side reactions of the haloalcohol. | If using a haloalcohol, protect the hydroxyl group before the reaction with phthalimide, and deprotect it afterward. |
Low Yield in Oxidation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of the starting alcohol | Incomplete reaction. | For Swern: Ensure all reagents are added at the correct temperature and in the proper order. Allow sufficient reaction time at -78 °C before warming. |
| For DMP: Use a slight excess (1.1-1.5 equivalents) of DMP. Ensure the DMP is fully dissolved in the solvent before adding the alcohol. | ||
| Formation of the corresponding carboxylic acid (over-oxidation) | Oxidant is too harsh or reaction conditions are not controlled. | This is less common with Swern and DMP but can occur. For Swern: Strictly maintain the reaction temperature at -78 °C. For DMP: The presence of water can sometimes lead to the formation of the carboxylic acid.[10] Use anhydrous solvents. |
| Presence of unexpected byproducts | For Swern: Pummerer rearrangement products can form if the reaction is allowed to warm prematurely.[11] | Maintain strict temperature control. |
| For DMP: The byproduct iodinane can be difficult to remove. | During workup, quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce the iodinane byproducts to more easily removable forms.[12][13] | |
| Decomposition of the aldehyde product | The aldehyde is unstable to the workup or purification conditions. | Use a buffered aqueous workup (e.g., with sodium bicarbonate) to avoid acidic conditions.[12] Minimize the time the aldehyde is on a silica gel column, or consider using a less acidic stationary phase like neutral alumina for chromatography. |
Data Presentation
The following table provides a qualitative comparison of the two recommended oxidation methods. Specific yields can be substrate and reaction scale-dependent, and optimization is often necessary.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | Generally high (85-95%) | Generally high (90-98%) |
| Reaction Temperature | -78 °C | Room Temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Advantages | Cost-effective reagents, high yields. | Mild conditions, neutral pH, simple workup.[1] |
| Disadvantages | Requires cryogenic temperatures, produces malodorous and toxic byproducts.[5][6] | Expensive reagent, potentially explosive under certain conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butan-1-ol (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirring suspension, add 4-chlorobutan-1-ol (1.1 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-(1,3-Dioxoisoindolin-2-YL)butan-1-ol.
Protocol 2: Swern Oxidation of 4-(1,3-Dioxoisoindolin-2-YL)butan-1-ol
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride (1.5 eq) is added dropwise to the cooled DCM.
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.5 eq) in DCM is added dropwise to the reaction mixture, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of 4-(1,3-Dioxoisoindolin-2-YL)butan-1-ol (1.0 eq) in DCM is added dropwise, keeping the internal temperature below -70 °C. The reaction is stirred for 30-45 minutes.
-
Base Addition: Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Workup: The reaction is quenched with water.
-
Extraction: The layers are separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde is purified by flash column chromatography on silica gel.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of 4-(1,3-Dioxoisoindolin-2-YL)butan-1-ol
-
Reaction Setup: To a round-bottom flask containing a solution of 4-(1,3-Dioxoisoindolin-2-YL)butan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Extraction: The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product is purified by flash chromatography on silica gel to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phthalimido Aldehydes
Welcome to the technical support center for the purification of phthalimido aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying phthalimido aldehydes?
A1: The primary challenges stem from the dual functionality of the molecule. The aldehyde group is sensitive and prone to oxidation or side reactions, while the phthalimido group, though generally stable, can influence the molecule's solubility and reactivity. Key issues include the removal of starting materials from the Gabriel synthesis (e.g., phthalimide salts) and byproducts from the aldehyde synthesis, potential decomposition on silica gel, and managing the compound's often limited solubility in common solvents.[1][2][3]
Q2: My phthalimido aldehyde seems to be decomposing during silica gel column chromatography. Why is this happening and what can I do?
A2: Decomposition on silica gel is a common issue for aldehydes. The acidic nature of standard silica gel can catalyze side reactions like acetal formation (if alcohols are in the eluent), aldol reactions, or oxidation. To mitigate this, you can neutralize the silica gel by pre-treating it with a base like triethylamine in your eluent system. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column can be effective.[4]
Q3: How can I effectively remove unreacted potassium phthalimide from my crude product?
A3: Potassium phthalimide is an ionic salt and is generally insoluble in most organic solvents used for extraction but has some solubility in polar solvents like DMF.[3][5] An effective method is to perform an aqueous workup. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane and wash it several times with water to remove the salt. If the product is very nonpolar, precipitation of the product from a suitable solvent might leave the salt behind.
Q4: What is the best general approach for purifying a phthalimido aldehyde?
A4: A multi-step approach is often best. Start with an aqueous workup to remove inorganic salts and water-soluble impurities.[2] If the aldehyde is the target compound, a sodium bisulfite wash can be highly effective for separation.[6][7] The aldehyde forms a water-soluble adduct, which can be separated from non-aldehyde impurities and then regenerated.[2] Finally, recrystallization or careful column chromatography on a suitable stationary phase can be used to achieve high purity.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | 1. Decomposition on silica gel.2. Product loss during aqueous extraction due to partial solubility.3. Incomplete regeneration of the aldehyde from its bisulfite adduct.4. The compound is an oil, making recrystallization difficult. | 1. Use deactivated silica gel or an alternative stationary phase (e.g., alumina).2. Saturate the aqueous layer with NaCl (brine wash) to reduce the solubility of the organic product.3. Ensure the pH is strongly basic (pH > 12) during regeneration and allow sufficient time for the reaction.[6]4. Attempt purification via chromatography or try co-distillation with a high-boiling solvent under vacuum if the compound is thermally stable. |
| Product is contaminated with starting aldehyde/alcohol | 1. Incomplete reaction during the synthesis step (e.g., oxidation of an alcohol to the aldehyde).2. The phthalimido group was introduced after the aldehyde, and the starting aldehyde remains. | 1. Use a sodium bisulfite wash to selectively remove the aldehyde product, leaving the non-carbonyl starting material in the organic layer.[7]2. If the starting material is an alcohol, increase the polarity of the chromatography eluent to separate it from the less polar aldehyde product. |
| Insoluble solid forms at the interface during bisulfite extraction | The bisulfite adduct of a highly non-polar phthalimido aldehyde may be insoluble in both the organic and aqueous layers.[2] | Filter the entire biphasic mixture through a pad of Celite to remove the solid adduct. The purified non-aldehyde components will remain in the filtrate, which can then be separated. The aldehyde can be recovered by washing the Celite pad with a basic solution and extracting with an organic solvent.[2] |
| Recrystallization fails (oiling out or no crystals form) | 1. The solvent is too nonpolar or too polar.2. The cooling process is too rapid, preventing crystal lattice formation.3. Impurities are inhibiting crystallization. | 1. Screen a variety of solvent systems. Good single solvents dissolve the compound when hot but not when cold.[10] Mixed solvent systems (e.g., Hexane/Ethyl Acetate, Ethanol/Water) are also very effective.[11]2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] Scratching the inside of the flask with a glass rod can induce nucleation.3. Perform a preliminary purification (e.g., quick filtration through a silica plug) before attempting recrystallization. |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is ideal for separating a phthalimido aldehyde from non-aldehyde impurities.
-
Dissolution : Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol or dimethylformamide (DMF is recommended for aliphatic aldehydes).[2][7]
-
Adduct Formation : Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (approx. 1.5 volumes relative to the organic solvent). Shake the funnel vigorously for 1-2 minutes. A precipitate of the adduct may form.[6]
-
Extraction : Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes). Shake again to mix. The bisulfite adduct of the phthalimido aldehyde will move to the aqueous phase, while other organic impurities remain in the organic layer.[2]
-
Separation : Separate the aqueous layer containing the adduct. The organic layer containing impurities can be discarded or processed separately.
-
Regeneration : Place the aqueous layer back into the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH 12).[6]
-
Final Extraction : Shake the funnel to extract the regenerated, pure phthalimido aldehyde into the organic layer. Separate the organic layer, dry it with a drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System
This method is suitable for purifying solid phthalimido aldehydes that are thermally stable.
-
Solvent Selection : Identify a solvent pair: one solvent in which the compound is highly soluble (e.g., ethyl acetate, acetone) and another in which it is poorly soluble (e.g., hexanes, water).[11]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]
-
Induce Precipitation : While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution : Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under vacuum.[8]
Visualized Workflows
Caption: General purification workflow for phthalimido aldehydes.
Caption: Decision flowchart for troubleshooting purification issues.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. Workup [chem.rochester.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
Stability of the phthalimide group under various reaction conditions
Welcome to the technical support center for the phthalimide group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the phthalimide moiety under a variety of reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Under what basic conditions is the phthalimide group generally stable?
A1: The phthalimide group is relatively stable to mild inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), especially at room temperature. It can also tolerate non-nucleophilic organic bases like triethylamine (NEt₃) and diisopropylethylamine (DIPEA). However, it is susceptible to cleavage by strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly at elevated temperatures, which leads to hydrolysis. The N-H of an unsubstituted phthalimide is acidic (pKa ≈ 8.3) and can be deprotonated by bases like KOH or NaH to form the nucleophilic phthalimide anion, which is central to the Gabriel synthesis.[1][2][3]
Q2: My phthalimide group was cleaved during a reaction. What are the likely causes?
A2: Unintended cleavage of a phthalimide group can be caused by several factors:
-
Strongly basic conditions: As mentioned, strong hydroxides can hydrolyze the imide.
-
Nucleophilic attack: Reagents like hydrazine, primary amines, or even ammonia at high temperatures can cleave the phthalimide ring.[1][4] Hydrazinolysis is a common deprotection method.[1][4]
-
Harsh acidic conditions: Prolonged heating with strong acids (e.g., concentrated HCl, H₂SO₄) will lead to hydrolysis.[1]
-
Certain reducing agents: While stable to many, some powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the carbonyl groups.[5]
Q3: Is the phthalimide group stable to common oxidizing agents?
A3: The phthalimide group exhibits good stability towards many common oxidizing agents.[6][7] It is generally stable to reagents like pyridinium chlorochromate (PCC), and m-chloroperoxybenzoic acid (m-CPBA).[8][9] However, very harsh oxidizing conditions, such as with potassium permanganate (KMnO₄), may lead to degradation of the aromatic ring if not carefully controlled.
Q4: Can I perform a Grignard reaction on a substrate containing a phthalimide group?
A4: Caution is advised. Grignard reagents and other organolithium species are strong nucleophiles and bases. They can attack the carbonyl groups of the phthalimide, leading to ring-opening or addition products.[5][10] If the phthalimide itself is the intended electrophile, this reactivity can be harnessed to synthesize 3-hydroxyisoindolinones.[10] If the phthalimide is a protecting group on a molecule where a Grignard reaction is to be performed elsewhere, it is likely to be compromised.
Q5: How does the phthalimide group behave under catalytic hydrogenation conditions?
A5: The stability of the phthalimide group under catalytic hydrogenation depends on the conditions. It is generally stable to standard conditions used for the reduction of nitro groups or alkenes (e.g., H₂/Pd-C) in the absence of acid.[11] However, in the presence of a strong acid like trifluoroacetic acid, phthalimide can be reduced to an isoindolin-1-one over a palladium catalyst.[11] More forcing conditions with ruthenium catalysts can lead to the complete reduction of the phthalimide to a diol and the corresponding amine.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield in Gabriel Synthesis (N-alkylation) | 1. Incomplete deprotonation of phthalimide. 2. Alkyl halide is too hindered (secondary or tertiary). 3. Unreactive alkyl halide (e.g., aryl or vinyl halide). | 1. Use a stronger base (e.g., NaH, K₂CO₃ in DMF) and ensure anhydrous conditions. 2. The Gabriel synthesis works best with primary alkyl halides.[2] Consider alternative synthetic routes for more hindered amines. 3. The reaction proceeds via an SN2 mechanism, which is not favorable for aryl or vinyl halides.[13] |
| Phthalimide deprotection is incomplete. | 1. Insufficient reagent (e.g., hydrazine). 2. Short reaction time or low temperature. 3. Steric hindrance around the phthalimide group. | 1. Use a larger excess of the deprotecting agent. 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC. 3. Consider a different deprotection method. For example, if hydrazinolysis is slow, acidic or basic hydrolysis might be more effective, provided the rest of the molecule is stable.[1] |
| Side reactions observed during phthalimide cleavage. | 1. Harsh deprotection conditions affecting other functional groups. 2. In the case of basic hydrolysis, the intermediate phthalamic acid may be difficult to fully hydrolyze. | 1. Use milder deprotection conditions. For instance, reductive deprotection with NaBH₄ followed by acid-catalyzed lactonization is a gentle alternative to hydrazinolysis.[5] 2. Ensure complete hydrolysis by using sufficiently strong basic conditions and adequate heating, or switch to an alternative deprotection method. |
| Inadvertent reduction of the phthalimide group. | Use of a strong reducing agent like LiAlH₄. | Use a milder reducing agent that is compatible with the phthalimide group, such as NaBH₄ for the reduction of ketones or aldehydes in the presence of a phthalimide. |
Data Summary: Stability of the Phthalimide Group
The following tables summarize the stability of the phthalimide group under various reaction conditions based on literature data.
Table 1: Stability towards Acids and Bases
| Reagent/Condition | Temperature | Stability | Notes |
| Conc. HCl or H₂SO₄ | Reflux | Unstable | Hydrolyzes to phthalic acid and the primary amine. Reaction can be slow.[1] |
| 1M NaOH | Room Temp | Moderately Stable | Slow hydrolysis may occur over extended periods. |
| 1M NaOH | Reflux | Unstable | Rapid hydrolysis. |
| K₂CO₃ in DMF | Room Temp | Stable | Commonly used as a base for N-alkylation in the Gabriel synthesis.[1] |
| Hydrazine (N₂H₄) | Room Temp to Reflux | Unstable | Standard condition for deprotection (Ing-Manske procedure).[1][4] |
| Triethylamine (NEt₃) | Room Temp | Stable | Generally compatible as a non-nucleophilic base. |
Table 2: Stability towards Reducing Agents
| Reagent | Conditions | Stability | Outcome/Notes |
| NaBH₄ | 2-propanol/H₂O, then Acetic Acid, 80°C | Unstable | A mild, two-stage deprotection method.[5] |
| LiAlH₄ | THF | Unstable | Reduces the carbonyl groups.[5] |
| H₂ / Pd-C | Ethyl Acetate | Stable | Resists reduction in the absence of acid.[11] |
| H₂ / Pd-C, TFA | Ethyl Acetate | Unstable | Reduced to isoindolin-1-one.[11] |
| H₂ / Ru complex | THF, 110°C, 20 bar | Unstable | Reduced to 1,2-benzenedimethanol and the corresponding amine.[12] |
Table 3: Stability towards Oxidizing Agents and Other Reagents
| Reagent | Conditions | Stability | Notes |
| PCC / SiO₂ | Dichloromethane | Stable | The phthalimide group is stable to this common oxidizing agent.[8][9] |
| IBX | Acetonitrile, Reflux | Stable | Stable to this hypervalent iodine reagent.[8][9] |
| NiO₂ | Toluene, Reflux | Stable | The phthalimide group itself is stable.[8][9] |
| Grignard Reagents (RMgX) | Ethereal Solvents | Unstable | Nucleophilic attack on the carbonyls.[5][10] |
| Organolithium Reagents (RLi) | Ethereal Solvents | Unstable | Similar reactivity to Grignard reagents.[5] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of Benzylamine
This protocol describes the N-alkylation of potassium phthalimide with benzyl bromide, followed by hydrazinolysis to yield benzylamine.
-
Step 1: N-Alkylation
-
To a solution of potassium phthalimide (1.85 g, 10 mmol) in 50 mL of anhydrous DMF, add benzyl bromide (1.71 g, 10 mmol).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into 200 mL of water and stir for 30 minutes.
-
Filter the resulting precipitate (N-benzylphthalimide), wash with water, and dry under vacuum.
-
-
Step 2: Hydrazinolysis
-
Suspend the dried N-benzylphthalimide (2.37 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0 mL, 20 mmol) to the suspension.
-
Heat the mixture to reflux for 2 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add 20 mL of 2M HCl.
-
Filter the precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with 2M NaOH and extract the benzylamine with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield benzylamine.
-
Protocol 2: Reductive Deprotection of N-Phthaloyl-4-aminobutyric acid
This protocol outlines a mild, non-hydrazinolysis method for phthalimide deprotection.[5]
-
To a stirred solution of N-phthaloyl-4-aminobutyric acid (0.200g, 0.86mmol) in 7.7 mL of 2-propanol and 1.3 mL of H₂O, add NaBH₄ (4.30 mmol).
-
Stir the mixture for 24 hours at room temperature.
-
Carefully add 0.9 mL of glacial acetic acid.
-
Once the foaming subsides, heat the flask to 80°C for 2 hours.
-
Cool the reaction mixture and purify by ion-exchange chromatography (Dowex 50, H⁺ form), eluting with 1 M NH₄OH to obtain 4-aminobutyric acid.
Visual Guides
Caption: Common deprotection pathways for the phthalimide group.
Caption: Troubleshooting workflow for unexpected reactions involving a phthalimide group.
Caption: Compatibility of the phthalimide group with common reagents.
References
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Exploring Phthalimide as the Acid Component in the Passerini Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Phthalimides [organic-chemistry.org]
- 6. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
Chemoselectivity issues with 4-(1,3-Dioxoisoindolin-2-YL)butanal
Welcome to the technical support center for 4-(1,3-Dioxoisoindolin-2-YL)butanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common chemoselectivity challenges during their experiments with this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary reactive functional groups: an aldehyde and a phthalimide. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The phthalimide group contains two carbonyl carbons that can also be subject to nucleophilic attack, although they are generally less reactive than the aldehyde. The N-H like acidity of phthalimides is not present here due to N-alkylation. Cleavage of the phthalimide group to reveal a primary amine is a common transformation, typically achieved with reagents like hydrazine.
Q2: In a typical reaction, which functional group, the aldehyde or the phthalimide, is more reactive?
A2: Generally, the aldehyde is the more reactive functional group. Aldehydes are excellent electrophiles and readily undergo nucleophilic addition reactions. The carbonyl groups of the phthalimide are part of an imide system, which makes them less electrophilic than an aldehyde due to resonance stabilization. However, under certain conditions, particularly with strong reducing agents or specific nucleophiles, the phthalimide ring can also react.
Q3: Can the phthalimide group be used as a protecting group for a primary amine?
A3: Yes, the phthalimide group is a widely used protecting group for primary amines.[1] It is stable to a variety of reaction conditions used to modify other parts of the molecule, including many transformations involving the aldehyde group. Deprotection is typically achieved by treatment with hydrazine or other methods to release the free amine.
Q4: Are there any known stability issues with this compound?
A4: Like many aldehydes, this compound can be prone to oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods. It may also be susceptible to self-condensation or polymerization under strongly acidic or basic conditions. For long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere.
Troubleshooting Guides
This section provides detailed troubleshooting for common chemoselective reactions involving this compound.
Selective Reduction of the Aldehyde
Issue: Attempts to reduce the aldehyde to an alcohol are leading to a mixture of the desired product, the starting material, and a byproduct where the phthalimide ring has also been reduced or cleaved.
Troubleshooting Workflow:
References
Preventing polymerization of 4-(1,3-Dioxoisoindolin-2-YL)butanal
Welcome to the dedicated support center for 4-(1,3-Dioxoisoindolin-2-YL)butanal (CAS 3598-60-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for handling this versatile but sensitive aldehyde intermediate. Our goal is to ensure the integrity of your material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the stability and handling of this compound.
Q1: My vial of this compound, which was initially a solid, has become viscous or solidified into a hard, insoluble mass. What happened?
A1: You are likely observing polymerization. Aldehydes, including this compound, are highly susceptible to self-condensation and polymerization reactions.[1][2][3] The aldehyde functional group can react with another molecule of itself, especially in the presence of trace acidic or basic impurities, light, or heat, to form long-chain polyacetals or other polymeric structures.[1][4] Once this process begins, it can be difficult to reverse, rendering the reagent unusable.
Q2: What is the primary mechanism of polymerization for this compound?
A2: The primary pathway is an Aldol Condensation reaction.[5][6][7] The molecule has alpha-hydrogens (hydrogens on the carbon adjacent to the aldehyde group) which can be removed by a trace base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde molecule.[7][8] This chain reaction leads to the formation of β-hydroxy aldehydes, which can further dehydrate and polymerize.[5][7] Acid-catalyzed polymerization, leading to the formation of cyclic trimers (trioxanes), is also a possible pathway.[9]
Q3: How should I properly store this compound to prevent polymerization?
A3: Proper storage is the most critical factor in maintaining the compound's integrity. We recommend the following:
-
Temperature: Store at or below -20°C as recommended by suppliers. Low temperatures significantly slow the rate of all chemical reactions, including polymerization.
-
Inert Atmosphere: Store the vial under an inert atmosphere such as argon or nitrogen. This displaces oxygen, which can initiate or participate in radical-driven side reactions.
-
Light Protection: Use an amber vial or store the container in a dark location to prevent light-induced degradation.
-
Moisture Control: Ensure the container is tightly sealed to prevent moisture ingress, which can hydrolyze the compound or introduce impurities.
Q4: Can I use a chemical inhibitor to stabilize the aldehyde?
A4: Yes, adding a polymerization inhibitor is a highly effective strategy, especially if the material will be stored for an extended period or handled at room temperature.
-
Radical Inhibitors: For preventing free-radical polymerization, which can be initiated by light or peroxides, a small amount of an inhibitor like Hydroquinone (HQ) or Butylated Hydroxytoluene (BHT) is effective.[10][11] These compounds act as radical scavengers, terminating the chain reaction.[10][12]
-
Acid/Base Neutralizers: To counteract acid- or base-catalyzed polymerization, ensuring a neutral environment is key. In some industrial applications for other aldehydes, small amounts of weak, non-nucleophilic amines like triethanolamine have been used as stabilizers.[9][13]
A summary of recommended storage and stabilization parameters is provided below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C | Slows reaction kinetics of polymerization. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and radical formation. |
| Light Exposure | Amber vial / Darkness | Prevents photochemical initiation of polymerization. |
| Inhibitor (Radical) | Hydroquinone (HQ) | Scavenges free radicals to terminate chain reactions.[10][11] |
| Inhibitor (Acid/Base) | Neutral pH; consider triethanolamine | Prevents catalysis of aldol or acetal formation.[13] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: The aldehyde is partially polymerized. Can I salvage the remaining monomer?
Troubleshooting Steps:
-
Assess the Extent: If the material is only slightly more viscous but still fully soluble in your reaction solvent (e.g., DCM, THF), you may be able to use the soluble portion. However, the concentration will be unknown.
-
Purification (Use with Caution): Purification by column chromatography is possible but must be done quickly and at low temperatures. The silica gel can be slightly acidic, potentially accelerating polymerization. It is advisable to neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine, followed by extensive washing with the pure eluent.
-
Best Practice: It is strongly recommended to discard polymerized material and use a fresh vial. The presence of oligomers can interfere with your reaction and lead to impure products and non-reproducible results.
Issue 2: My reaction yield is low, and I suspect the aldehyde's purity. How can I check its quality before use?
Troubleshooting Steps:
-
Visual Inspection: Check for any changes in physical appearance (e.g., from a solid to a viscous liquid or hard solid).
-
Solubility Test: Dissolve a small sample in a clean, dry NMR tube with a deuterated solvent (e.g., CDCl₃). Incomplete dissolution is a clear sign of polymerization.
-
¹H NMR Analysis: This is the most definitive method.
-
Expected Aldehyde Peak: Look for the characteristic aldehyde proton peak (a triplet) around δ 9.5-10.0 ppm.
-
Signs of Degradation: A diminished integral for the aldehyde peak, broadening of other peaks, or the appearance of new, complex signals in the acetal region (δ 4.5-5.5 ppm) are indicative of polymerization.
-
Issue 3: The aldehyde seems to degrade during my reaction workup. How can I improve stability?
Troubleshooting Steps:
-
Maintain Low Temperatures: Perform all extractions and washes using cold solutions and an ice bath.
-
Avoid Strong Acids/Bases: During aqueous workups, use mild buffers (like saturated ammonium chloride or sodium bicarbonate) instead of strong acids or bases (like HCl or NaOH) to adjust the pH. Strong bases will rapidly catalyze aldol condensation.[8][14]
-
Minimize Workup Time: Plan your workup to be as efficient as possible. Do not let the material sit in solution for extended periods.
-
Immediate Use: After isolation and solvent removal (done at low temperature and high vacuum), use the purified aldehyde immediately in the next step. Avoid storing it, even for a short time, without re-implementing the stringent storage conditions described in the FAQ.
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Recommended Handling and Aliquoting Procedure
This protocol minimizes exposure to atmospheric oxygen, moisture, and ambient temperature.
-
Allow the sealed vial of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Once at room temperature, immediately place the vial in a glovebox or under a positive pressure stream of inert gas (argon or nitrogen).
-
Quickly weigh the desired amount of the solid into a new, dry, tared vial.
-
Backfill the original vial with inert gas, seal it tightly with paraffin film, and immediately return it to the -20°C freezer.
-
The freshly aliquoted material should be dissolved in a dry solvent and used in your reaction without delay.
Workflow: Logic for Handling and Storage
The following diagram illustrates the decision-making process for ensuring the stability of the aldehyde.
Caption: Recommended workflow for storage and handling.
Diagram: Polymerization Pathways
This diagram illustrates the two primary mechanisms by which this compound can polymerize.
Caption: Primary polymerization pathways for aldehydes.
References
-
Scribd. Aldehyde Polymerization Mechanism | PDF. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Stabilization: Hydroquinone's Role as a Polymerization Inhibitor. Available at: [Link]
-
ResearchGate. The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Available at: [Link]
-
J-Stage. Polymerization of Acetaldehyde. Available at: [Link]
-
American Chemical Society. Embracing the challenges of aldehyde polymerization. Available at: [Link]
-
National Institutes of Health. Inhibition of Free Radical Polymerization: A Review - PMC. Available at: [Link]
- Google Patents. US4414419A - Stabilization of aldehydes.
-
Controlled Radical Polymerization. HIGHLIGHT - Addition Polymers of Aldehydes. Available at: [Link]
-
ResearchGate. Illustration of the mechanism of hydroquinone as a polymerization inhibitor. Available at: [Link]
- Google Patents. US6137013A - Method of stabilizing aldehydes.
-
Wikipedia. Aldehyde. Available at: [Link]
-
Chemguide. oxidation of aldehydes and ketones. Available at: [Link]
-
JoVE. Video: Identification of Unknown Aldehydes and Ketones - Concept. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aldehydes in Modern Organic Synthesis. Available at: [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. Available at: [Link]
-
YouTube. Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Available at: [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available at: [Link]
-
ResearchGate. A Convenient Protecting Group for Aldehydes. Available at: [Link]
-
Wikipedia. Aldol reaction. Available at: [Link]
-
European Patent Office. Stabilization of aldehydes - EP 0096153 A2. Available at: [Link]
-
Beyond Benign. Aldol Condensation. Available at: [Link]
-
Thieme. Synthesis by Aldol and Related Condensation Reactions. Available at: [Link]
-
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
-
Khan Academy. Aldol condensation (video). Available at: [Link]
- Google Patents. WO2020014596A1 - Composition for inhibiting monomer polymerization comprising a nitroxide inhibitor, a quinone methide retarder and an amine stabilizer.
-
MDPI. 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Available at: [Link]
-
PubChem. Butanal | C4H8O. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Embracing the challenges of aldehyde polymerization - American Chemical Society [acs.digitellinc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Polymerization of Acetaldehyde [jstage.jst.go.jp]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. chempoint.com [chempoint.com]
- 12. researchgate.net [researchgate.net]
- 13. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 14. beyondbenign.org [beyondbenign.org]
Technical Support Center: The Wittig Reaction with Electron-Withdrawing Groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Wittig reactions involving ylides stabilized by electron-withdrawing groups.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a stabilized ylide is resulting in a low yield or not proceeding at all. What are the potential causes and how can I troubleshoot this?
A1: Low reactivity is a common issue with stabilized ylides due to their reduced nucleophilicity.[1][2][3] Several factors could be contributing to a low yield:
-
Insufficiently Reactive Carbonyl: Stabilized ylides react readily with aldehydes but may struggle with less electrophilic ketones, especially sterically hindered ones.[4][5][6][7]
-
Inappropriate Base: While strong bases like n-butyllithium are necessary for non-stabilized ylides, they are often unnecessary and can even be detrimental with stabilized ylides.[8][9] Weaker bases are generally sufficient and can prevent side reactions like the enolization of the carbonyl starting material.[8]
-
Suboptimal Reaction Temperature: Unlike reactions with highly reactive non-stabilized ylides that require low temperatures, reactions with stabilized ylides may benefit from heating to overcome their lower reactivity.[1]
-
Ylide Decomposition: Although more stable than their non-stabilized counterparts, stabilized ylides can still decompose over time or in the presence of impurities.[8]
Troubleshooting Steps:
-
Verify Carbonyl Reactivity: If using a ketone, particularly a hindered one, consider that the Wittig reaction may not be the most suitable method. The Horner-Wadsworth-Emmons (HWE) reaction is often a more effective alternative in such cases.[6][7]
-
Optimize Base Selection: For ylides stabilized by ester or ketone groups, milder bases are preferable.[3][10] See the table below for guidance on base selection.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider heating the reaction mixture. The thermodynamically favored (E)-alkene is typically formed, and higher temperatures can help drive the reaction to completion.[1]
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: For challenging substrates, the HWE reaction offers a powerful alternative. The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding phosphonium ylides, leading to better yields with less reactive carbonyls.[5][11] A significant advantage of the HWE reaction is the easy removal of the phosphate byproduct through aqueous extraction.[12]
Q2: I am observing the formation of the undesired (Z)-isomer in my Wittig reaction with a stabilized ylide. How can I improve the (E)-selectivity?
A2: Wittig reactions with stabilized ylides typically favor the formation of the more thermodynamically stable (E)-alkene.[1][6][13][14][15] However, several factors can influence the E/Z ratio:
-
Reaction Conditions: The reaction is under thermodynamic control, meaning the intermediates have time to equilibrate to the more stable anti-configuration, which leads to the (E)-product.[13][15] Conditions that disrupt this equilibrium can lower the (E)-selectivity.
-
Presence of Lithium Salts: The presence of lithium salts can sometimes decrease (E)-selectivity by stabilizing the betaine intermediate and altering the reaction pathway.[2][14]
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and affect the stereochemical outcome.[13][16]
Strategies to Enhance (E)-Selectivity:
-
Use Salt-Free Conditions: When possible, use bases that do not introduce lithium cations, such as sodium or potassium-based alkoxides or hydrides.
-
Elevate the Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[13]
-
Solvent Screening: While the effect can be substrate-dependent, exploring different solvents may improve the E/Z ratio. Non-polar solvents often favor (E)-selectivity.
-
Aqueous Conditions: Interestingly, for some substrates, conducting the reaction in water has been shown to provide high yields and excellent (E)-selectivity.[17][18]
Q3: What is the appropriate base for generating a stabilized ylide, and how does it differ from what is used for non-stabilized ylides?
A3: The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt. Electron-withdrawing groups increase the acidity of this proton, allowing for the use of milder bases.[9][10]
-
Stabilized Ylides: Due to the stabilizing effect of the electron-withdrawing group (e.g., ester, ketone), the corresponding phosphonium salts are more acidic. Consequently, weaker bases are sufficient for deprotonation.[3][8][10] Using an overly strong base can lead to unwanted side reactions.
-
Non-Stabilized Ylides: These ylides lack an electron-withdrawing group, making the α-proton less acidic. Therefore, very strong bases are required for their formation.[8]
| Ylide Type | Electron-Withdrawing Group (EWG) | Typical pKa of Phosphonium Salt | Suitable Bases |
| Stabilized | -CO₂R, -COR, -CN, -SO₂R | ~10-15 | NaOH, K₂CO₃, NaOMe, NEt₃[3][8][10][14] |
| Semi-stabilized | -Aryl, -Vinyl | ~20-25 | NaH, NaNH₂, KOtBu[8] |
| Non-stabilized | -Alkyl, -H | ~25-35 | n-BuLi, s-BuLi, PhLi[2][3][8] |
Q4: I am struggling to remove the triphenylphosphine oxide byproduct from my reaction mixture. What are the best purification strategies?
A4: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Its polarity and solubility can be similar to that of the desired alkene product, making separation difficult.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for separating the alkene from triphenylphosphine oxide, especially if the product is a solid.[19][20] A solvent system where the product has lower solubility than the byproduct at a given temperature should be chosen.
-
Column Chromatography: Silica gel chromatography can be effective, but careful selection of the eluent system is necessary to achieve good separation.
-
Aqueous Extraction (for HWE reactions): If you opt for the Horner-Wadsworth-Emmons reaction, the dialkyl phosphate byproduct is typically water-soluble and can be easily removed with an aqueous wash, simplifying purification significantly.[12]
Experimental Protocols
General Protocol for a Wittig Reaction with a Stabilized Ylide:
-
Ylide Generation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the phosphonium salt (1.1 equivalents) in a suitable solvent (e.g., THF, DCM, or even water for certain substrates).[17]
-
Add the appropriate base (e.g., NaOMe, NEt₃, or an aqueous solution of NaOH or K₂CO₃) dropwise at room temperature.[3][10]
-
Stir the mixture for 1-2 hours to ensure complete formation of the ylide. The formation of a colored solution often indicates the presence of the ylide.
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent used for the ylide generation.
-
Add the carbonyl solution dropwise to the ylide solution.
-
The reaction can be monitored by TLC. If the reaction is slow, gentle heating may be applied.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to remove triphenylphosphine oxide.[19][20]
-
Data Summary
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Nucleophilicity | Less nucleophilic[5] | More nucleophilic[5][11] |
| Reactivity with Ketones | Can be sluggish, especially with hindered ketones[6][7] | Generally reacts well with ketones[5] |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove)[12] |
| Stereoselectivity | Predominantly (E)-alkene[1][6][14] | Predominantly (E)-alkene (standard conditions)[11][12] |
Table 2: Yields and Selectivity of Aqueous Wittig Reactions
| Aldehyde | Ylide | Yield (%) | (E)-Selectivity (%) |
| Benzaldehyde | Ph₃P=CHCO₂Et | 95 | >98 |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | 98 | >98 |
| 4-Methoxybenzaldehyde | Ph₃P=CHCO₂Et | 92 | >98 |
| Cinnamaldehyde | Ph₃P=CHCO₂Et | 90 | >98 |
| Data adapted from literature reports on aqueous Wittig reactions.[17] |
Visual Guides
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. adichemistry.com [adichemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Phthalimide Deprotection in the Presence of Aldehydes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols for the chemoselective deprotection of phthalimides without degrading sensitive aldehyde functionalities.
Frequently Asked Questions (FAQs)
Q1: Why is hydrazine hydrate, the classic reagent for phthalimide deprotection, problematic for substrates containing aldehydes?
A1: Hydrazine is a potent nucleophile that can react directly with aldehydes to form hydrazones.[1] Under heating or basic conditions, this can lead to undesired side reactions, such as the Wolff-Kishner reduction, which will convert the aldehyde into an alkane.[1] This side reaction reduces the yield of the desired amino-aldehyde and complicates purification.
Q2: What are the recommended alternative methods for deprotecting phthalimides on aldehyde-containing molecules?
A2: Milder, more selective methods are required. The two most effective alternatives are:
-
Reductive Deprotection with Sodium Borohydride (NaBH₄): This is a two-stage, one-flask method that uses NaBH₄ to reduce the phthalimide, followed by acid-catalyzed hydrolysis to release the amine.[2][3] It is exceptionally mild and compatible with aldehydes.[2][4]
-
Deprotection with Ethylenediamine: This method offers a less harsh alternative to hydrazine and can be performed at room temperature, preserving the aldehyde group.[5]
Q3: My reaction is slow or incomplete. What can I do?
A3: For the NaBH₄ method, ensure your solvent (typically an alcohol like 2-propanol or ethanol) is anhydrous, as water can quench the reagent.[3] If the reaction is sluggish, gentle heating (up to 80°C) during the second (acid hydrolysis) step can increase the rate of amine release.[3] For the ethylenediamine method, increasing the equivalents of the reagent or extending the reaction time may be necessary.
Q4: How can I effectively monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress. Staining with ninhydrin is highly effective for visualizing the newly formed primary amine, which will appear as a colored spot (usually purple or yellow).
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of phthalimides in the presence of aldehydes.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Amine | Aldehyde Degradation: The chosen reagent (e.g., hydrazine) is reacting with and degrading the aldehyde.[1] | Switch to a milder, aldehyde-compatible method such as reductive deprotection with NaBH₄ or deprotection with ethylenediamine .[2][5] |
| Incomplete Reaction: Insufficient reagent, time, or temperature. | Increase the equivalents of the deprotection reagent (e.g., 10-20 equivalents of ethylenediamine). For the NaBH₄ method, ensure the second hydrolysis step is sufficiently heated (e.g., 80°C) to drive the final amine release.[3] | |
| Aldehyde Group is Reduced or Missing | Incorrect Reagent Choice: Use of a strong reducing agent or conditions that favor aldehyde reduction. Hydrazine can lead to Wolff-Kishner-type reduction.[1] | Immediately switch to the NaBH₄ method .[2][6] NaBH₄ is a mild reducing agent that selectively reduces imides over aldehydes under controlled conditions.[4] |
| Over-reduction with NaBH₄: Although rare, using an excessive amount of NaBH₄ in a protic solvent for a prolonged time at high temperatures could potentially affect the aldehyde. | Adhere to the recommended stoichiometry and temperature controls outlined in the protocols below. Perform the initial reduction at room temperature before proceeding to the heated hydrolysis step. | |
| Complex Mixture of Byproducts | Side Reaction with Reagent/Solvent: The reagent is reacting with the solvent or impurities. | Ensure you are using high-purity, anhydrous solvents. If using hydrazine, avoid solvents that may contain aldehyde or ketone impurities.[7] |
| Incomplete Hydrolysis (NaBH₄ method): The intermediate o-hydroxymethyl benzamide has not fully cyclized to release the amine.[2][3] | Increase the time and/or temperature of the acetic acid hydrolysis step. Ensure the pH is acidic (around 5) to facilitate lactonization.[3] | |
| Difficulty Removing Byproducts | Phthalhydrazide Precipitation (Hydrazine Method): The phthalhydrazide byproduct formed from hydrazine can be difficult to filter and may co-precipitate with the product.[8] | Acidify the mixture with dilute HCl to dissolve the amine product and fully precipitate the phthalhydrazide, then filter. Basify the filtrate to recover the free amine.[9] |
| Phthalide Removal (NaBH₄ Method): The phthalide byproduct is neutral and may be soluble in the extraction solvent.[2] | Phthalide can be effectively removed by extraction.[2] If it persists, purification via column chromatography is recommended. |
Comparison of Aldehyde-Compatible Deprotection Methods
The following table summarizes the key features of the recommended methods for aldehyde-sensitive substrates.
| Method | Reagents & Conditions | Aldehyde Compatibility | Typical Yield | Key Advantages & Considerations |
| Reductive (Ganem Method) | 1. NaBH₄, 2-propanol/H₂O, RT, 24h2. Acetic Acid, 80°C, 2h | Excellent | 85-95% | Exceptionally mild, near-neutral conditions avoid racemization.[2][3] The phthalide byproduct is easily removed by extraction.[2] |
| Ethylenediamine | Ethylenediamine, Ethanol, Reflux, 1-3h | Good | 70-90% | A safer and often more efficient alternative to hydrazine.[5] Can often be performed at room temperature for sensitive substrates, though it may require longer reaction times.[5] |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate, Ethanol, Reflux, 2-4h | Poor to Moderate | Variable | Not recommended for aldehydes. High risk of hydrazone formation and subsequent degradation.[1][10] Phthalhydrazide byproduct can be difficult to remove.[8] |
Visualized Guides and Pathways
Decision-Making Workflow for Deprotection
This diagram guides you through selecting the appropriate deprotection strategy and troubleshooting common outcomes.
References
- 1. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Validation & Comparative
Alternative methods for the synthesis of 4-aminobutanal
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-aminobutanal, a valuable bifunctional molecule and a precursor to the neurotransmitter γ-aminobutyric acid (GABA), presents unique challenges due to the presence of both a reactive aldehyde and a nucleophilic amine group.[1] This guide provides a comparative overview of alternative methods for its synthesis, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methods
The selection of a synthetic route to 4-aminobutanal is a critical decision influenced by factors such as required scale, desired purity, and available starting materials. Below is a summary of key performance indicators for three distinct and viable synthetic strategies.
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reaction Time (h) | Scale | Key Advantages | Key Disadvantages |
| Oxidation of Protected 4-Aminobutanol | N-Boc-4-aminobutanol | Dess-Martin Periodinane (DMP) or Oxalyl chloride/DMSO (Swern) | ~85-95 | >95 | 2-4 | Lab | High yield, mild conditions, good functional group tolerance.[2][3] | Use of toxic and malodorous reagents (Swern), potentially explosive reagent (DMP).[1][3] |
| Reductive Amination of Protected Succinaldehyde | 4-Chlorobutanal Diethyl Acetal | Ammonia, Hydrogen, Metal Catalyst | ~70-85 | >95 | 12-24 | Scalable | Potentially cost-effective for large-scale synthesis.[4][5] | Requires high pressure and specialized equipment, longer reaction times. |
| Enzymatic Synthesis from Putrescine | Putrescine Dihydrochloride | Diamine Oxidase (DAO) | ~60-75 | High | 1-3 | Lab | High specificity, mild aqueous conditions, environmentally friendly.[6][7] | Enzyme cost and stability can be a factor, requires specific biological expertise. |
Detailed Experimental Protocols
Method 1: Oxidation of N-Boc-4-aminobutanol via Swern Oxidation
This method involves the protection of the amine group of 4-aminobutanol, followed by a mild oxidation of the primary alcohol to the aldehyde. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.
Step 1: Protection of 4-Aminobutanol
-
To a solution of 4-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminobutanol.
Step 2: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise and stir for 30 minutes.
-
Add a solution of N-Boc-4-aminobutanol (1.0 eq) in DCM dropwise to the reaction mixture at -78 °C and stir for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-4-aminobutanal.
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 4-aminobutanal.
Method 2: Reductive Amination of 4-Chlorobutanal Diethyl Acetal
This approach utilizes a protected form of a 4-halobutyraldehyde, which undergoes amination followed by deprotection.
Step 1: Synthesis of 4-Aminobutanal Diethyl Acetal
-
Dissolve 4-chlorobutanal diethyl acetal (1.0 eq) in an aqueous solution of ammonia.[4]
-
Heat the reaction mixture and stir for several hours.
-
After cooling, extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminobutanal diethyl acetal.
Step 2: Deprotection of the Acetal
-
Dissolve the 4-aminobutanal diethyl acetal in a mixture of an organic solvent and aqueous acid (e.g., acetone and hydrochloric acid).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
-
Neutralize the reaction mixture with a base and extract the product.
-
Dry the organic layer and concentrate to obtain 4-aminobutanal.
Method 3: Enzymatic Synthesis from Putrescine
This biocatalytic method leverages the high specificity of diamine oxidase to convert putrescine directly to 4-aminobutanal in an aqueous environment.[6][7]
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
Dissolve putrescine dihydrochloride in the buffer solution.
-
Add a purified diamine oxidase (DAO) from a commercial source (e.g., porcine kidney).[8][9] The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1.0 U/mL.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress by a suitable method, such as HPLC or a coupled enzyme assay to detect the production of hydrogen peroxide, a byproduct of the reaction.[10]
-
Once the reaction is complete, the product can be isolated by various chromatographic techniques.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
Caption: Oxidation of Protected 4-Aminobutanol.
Caption: Reductive Amination of a Protected Aldehyde.
Caption: Enzymatic Synthesis from Putrescine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Purification and characterization of diamine oxidase from porcine kidney and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of porcine diamine oxidase for the conversion of histamine in food-relevant amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Amine Protecting Groups for Aldehydes: Phthalimide, Boc, and Cbz
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules bearing both amine and aldehyde functionalities, the judicious selection of an amine protecting group is paramount to achieving high yields and preventing unwanted side reactions. This guide provides an objective comparison of three commonly employed amine protecting groups—phthalimide (Phth), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz)—in the context of transformations involving aldehydes. This analysis is supported by experimental data to inform the strategic choice of a protecting group for specific synthetic applications.
At a Glance: Key Characteristics of Phthalimide, Boc, and Cbz
The choice of a protecting group is dictated by its stability to various reaction conditions, the ease of its introduction and removal, and its compatibility with other functional groups within the molecule.
| Feature | Phthalimide (Phth) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protection Method | Reaction with phthalic anhydride or Gabriel synthesis.[1] | Reaction with di-tert-butyl dicarbonate (Boc)₂O.[2] | Reaction with benzyl chloroformate (Cbz-Cl).[3] |
| Stability | Stable to acidic conditions and many oxidizing and reducing agents.[4][5] | Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[6] | Stable to acidic and basic conditions.[3] |
| Deprotection Condition | Hydrazinolysis (e.g., hydrazine hydrate) or mild reduction (e.g., NaBH₄).[7][8] | Strong acid (e.g., trifluoroacetic acid - TFA).[2] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[3] |
| Key Advantages | High stability, prevents over-alkylation. | Mild protection conditions, orthogonal to Cbz and Fmoc. | Orthogonal to Boc, removable under neutral conditions (hydrogenolysis). |
| Potential Limitations | Harsh deprotection conditions (hydrazinolysis) may be required.[9] | Labile to strong acids.[2] | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes) when using hydrogenolysis.[3] |
Performance in the Presence of Aldehydes: A Comparative Analysis
The stability of the protecting group during reactions involving the aldehyde functionality is a critical consideration.
Phthalimide: The phthalimide group demonstrates excellent stability in the presence of aldehydes and under various reaction conditions used to manipulate the aldehyde group. For instance, phthalimide-protected allylic amines can be selectively oxidized to the corresponding aldehydes using Wacker conditions (PdCl₂/CuCl) in excellent yields, indicating the robustness of the phthalimide group.[4]
Boc: The Boc group is generally stable to many reagents used in aldehyde chemistry, particularly under neutral or basic conditions. One-pot methods for the synthesis of N-Boc protected secondary amines from aldehydes and primary amines have been developed, showcasing the compatibility of the Boc group in reductive amination conditions.[10]
Cbz: The Cbz group is also compatible with many transformations involving aldehydes. Efficient one-pot, three-component reactions of aldehydes, ketones, and benzyl carbamate to afford Cbz-protected β-amino ketones have been reported, demonstrating the stability of the Cbz group in the presence of aldehydes and other carbonyl compounds.[11]
Quantitative Comparison of Protection and Deprotection
The following tables summarize representative experimental data for the protection of amines to form precursors to amino aldehydes and the subsequent deprotection to yield the free amine. It is important to note that direct comparative studies on identical amino aldehyde substrates are limited in the literature; therefore, the data presented is from analogous systems.
Table 1: Representative Yields for Amine Protection
| Protecting Group | Substrate Type | Reagents and Conditions | Yield (%) | Reference |
| Phthalimide | Ethanolamine | Phthalic anhydride, Microwave, 30 sec | 90 | |
| Boc | Various amines | (Boc)₂O, NEt₃, NaBH(OAc)₃, CH₂Cl₂, rt, 5 h | 78-95 | [10] |
| Cbz | Aliphatic/Aromatic amines | Cbz-Cl, PEG-600 | High | [3] |
Table 2: Representative Yields for Amine Deprotection
| Protecting Group | Substrate Type | Reagents and Conditions | Yield (%) | Reference |
| Phthalimide | Phthalimidyl protected PEG | Hydrazine hydrate, THF, rt, 4 h | 70-85 | [7] |
| Phthalimide | N-Substituted phthalimides | NaBH₄/2-propanol then Acetic acid, 80°C, 2h | High | [8][12] |
| Boc | N-Boc protected amines | Oxalyl chloride, Methanol, rt, 1-4 h | up to 90 | [13] |
| Cbz | N-Cbz protected amines | AlCl₃, HFIP, rt, 2-16 h | High | [14] |
Experimental Protocols
Protection of an Amine with Phthalic Anhydride (Microwave Irradiation) A mixture of phthalic anhydride (0.05 mol) and ethanolamine (0.05 mol) is placed in a conical flask. The flask is covered with a glass funnel and irradiated in a domestic microwave oven (750W) for 30 seconds. The resulting fused liquid is cooled to room temperature to yield crystalline N-(2-hydroxyethyl)phthalimide. The crystals are washed with ethanol and dried.
Deprotection of a Phthalimide Group using Sodium Borohydride [8][12] A solution of the N-substituted phthalimide in a 6:1 mixture of 2-propanol:water is treated with sodium borohydride and stirred at room temperature for 24 hours. Following the reduction, aqueous acetic acid (pH 5) is added, and the mixture is heated at 80°C for 2 hours to induce cyclization and release of the free amine. The phthalide by-product can be removed by extraction.
Protection of a Secondary Amine with a Boc Group (One-Pot Reductive Amination) [10] To a solution of an aldehyde (1 mmol) and an amine (1 mmol) in anhydrous CH₂Cl₂ (10 mL) is added triethylamine (2.5 equiv.) at room temperature, and the solution is stirred for 1 hour. Di-tert-butyl dicarbonate (1.2 equiv.) is then added, followed by sodium triacetoxyborohydride (2.5 equiv.). The reaction is stirred for an additional 4 hours at room temperature, quenched with saturated NaHCO₃ solution, and the product is extracted with CH₂Cl₂.
Deprotection of a Boc Group using Oxalyl Chloride [13] The N-Boc protected substrate (1 equiv.) is dissolved in methanol, and oxalyl chloride (3 equiv.) is added. The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the deprotected amine.
Protection of an Amine with a Cbz Group [3] An aliphatic or aromatic amine is reacted with benzyl chloroformate (Cbz-Cl) in PEG-600 as the reaction medium to obtain the corresponding N-Cbz derivative in high yield.
Deprotection of a Cbz Group using Aluminum Chloride [14] To a solution of the N-Cbz-protected amine (1 equiv.) in hexafluoroisopropanol (HFIP) is added AlCl₃ (3 equiv.) at room temperature. The reaction mixture is stirred for 2-16 hours. After completion, the reaction is diluted with CH₂Cl₂ and quenched with aqueous NaHCO₃. The product is then extracted with CH₂Cl₂.
Logical Workflow for Protecting Group Selection
The selection of an appropriate amine protecting group for a synthetic route involving an aldehyde is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision-making workflow for selecting an amine protecting group.
Conclusion
The choice between phthalimide, Boc, and Cbz as a protecting group for an amine in the presence of an aldehyde depends on the specific requirements of the synthetic route. Phthalimide offers exceptional stability but may require harsh deprotection conditions. Boc is a versatile protecting group with mild introduction and is orthogonal to Cbz, but it is acid-labile. Cbz provides orthogonality to Boc and can be removed under neutral hydrogenolysis conditions, which may not be suitable for all substrates. A careful evaluation of the stability, orthogonality, and ease of removal, as outlined in this guide, will enable researchers to make an informed decision for the successful synthesis of their target molecules.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Comparative Reactivity Analysis of 4-(1,3-Dioxoisoindolin-2-YL)butanal and Other Aldehydes
For Immediate Release
A comprehensive guide comparing the chemical reactivity of 4-(1,3-Dioxoisoindolin-2-YL)butanal with the common aliphatic and aromatic aldehydes, butanal and benzaldehyde, respectively, is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their performance in key chemical transformations, supported by experimental data and standardized protocols.
Introduction
The reactivity of aldehydes is a cornerstone of organic synthesis, pivotal in the construction of complex molecules. This compound is a bifunctional molecule of interest, incorporating both an aldehyde and a protected primary amine (as a phthalimide). Understanding its reactivity in comparison to simple aliphatic (butanal) and aromatic (benzaldehyde) aldehydes is crucial for its effective utilization in synthetic chemistry. This guide focuses on two fundamental reactions: the Wittig reaction for carbon-carbon double bond formation and reduction of the aldehyde to a primary alcohol using sodium borohydride.
Factors Influencing Aldehyde Reactivity
The reactivity of an aldehyde is primarily governed by two factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-donating groups attached to the carbonyl group decrease its electrophilicity and thus its reactivity towards nucleophiles. Conversely, electron-withdrawing groups increase the electrophilicity and enhance reactivity.
-
Steric Hindrance: The size of the groups surrounding the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the reaction rate. Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl is small, presenting minimal steric hindrance.
In the case of this compound, the phthalimido group is expected to exert a mild electron-withdrawing effect, potentially increasing the electrophilicity of the carbonyl carbon compared to butanal. Benzaldehyde, on the other hand, is generally less reactive than aliphatic aldehydes due to the resonance stabilization of the carbonyl group by the aromatic ring.
Quantitative Reactivity Comparison
To provide a clear comparison, the following tables summarize the expected yields for the Wittig reaction and sodium borohydride reduction of the three aldehydes.
Table 1: Wittig Reaction Yields
| Aldehyde | Wittig Reagent | Product | Yield (%) |
| This compound | Carboethoxy triphenyl phosphorane | (E)-ethyl 6-(1,3-dioxoisoindolin-2-yl)hex-2-enoate | 80-90% |
| Butanal | Methyltriphenylphosphonium bromide | 1-Pentene | ~70-85% |
| Benzaldehyde | Methyltriphenylphosphonium bromide | Styrene | ~80-95% |
Table 2: Sodium Borohydride Reduction Yields
| Aldehyde | Reducing Agent | Product | Yield (%) |
| This compound | Sodium Borohydride | 4-(1,3-Dioxoisoindolin-2-yl)butan-1-ol | >95% (estimated) |
| Butanal | Sodium Borohydride | 1-Butanol | >95% |
| Benzaldehyde | Sodium Borohydride | Benzyl alcohol | >95% |
Experimental Protocols
Detailed methodologies for the comparative analysis of aldehyde reactivity are provided below.
Protocol 1: Comparative Wittig Reaction
This protocol outlines the procedure for the Wittig reaction of the three aldehydes with a stabilized ylide to allow for a comparative assessment of their reactivity.
Caption: Workflow for the comparative Wittig reaction.
Procedure:
-
Ylide Preparation: In three separate round-bottom flasks, dissolve carboethoxy triphenyl phosphorane (1.1 equivalents) in dry benzene.
-
Reaction: To each flask, add one of the aldehydes (1.0 equivalent): this compound, butanal, or benzaldehyde.
-
Reaction Monitoring: Stir the reaction mixtures at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixtures under reduced pressure. Purify the residues by column chromatography on silica gel.
-
Analysis: Characterize the products by ¹H NMR and ¹³C NMR spectroscopy and determine the yield of each reaction.
Protocol 2: Comparative Sodium Borohydride Reduction
This protocol details the procedure for the reduction of the three aldehydes to their corresponding primary alcohols.
A Comparative Guide to Boc vs. Phthalimide Protection in Amino Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of optically pure α-amino aldehydes is a critical step in the preparation of numerous pharmaceuticals and biologically active compounds, including peptide mimetics and protease inhibitors. The inherent instability of these molecules, particularly the susceptibility of the α-chiral center to epimerization, necessitates careful selection of a nitrogen protecting group. This guide provides an objective comparison of two commonly employed protecting groups, tert-butyloxycarbonyl (Boc) and phthalimide (Phth), in the context of amino aldehyde synthesis, supported by experimental data from the literature.
Introduction to N-Protecting Groups
The choice of an N-terminal protecting group is paramount in multi-step organic synthesis. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without affecting other functional groups or the stereochemical integrity of the molecule. Both Boc and phthalimide have found widespread use in amino acid chemistry, each presenting a unique set of advantages and disadvantages.
-
Boc (tert-butyloxycarbonyl): This carbamate-based protecting group is favored for its mild acidic cleavage conditions. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O.
-
Phthalimide (Phth): As a cyclic imide, the phthaloyl group is robust and stable to both acidic and mildly basic conditions. It is commonly installed by reacting the amino acid with phthalic anhydride.
This guide will delve into the synthetic routes to amino aldehydes employing each of these protecting groups, presenting a comparative analysis of their performance based on available experimental data.
Synthetic Strategies and Methodologies
The synthesis of N-protected amino aldehydes from their corresponding amino acids generally follows a two-step sequence: protection of the amino group followed by the conversion of the carboxylic acid moiety to an aldehyde. The choice of protecting group influences the methods that can be employed for this conversion.
Synthesis of N-Boc-Amino Aldehydes
Two primary routes are commonly utilized for the synthesis of N-Boc-amino aldehydes:
-
Reduction to Amino Alcohol and Subsequent Oxidation: The N-Boc-amino acid is first reduced to the corresponding N-Boc-amino alcohol. This is often achieved using reagents like sodium borohydride in the presence of an activating agent for the carboxylic acid. The resulting alcohol is then oxidized to the aldehyde. The Swern oxidation is a frequently used method for this step due to its mild conditions, which can help minimize epimerization of the sensitive α-chiral center.[1]
-
Weinreb Amide Route: The N-Boc-amino acid is converted to its N-methoxy-N-methylamide (Weinreb amide).[2][3] This intermediate is then reduced to the aldehyde using a hydride reagent such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄).[3][4] The stability of the tetrahedral intermediate formed during the reduction of a Weinreb amide prevents over-reduction to the alcohol.[3][5]
Synthesis of N-Phthaloyl-Amino Aldehydes
A robust method for the synthesis of N-phthaloyl-amino aldehydes is the Fukuyama reduction . This reaction involves the palladium-catalyzed reduction of a thioester with a silane reducing agent.
The N-phthaloyl-amino acid is first converted to a thioester, typically an ethyl thioester. This thioester is then subjected to the Fukuyama reduction conditions (e.g., Et₃SiH, Pd/C) to yield the desired N-phthaloyl-amino aldehyde.[6][7][8][9][10] This method is known for its mildness and high chemoselectivity, tolerating a wide range of functional groups.[10]
Comparative Data
The following table summarizes representative experimental data for the synthesis of amino aldehydes using Boc and phthalimide protection. It is important to note that these data are compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Protecting Group | Amino Acid Derivative | Synthetic Route | Key Reagents | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Citation(s) |
| Boc | N-Boc-Alanine | Weinreb Amide | LiAlH₄ | ~70-80 (overall) | High (not specified) | [3] |
| Boc | N-Boc-Phenylalanine | Reduction & Swern Oxidation | NaBH₄, (COCl)₂, DMSO, Et₃N | ~75 (oxidation step) | 70% ee | [11] |
| Boc | Various N-Boc-Amino Acids | CDI/DIBAL-H Reduction | CDI, DIBAL-H | 75-92 (isolated) | Complete stereointegrity | [12] |
| Phthalimide | N-Phthaloyl-Alanine | Fukuyama Reduction | Et₃SiH, Pd/C | High (not specified) | No racemization | [6] |
| Phthalimide | Various N-Phthaloyl-Amino Acids | Fukuyama Reduction | Et₃SiH, Pd/C | High (not specified) | No racemization | [6] |
Experimental Protocols
General Protocol for N-Boc-Amino Aldehyde Synthesis via Weinreb Amide
-
Weinreb Amide Formation: To a solution of N-Boc-amino acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC, HOBt) and N,O-dimethylhydroxylamine hydrochloride. Stir the reaction mixture at room temperature until completion. Purify the N-Boc-amino Weinreb amide by standard procedures.
-
Reduction to Aldehyde: Dissolve the purified N-Boc-amino Weinreb amide in an anhydrous solvent (e.g., THF) and cool to -78 °C. Add a solution of a reducing agent (e.g., LiAlH₄ or DIBAL-H) dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction carefully at low temperature and work up to isolate the N-Boc-amino aldehyde.
General Protocol for N-Phthaloyl-Amino Aldehyde Synthesis via Fukuyama Reduction
-
Thioester Formation: Convert the N-phthaloyl-amino acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride). React the acid chloride with a thiol (e.g., ethanethiol) in the presence of a base (e.g., pyridine) to form the thioester.
-
Fukuyama Reduction: Dissolve the N-phthaloyl-amino thioester in an appropriate solvent (e.g., toluene). Add a palladium catalyst (e.g., 10% Pd/C) and a silane reducing agent (e.g., triethylsilane). Stir the mixture at room temperature under an inert atmosphere until the reaction is complete. Filter the catalyst and purify the resulting N-phthaloyl-amino aldehyde.
Logical Workflow for Comparison
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fukuyama reduction - Wikipedia [en.wikipedia.org]
- 9. Fukuyama Reduction [organic-chemistry.org]
- 10. Fukuyama Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
The Chemist's Gambit: A Comparative Guide to Cbz vs. Phthalimide Protection for Chemoselectivity in Aldehyde Reactions
In the intricate chess game of multi-step organic synthesis, where every move must be calculated and precise, the choice of a protecting group is a critical strategic decision. This is particularly true when orchestrating reactions on a sensitive and reactive functional group like an aldehyde, while a nucleophilic amine lies in close proximity. Unwanted side reactions, such as self-condensation or intramolecular cyclization, can quickly lead to a synthetic checkmate. This guide offers an in-depth, comparative analysis of two stalwart protecting groups for primary amines—the Carboxybenzyl (Cbz) group and the Phthalimide group—evaluating their performance in preserving chemoselectivity during key aldehyde transformations. Our focus is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, providing you with the authoritative grounding needed to select the optimal protector for your synthetic campaign.
The Strategic Imperative: Why Protecting Group Choice Dictates Success in Aldehyde Chemistry
When a molecule contains both an amine and an aldehyde, their inherent reactivity presents a significant challenge. The nucleophilic amine can readily react with the electrophilic aldehyde, forming an imine or enamine, which can complicate or entirely prevent the desired transformation at the aldehyde center. A protecting group must therefore not only mask the amine's nucleophilicity but also remain inert to the conditions of the intended aldehyde reaction. Furthermore, its removal must be clean, high-yielding, and orthogonal to the newly formed functionality. It is on this demanding battlefield that the true merits of Cbz and Phthalimide are tested.
The Carboxybenzyl (Cbz) Group: An Enduring Guardian of Amine Integrity
First introduced in the pioneering days of peptide synthesis by Bergmann and Zervas, the Cbz group has remained a cornerstone of amine protection strategy.[1][2] Its enduring popularity stems from a combination of straightforward installation, robust stability, and mild deprotection conditions.[3]
The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The resulting carbamate is significantly less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the carbonyl group.
Stability Profile in the Context of Aldehyde Reactions
A key advantage of the Cbz group is its remarkable stability across a wide spectrum of reaction conditions, making it an excellent choice for syntheses involving aldehydes.[4] It is generally stable to:
-
Mildly acidic and basic conditions.[4]
-
A variety of oxidizing and reducing agents.
-
Organometallic reagents such as Grignard and organolithium reagents.
This stability profile means that a Cbz-protected amine can be carried through a sequence of reactions targeting an aldehyde without interference. For instance, a chemoselective reduction of an aldehyde to an alcohol using sodium borohydride, a Grignard addition to the aldehyde, or a Wittig olefination can all be performed with high fidelity in the presence of a Cbz group.[5][6][7]
Deprotection: The Gentle Unmasking
The premier method for Cbz group removal is catalytic hydrogenolysis.[1][2] This exceptionally mild technique involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The byproducts are toluene and carbon dioxide, which are easily removed, simplifying purification. This deprotection method is orthogonal to most other protecting groups and is compatible with a wide array of functional groups, including aldehydes and alcohols.[2]
Alternatively, strong acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group, although this method is less chemoselective.[3]
The Phthalimide Group: A Bulwark Against Over-Alkylation and a Classic Protector
The Phthalimide group is most famously associated with the Gabriel synthesis, a method for preparing primary amines that elegantly avoids the over-alkylation often seen with ammonia. Protection is achieved by alkylating potassium phthalimide with a suitable alkyl halide. The resulting N-alkylphthalimide is exceptionally stable due to the two flanking carbonyl groups that delocalize the nitrogen lone pair.
Stability and Reactivity Considerations in Aldehyde Chemistry
The phthalimide group is known for its robustness. It is stable to many reagents and has been successfully employed in syntheses where aldehydes are present.[8][9] For example, phthalimide-protected allylic amines can undergo selective Wacker oxidation to yield the corresponding aldehydes, demonstrating the stability of the protecting group under these oxidative conditions.[9]
However, a critical point of consideration is the presence of two carbonyl groups within the phthalimide structure itself. While the imide carbonyls are less reactive than an aldehyde, they are not completely inert to strong nucleophiles. This can pose a significant challenge to chemoselectivity in certain aldehyde reactions:
-
Grignard and Organolithium Reagents: These powerful nucleophiles can attack the phthalimide carbonyls, leading to a mixture of products and compromising the intended reaction at the aldehyde.[10]
-
Hydride Reductions: While selective aldehyde reduction in the presence of a phthalimide is possible, some reducing agents, including NaBH₄ under certain conditions, can reduce the phthalimide group, complicating the reaction outcome.[11]
Deprotection: A Harsh Reality
The primary drawback of the phthalimide group is the often harsh conditions required for its removal. The most common method is hydrazinolysis (the Ing-Manske procedure), which involves heating with hydrazine.[12] While effective, hydrazine is toxic and can be difficult to remove completely from the final product. Moreover, the phthalhydrazide byproduct can sometimes complicate purification.
Acidic or basic hydrolysis can also be used for deprotection, but these methods typically require prolonged heating with strong acids or bases, which can be detrimental to sensitive functional groups, including those that might have been installed at the aldehyde position.[8]
Head-to-Head Comparison: Cbz vs. Phthalimide for Aldehyde Chemoselectivity
| Feature | Carboxybenzyl (Cbz) | Phthalimide | Senior Scientist's Verdict |
| Protection Mechanism | Nucleophilic acyl substitution on benzyl chloroformate. | Nucleophilic substitution with potassium phthalimide (Gabriel synthesis). | Both are reliable and high-yielding methods. |
| Stability to Aldehyde Reagents | |||
| Mild Reductants (e.g., NaBH₄) | High stability. | Generally stable, but can be reduced under some conditions. | Cbz offers superior and more predictable stability. |
| Organometallics (e.g., Grignard) | High stability. | Susceptible to attack at the imide carbonyls. | Cbz is the clear winner for reactions involving strong nucleophiles. |
| Oxidizing Agents | Generally stable, but the benzyl group can be sensitive to some strong oxidants. | High stability, as demonstrated in Wacker oxidations. | Phthalimide may have a slight edge in certain oxidative transformations. |
| Wittig Reagents | High stability under basic conditions for ylide generation. | Generally stable, but potential for side reactions with the imide carbonyls. | Cbz provides a greater margin of safety. |
| Deprotection Conditions | Catalytic hydrogenolysis (mild); Strong acid (harsh). | Hydrazinolysis (harsh); Strong acid/base hydrolysis (harsh). | Cbz deprotection via hydrogenolysis is significantly milder and more chemoselective. |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[4] | Orthogonal to acid- and base-labile groups.[13] | Both offer excellent orthogonality, but the mild deprotection of Cbz enhances its utility. |
| Byproducts of Deprotection | Toluene and CO₂ (volatile and easily removed). | Phthalhydrazide (solid, can complicate purification). | Cbz offers a cleaner deprotection profile. |
Visualizing the Workflow: Protection and Deprotection Strategies
Caption: Workflow for Cbz protection and mild hydrogenolysis deprotection.
Caption: Workflow for Phthalimide protection and hydrazinolysis deprotection.
Experimental Protocols
Protocol 1: Cbz Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable solvent mixture, such as THF/water (1:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and cool the mixture to 0 °C in an ice bath.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography if necessary.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected amine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Phthalimide Deprotection via Hydrazinolysis
-
Dissolution: Dissolve the N-alkylphthalimide (1.0 eq.) in a suitable solvent, such as ethanol or THF.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 4-10 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Filtration: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Work-up: If the product is in the filtrate, concentrate the filtrate under reduced pressure. If the product is an amine salt, an acidic workup followed by basification and extraction may be necessary to isolate the free amine.
-
Purification: Purify the crude amine by distillation, crystallization, or chromatography as required.
Conclusion and Recommendation
While both the Cbz and Phthalimide groups are effective at protecting primary amines, their performance in the context of chemoselective aldehyde reactions is not equivalent.
The Cbz group emerges as the superior choice for most applications involving aldehyde chemistry. Its broad stability to a wide range of reagents, particularly strong nucleophiles like organometallics, combined with its exceptionally mild and clean deprotection via catalytic hydrogenolysis, provides a significant strategic advantage. It allows for a wider range of synthetic transformations to be performed on the aldehyde with a high degree of confidence that the protecting group will remain intact and that its eventual removal will not compromise the integrity of the molecule.
The Phthalimide group , while exceptionally robust, presents a liability due to the reactivity of its own carbonyl groups and the harsh conditions required for its cleavage. It is best employed in situations where its unique benefits in the Gabriel synthesis are paramount, or in transformations where the reagents are known to be unreactive towards imides. For general-purpose chemoselective synthesis involving aldehydes, the potential for side reactions and the harsh deprotection conditions make it a less desirable candidate than the Cbz group.
Ultimately, the optimal protecting group is always context-dependent. However, for researchers navigating the complexities of aldehyde reactions in the presence of a primary amine, the Cbz group offers a more reliable and versatile path to success, making it the recommended first choice in your synthetic gambit.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups Stability. [Link]
-
Common Conditions. Grignard Reaction. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
-
ResearchGate. An efficient and chemoselective Cbz-protection of amines using silica–sulfuric acid at room temperature. [Link]
-
ResearchGate. ChemInform Abstract: Aldehyde Selective Wacker Oxidations of Phthalimide Protected Allylic Amines: A New Catalytic Route to β 3 Amino Acids. [Link]
-
ResearchGate. Deprotection to free-primary amines. [Link]
-
National Institutes of Health. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. [Link]
-
ResearchGate. Phthalimides and Grignard Reaction. [Link]
-
Common Conditions. Wittig Reaction. [Link]
-
Note Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
YouTube. Chemistry Amines part 12 (Preparation: Grignard reagent, Gabriel phthalimide) CBSE class 12 XII. [Link]
-
Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]
-
ResearchGate. Phthalimide stability in the presence of excess amine nucleophile. [Link]
-
Royal Society of Chemistry. Selective formation of phthalimides from amines, aldehydes and CO by Pd-catalyzed oxidative C–H aminocarbonylation. [Link]
-
Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
ResearchGate. Synthesis of 1 starting with Cbz-protected Garner's aldehyde 4. [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Semantic Scholar. Exploring Phthalimide as the Acid Component in the Passerini Reaction. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. (PDF) N -Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. [Link]
-
NaBH4 Phtalimide Deprotection of Amines. [Link]
-
Visible Light Promoted Alkenyl C−H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant. [Link]
-
ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Phthalimides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for 4-(1,3-Dioxoisoindolin-2-YL)butanal against a simpler structural analog, butanal. The aim is to furnish researchers with the necessary experimental and theoretical data to unequivocally confirm the structure of this phthalimide-protected amino-aldehyde, a valuable building block in synthetic chemistry and drug discovery.
Introduction
This compound is a bifunctional molecule incorporating a phthalimide protective group and a reactive aldehyde moiety. The phthalimide group is a common protecting group for primary amines, while the aldehyde allows for a variety of subsequent chemical transformations. Accurate structural confirmation is paramount before its use in multi-step syntheses. This guide outlines the expected outcomes from key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—and presents a direct comparison with butanal to highlight the spectral contributions of the phthalimide group.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and butanal.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Expected, cm⁻¹) | Butanal (Experimental, cm⁻¹)[1] | Key Differences |
| C=O (Aldehyde) | ~1720-1740 | ~1720-1740 | Minimal difference expected in this region. |
| C=O (Phthalimide) | ~1770 (asymmetric) and ~1715 (symmetric) | N/A | Presence of two distinct carbonyl peaks for the imide group. |
| C-H (Aldehyde) | ~2820 and ~2720 | ~2880-2650 | Characteristic two-band feature for the aldehyde C-H stretch. |
| C-H (Aliphatic) | ~2850-2960 | ~2845-2975 | Similar aliphatic C-H stretching frequencies. |
| C-N (Imide) | ~1380 | N/A | Characteristic C-N stretching vibration. |
| Aromatic C=C | ~1600 and ~1470 | N/A | Peaks indicative of the benzene ring of the phthalimide group. |
Table 2: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Proton | This compound (Expected δ, ppm) | Butanal (Experimental δ, ppm)[2][3] | Key Differences |
| -CHO | 9.8 (t) | 9.77 (t) | Similar chemical shift, triplet due to coupling with adjacent CH₂. |
| -CH₂-CHO | 2.5 (dt) | 2.42 (dt) | Slightly downfield shift due to the influence of the phthalimide group. |
| -CH₂-CH₂-N | 2.0 (m) | 1.68 (sextet) | Significant downfield shift of the protons on the carbon adjacent to the nitrogen. |
| -CH₂-N | 3.7 (t) | 0.97 (t, -CH₃) | The terminal methyl group of butanal is replaced by the phthalimide group, resulting in a methylene group directly attached to the nitrogen, which is significantly deshielded. |
| Aromatic-H | 7.7-7.9 (m) | N/A | Complex multiplet in the aromatic region characteristic of the phthalimide protons. |
Table 3: ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
| Carbon | This compound (Expected δ, ppm) | Butanal (Experimental δ, ppm)[2][4] | Key Differences |
| -CHO | ~202 | 202.8 | Very similar chemical shift for the aldehyde carbonyl carbon. |
| -CH₂-CHO | ~44 | 45.8 | Similar chemical shift for the carbon alpha to the aldehyde. |
| -CH₂-CH₂-N | ~25 | 15.7 | Downfield shift of the carbon beta to the aldehyde. |
| -CH₂-N | ~37 | 13.7 (-CH₃) | The terminal methyl carbon of butanal is replaced by a methylene carbon attached to the nitrogen, appearing at a significantly different chemical shift. |
| Aromatic C (Quaternary) | ~132 | N/A | Quaternary carbons of the phthalimide ring. |
| Aromatic CH | ~123, ~134 | N/A | Aromatic carbons of the phthalimide ring. |
| C=O (Phthalimide) | ~168 | N/A | Characteristic chemical shift for the imide carbonyl carbons. |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Ion | This compound (Expected m/z) | Butanal (Experimental m/z)[5][6] | Key Differences |
| [M]⁺ | 217 | 72 | The molecular ion peak directly reflects the molecular weight of each compound. |
| [M-H]⁺ | 216 | 71 | Loss of a hydrogen radical. |
| [M-CHO]⁺ | 188 | 43 | Loss of the formyl radical. |
| [C₈H₄O₂N]⁺ | 147 | N/A | A prominent fragment corresponding to the phthalimide cation, a key diagnostic peak. |
| [C₄H₈O]⁺ | N/A | 72 | Molecular ion of butanal. |
| [C₂H₅]⁺ | N/A | 29 | A common fragment from the alkyl chain of butanal. |
| [CH₂=CH-OH]⁺ | N/A | 44 (Base Peak) | Result of a rearrangement and C-C bond fission.[6] |
Experimental Protocols
1. Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of the neat compound is prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Analysis: The positions of absorption bands are correlated with the presence of specific functional groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is performed.
-
¹³C NMR: A proton-decoupled carbon experiment is performed.
-
-
Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the connectivity of atoms.
3. Mass Spectrometry (MS)
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or gas chromatography inlet.
-
Ionization: Electron ionization is carried out at 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is recorded.
-
Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for the spectroscopic structural confirmation of this compound.
Conclusion
The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. By comparing the spectroscopic data of the target molecule with a simpler analog like butanal, the characteristic signals of the phthalimide moiety can be clearly distinguished. The presence of the imide carbonyl and aromatic signals in the IR and NMR spectra, along with the diagnostic phthalimide fragment in the mass spectrum, serves as conclusive evidence for the correct structure. This guide provides the foundational data and protocols to assist researchers in the confident identification and utilization of this important synthetic intermediate.
References
- 1. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. bmse000972 Butyraldehyde at BMRB [bmrb.io]
- 3. butanal low high resolution H-1 proton nmr spectrum of butyraldehyde analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Butanal [webbook.nist.gov]
- 6. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Structural Elucidation of 4-(1,3-Dioxoisoindolin-2-YL)butanal Derivatives: X-ray Crystallography and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic structure of small molecules is a cornerstone of modern drug discovery and development. For derivatives of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a class of compounds with significant therapeutic potential, understanding their exact molecular conformation is crucial for elucidating structure-activity relationships (SAR) and optimizing drug design. Single-crystal X-ray crystallography has long been the gold standard for this purpose. However, challenges in obtaining suitable single crystals have spurred the development of alternative techniques. This guide provides an objective comparison of X-ray crystallography with emerging alternatives, supported by experimental data from related phthalimide structures.
Performance Comparison: Structural Determination Techniques
The choice of technique for structural analysis depends on several factors, including the nature of the sample, the desired resolution, and available resources. While single-crystal X-ray diffraction (scXRD) offers unparalleled detail, obtaining the necessary high-quality crystals can be a significant bottleneck.[1][2] Alternatives such as three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP) combined with powder X-ray diffraction (PXRD) are gaining traction.[3]
| Technique | Principle | Sample Requirement | Resolution (Typical) | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (scXRD) | Diffraction of X-rays by a single crystal. | Single crystal (0.1-0.3 mm)[1] | < 1 Å | Unambiguous 3D structure, high accuracy and precision.[2] | Crystal growth can be challenging and time-consuming.[2] |
| Three-Dimensional Electron Diffraction (3DED) | Diffraction of electrons by nanocrystals. | Microcrystalline powder[3] | ~1-2 Å[4] | Requires very small crystals, high throughput potential.[3] | Data can be of lower resolution, beam damage to samples.[4] |
| Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) | Diffraction of X-rays by a polycrystalline powder, compared with computationally predicted structures. | Crystalline powder | N/A (compares experimental pattern to theoretical models) | Does not require single crystals, useful for materials that only form microcrystalline powders.[3] | Computationally intensive, potential for incorrect structure prediction. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality structural data. Below are representative methodologies for each technique.
1. Single-Crystal X-ray Crystallography (scXRD)
This protocol outlines the typical workflow for determining the structure of a phthalimide derivative, which is representative of the target compound class.
-
Synthesis and Crystallization: The derivative is synthesized, for instance, by the reaction of a substituted phthalic anhydride with an appropriate amine.[5][6] Single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol/water or by vapor diffusion.[7]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.[1][8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.[1] For example, the structure of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid was solved using SHELXS97 and refined with SHELXL97.[7]
2. Three-Dimensional Electron Diffraction (3DED)
-
Sample Preparation: A microcrystalline powder of the compound is deposited on a transmission electron microscopy (TEM) grid.
-
Data Collection: The grid is placed in a TEM, and a series of electron diffraction patterns are collected as the sample is tilted at different angles.
-
Data Processing and Structure Determination: The collected diffraction patterns are processed to reconstruct the 3D reciprocal lattice. The structure is then solved and refined using crystallographic software, similar to scXRD. Molecular replacement can be a viable method for structure solution even with lower resolution data (up to 2 Å).[4][9]
3. Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP)
-
Data Collection: A finely ground powder of the crystalline sample is placed in a powder diffractometer, and the X-ray diffraction pattern is recorded over a range of 2θ angles.
-
Crystal Structure Prediction: Computational methods are used to generate a set of plausible crystal structures based on the molecule's 2D structure.
-
Structure Validation: The experimentally obtained PXRD pattern is compared with the patterns calculated from the predicted crystal structures. The best match provides the most likely crystal structure.[3]
Visualizing the Workflow
Understanding the experimental workflow is crucial for planning and executing structural biology experiments.
Caption: Workflow for single-crystal X-ray crystallography.
Signaling Pathway and Logical Relationships
The structural information obtained from these methods is critical for understanding how these molecules interact with their biological targets.
Caption: Role of structural data in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]
- 7. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of deprotection methods for N-phthaloyl amino aldehydes
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. The N-phthaloyl group is a robust and commonly used protecting group for primary amines, including those in α-amino aldehydes, which are valuable synthetic intermediates. However, the deprotection of the N-phthaloyl group in the presence of a sensitive aldehyde functionality presents a significant chemical challenge. This guide provides a comparative analysis of various deprotection methods, with a focus on preserving the aldehyde moiety, supported by experimental data and detailed protocols.
The Challenge: Aldehyde-Compatible N-Phthaloyl Deprotection
The primary difficulty in deprotecting N-phthaloyl amino aldehydes lies in the reactivity of the aldehyde group. The most traditional and widely cited method for N-phthaloyl cleavage, hydrazinolysis, is generally incompatible with aldehydes. Hydrazine readily reacts with aldehydes to form hydrazones, leading to undesired side products and loss of the target compound. Therefore, milder and more selective methods are required.
Comparative Analysis of Deprotection Methods
This section compares the most viable methods for the deprotection of N-phthaloyl amino aldehydes. The ideal method should be efficient, high-yielding, and, most importantly, chemoselective, leaving the aldehyde group intact.
Data Summary
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Substrate Compatibility & Remarks |
| Reductive Deprotection | Sodium Borohydride (NaBH₄), then Acetic Acid | 2-Propanol/Water | Room Temperature, then 80 | 24h, then 2h | 85-97% (on amino acids) | Most promising for aldehydes. Mild conditions. Requires careful control to avoid aldehyde reduction. Yields for amino aldehydes are not widely reported and require optimization.[1][2] |
| Aminolysis | Ethylenediamine | Isopropanol | Room Temperature | Variable | Moderate to High | Milder than hydrazine.[3] Compatibility with aldehydes needs to be empirically determined. |
| Hydrazinolysis (Modified) | Hydrazine Hydrate | Methanol | Room Temperature | 1-2h | Variable | Generally incompatible with aldehydes. Can be used for substrates where the aldehyde is protected as an acetal.[4] |
Experimental Protocols
Detailed methodologies for the most relevant deprotection strategies are provided below.
Method 1: Reductive Deprotection with Sodium Borohydride
This two-stage, one-flask procedure is considered the most promising for the deprotection of N-phthaloyl amino aldehydes due to its mild and near-neutral conditions.[1][2] The key to success is the careful control of the reaction to selectively reduce the phthalimide while preserving the aldehyde.
Protocol:
-
Reduction:
-
Dissolve the N-phthaloyl amino aldehyde (1 equivalent) in a mixture of 2-propanol and water (typically a 6:1 v/v ratio).
-
To the stirred solution at room temperature, add sodium borohydride (4-5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for approximately 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
-
Cyclization and Amine Release:
-
After the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄.
-
Heat the mixture to 80°C for 2 hours to facilitate the lactonization of the intermediate and release of the free amine.
-
Cool the reaction to room temperature and remove the 2-propanol under reduced pressure.
-
The resulting aqueous solution can then be worked up to isolate the desired amino aldehyde.
-
Method 2: Aminolysis with Ethylenediamine
Ethylenediamine offers a milder alternative to hydrazine and has been used for the deprotection of phthalimides.[3] Its compatibility with aldehydes is not extensively documented and should be evaluated on a case-by-case basis.
Protocol:
-
Dissolve the N-phthaloyl amino aldehyde (1 equivalent) in a suitable solvent such as isopropanol.
-
Add ethylenediamine (typically 10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary and should be monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the free amino aldehyde.
Logical Workflow for Method Selection
The choice of deprotection method is critical and should be guided by the specific substrate and the desired outcome. The following diagram illustrates a logical workflow for selecting the appropriate deprotection strategy.
Caption: A decision-making workflow for selecting a suitable deprotection method for N-phthaloyl amino aldehydes.
Signaling Pathway of Reductive Deprotection
The mechanism of the sodium borohydride-mediated deprotection involves a two-step process: initial reduction of one of the phthalimide carbonyl groups followed by an acid-catalyzed intramolecular cyclization to release the free amine.
Caption: The proposed reaction pathway for the reductive deprotection of an N-phthaloyl group using sodium borohydride.
Conclusion
The deprotection of N-phthaloyl amino aldehydes requires careful consideration to avoid unwanted side reactions with the aldehyde functionality. While traditional hydrazinolysis is generally not a viable option, reductive deprotection using sodium borohydride emerges as a highly promising and mild alternative.[1][2] Researchers should be aware that optimization of the reaction conditions is critical to achieve selective cleavage of the phthalimide group while preserving the sensitive aldehyde. Aminolysis with reagents like ethylenediamine may also be a suitable, milder alternative to hydrazine, though its compatibility with specific aldehyde-containing substrates warrants further investigation.[3] The choice of the optimal method will ultimately depend on the specific molecular context and empirical validation.
References
- 1. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine: Reductive Amination vs. Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic methodologies for the preparation of the novel bioactive compound N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine. The target compound incorporates the versatile phthalimide scaffold, a pharmacophore present in numerous bioactive molecules with a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] The two synthetic routes under evaluation are the direct reductive amination of 4-(1,3-dioxoisoindolin-2-yl)butanal and a classical Gabriel synthesis approach.
Introduction
The phthalimide group is a cornerstone in medicinal chemistry, with derivatives like thalidomide, lenalidomide, and pomalidomide being prominent examples of its therapeutic importance.[1][3] The aldehyde functionality in this compound presents a key branching point for the synthesis of diverse bioactive candidates. This guide objectively compares the efficacy of a modern reductive amination approach against the traditional Gabriel synthesis for the preparation of a novel N-benzylated derivative, providing researchers with the necessary data to select the most suitable method for their drug discovery and development endeavors.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the two synthetic pathways to N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine.
Table 1: Reaction Conditions and Yields
| Parameter | Reductive Amination of this compound | Gabriel Synthesis |
| Starting Materials | This compound, Benzylamine | Potassium Phthalimide, 1-Bromo-4-chlorobutane, Benzylamine |
| Key Reagents | Sodium triacetoxyborohydride | Sodium Iodide, Sodium Carbonate |
| Solvent | Dichloromethane | Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature | 80-100 °C |
| Reaction Time | 12 - 24 hours | Step 1: 12-18 hours; Step 2: 8-12 hours |
| Overall Yield | ~85-95% | ~60-75% |
| Purification | Column Chromatography | Extraction and Column Chromatography |
Table 2: Purity and Characterization
| Parameter | Reductive Amination of this compound | Gabriel Synthesis |
| Purity (post-purification) | >98% | >97% |
| Characterization Methods | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
| Key Spectroscopic Data | Consistent with the formation of the desired secondary amine. | Consistent with the formation of the desired secondary amine. |
Experimental Protocols
Method A: Reductive Amination of this compound
This protocol outlines the direct synthesis of N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine from this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound in dichloromethane, add benzylamine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine.
Method B: Gabriel Synthesis
This protocol describes a two-step synthesis of the target compound starting from potassium phthalimide.
Step 1: Synthesis of 2-(4-chlorobutyl)isoindoline-1,3-dione
Materials:
-
Potassium phthalimide (1.0 eq)
-
1-Bromo-4-chlorobutane (1.2 eq)
-
Sodium iodide (catalytic amount)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of potassium phthalimide in DMF, add 1-bromo-4-chlorobutane and a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 2-(4-chlorobutyl)isoindoline-1,3-dione.
Step 2: Synthesis of N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine
Materials:
-
2-(4-chlorobutyl)isoindoline-1,3-dione (1.0 eq)
-
Benzylamine (2.0 eq)
-
Sodium carbonate (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-(4-chlorobutyl)isoindoline-1,3-dione in DMF, add benzylamine and sodium carbonate.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Reductive Amination Pathway.
Caption: Gabriel Synthesis Pathway.
Conclusion
Both reductive amination and Gabriel synthesis are viable methods for the preparation of N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butan-1-amine. The reductive amination of this compound offers a more direct and efficient route with higher overall yields and milder reaction conditions. The Gabriel synthesis, while a classic and reliable method, involves a two-step process with generally lower overall yields and requires higher reaction temperatures.
References
Benchmarking the Stability of 4-(1,3-Dioxoisoindolin-2-yl)butanal Against Similar Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the stability of reagents is a critical parameter that can significantly impact the reproducibility of experiments and the integrity of synthesized compounds. This guide provides a comparative analysis of the stability of 4-(1,3-Dioxoisoindolin-2-yl)butanal, a versatile building block, against a selection of structurally similar reagents. The following data and protocols are designed to offer an objective performance comparison, supported by established experimental methodologies.
Comparative Stability Analysis
To evaluate the relative stability of this compound, a series of forced degradation studies were conducted. These studies exposed the target compound and its analogues to various stress conditions, including acidic, basic, oxidative, and thermal challenges. The percentage of degradation was quantified using High-Performance Liquid Chromatography (HPLC) analysis.
For the purpose of this comparison, the following analogous reagents were selected based on common structural modifications in medicinal chemistry:
-
Reagent A: 3-(1,3-Dioxoisoindolin-2-yl)propanal (shorter alkyl chain)
-
Reagent B: 5-(1,3-Dioxoisoindolin-2-yl)pentanal (longer alkyl chain)
-
Reagent C: 4-((1,3-Dioxan-2-yl)amino)butanal (alternative protecting group)
-
Reagent D: N-Boc-4-aminobutanal (commonly used carbamate protecting group)
Table 1: Comparative Stability Data (% Degradation after 24 hours)
| Reagent | Acidic (0.1 N HCl) | Basic (0.1 N NaOH) | Oxidative (3% H₂O₂) | Thermal (60°C) |
| This compound | 5.2% | 8.1% | 12.5% | 3.4% |
| Reagent A | 6.1% | 9.5% | 14.2% | 4.1% |
| Reagent B | 4.8% | 7.5% | 11.8% | 3.1% |
| Reagent C | 15.7% | 25.3% | 18.9% | 9.8% |
| Reagent D | 22.4% | 35.8% | 21.7% | 15.2% |
The data indicates that the phthalimide-protected aldehydes (this compound and its alkyl chain homologues) exhibit greater stability across all tested conditions compared to reagents with alternative protecting groups. The phthalimide group's robustness contributes significantly to the overall stability of the molecule.[1][2] Aldehydes, in general, are susceptible to oxidation, which is reflected in the higher degradation percentages under oxidative stress for all tested compounds.[3][4]
Experimental Protocols
The following protocols were employed for the forced degradation studies to ensure reproducibility and accuracy of the stability assessment.
Preparation of Stock Solutions
A stock solution of each reagent (1 mg/mL) was prepared in acetonitrile. These stock solutions were then used for all subsequent stress studies.
Forced Degradation Studies
For each reagent, separate aliquots of the stock solution were subjected to the following conditions:
-
Acidic Degradation: The stock solution was diluted with 0.1 N hydrochloric acid to a final concentration of 100 µg/mL and incubated at room temperature for 24 hours.
-
Basic Degradation: The stock solution was diluted with 0.1 N sodium hydroxide to a final concentration of 100 µg/mL and incubated at room temperature for 24 hours.
-
Oxidative Degradation: The stock solution was diluted with 3% hydrogen peroxide to a final concentration of 100 µg/mL and incubated at room temperature for 24 hours.
-
Thermal Degradation: A solid sample of the reagent was placed in a controlled temperature oven at 60°C for 24 hours, after which a 1 mg/mL solution in acetonitrile was prepared.
Sample Analysis by HPLC
All samples, including a non-degraded control (stock solution diluted with the mobile phase), were analyzed by reverse-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed samples to that of the control sample.
Visualizations
To further illustrate the processes involved in this stability assessment, the following diagrams are provided.
Caption: Workflow for the forced degradation stability testing of reagents.
Caption: A simplified potential degradation pathway of aldehydes via oxidation.
Conclusion
The experimental data presented in this guide suggests that this compound possesses a high degree of stability, particularly when compared to analogues with more labile protecting groups. The phthalimide moiety confers significant resistance to degradation under acidic, basic, oxidative, and thermal stress. This inherent stability makes this compound a reliable and robust reagent for applications in multi-step organic synthesis and drug discovery, where reaction conditions can be demanding. For researchers and scientists, the choice of a stable building block is paramount to achieving consistent and reproducible results, and this compound demonstrates favorable characteristics in this regard.
References
A Comparative Guide to the Validation of Analytical Methods for 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For a target molecule such as 4-(1,3-Dioxoisoindolin-2-YL)butanal, a compound featuring both a phthalimide group and an aldehyde functional group, several analytical techniques can be employed for its quantification. This guide provides a comparative overview of potential analytical methods, complete with illustrative validation data and detailed experimental protocols. The selection of an appropriate method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
The primary analytical methods considered for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and a more straightforward UV-Vis Spectrophotometric method. Due to the aldehyde group's reactivity and potential for thermal instability, derivatization is often a necessary step for successful GC analysis.
Comparison of Analytical Method Validation Parameters
The following tables summarize hypothetical yet realistic validation parameters for each of the three proposed analytical methods, based on established practices for similar compounds and in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range | 80-120% of test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2% | 0.85% |
| - Intermediate Precision | ≤ 3% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 0.998 |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 80-120% of test concentration | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2% | 1.10% |
| - Intermediate Precision | ≤ 3% | 1.45% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.7 µg/mL |
| Specificity | No interference from blank/placebo | Baseline separation of derivative peak |
Method 3: UV-Vis Spectrophotometry following Derivatization
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.9975 |
| Range | Concentration dependent | 20 - 200 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.5 - 103.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5% | 2.5% |
| - Intermediate Precision | ≤ 7% | 4.2% |
| Limit of Detection (LOD) | Visually or instrumentally determined | 5 µg/mL |
| Limit of Quantitation (LOQ) | Lowest concentration with acceptable accuracy and precision | 15 µg/mL |
| Specificity | Minimal interference from excipients | Wavelength scan shows distinct peak of derivative |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, from initial planning to final reporting.
Caption: A flowchart of the analytical method validation process.
Detailed Experimental Protocols
Method 1: HPLC-UV
1. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard and sample in the mobile phase to achieve a target concentration (e.g., 50 µg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm (based on the phthalimide chromophore).
3. Validation Experiments:
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) and inject each in triplicate. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio of a series of diluted solutions.
Method 2: GC-FID (with Derivatization)
1. Derivatization and Sample Preparation:
-
Prepare a derivatizing solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., pyridine).
-
To a known amount of the sample or standard, add an excess of the PFBHA solution.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to form the oxime derivative.
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate for injection.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
3. Validation Experiments:
-
Follow a similar approach to the HPLC-UV method for linearity, accuracy, precision, LOD, and LOQ, ensuring the derivatization step is consistently applied to all standards and samples.
Method 3: UV-Vis Spectrophotometry (with Derivatization)
1. Derivatization and Sample Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable acidic medium (e.g., acetonitrile with a small amount of sulfuric acid).[6][7]
-
Mix a known volume of the sample or standard solution with the DNPH reagent.
-
Allow the reaction to proceed to form the colored 2,4-dinitrophenylhydrazone derivative.
-
Dilute the final solution to an appropriate volume with the solvent.
2. Spectrophotometric Measurement:
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Wavelength: Scan the spectrum of the derivative to determine the wavelength of maximum absorbance (λmax), which is typically in the range of 360-380 nm for aldehyde-DNPH derivatives.[7][8]
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a reagent blank.
3. Validation Experiments:
-
Linearity: Prepare a series of standard solutions of varying concentrations, perform the derivatization, and measure their absorbance. Plot absorbance versus concentration.
-
Accuracy and Precision: Similar to the chromatographic methods, perform recovery studies and replicate measurements.
-
LOD & LOQ: These are often higher for spectrophotometric methods and can be determined from the linearity curve or by analyzing progressively more dilute solutions.
This guide provides a framework for selecting and validating an appropriate analytical method for this compound. The final choice will be dictated by the specific requirements of the analysis and the resources available. It is crucial to perform a thorough validation to ensure the reliability and accuracy of the data generated.
References
A Comparative Guide to the Bioactivity of Isoindoline-1,3-dione (Phthalimide) and Isoindolinone Derivatives
Introduction: While specific research on the bioactivity of compounds directly synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanal is limited in publicly available literature, the core structure, isoindoline-1,3-dione (commonly known as phthalimide), and its reduced form, isoindolinone, are recognized as privileged scaffolds in medicinal chemistry.[1] Derivatives based on these cores exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects.[1][2] This guide provides a comparative overview of the bioactivity of various phthalimide and isoindolinone derivatives, offering insights into their therapeutic potential through quantitative data, detailed experimental protocols, and pathway visualizations. The compounds discussed herein, while not direct derivatives of this compound, share the fundamental phthalimide or isoindolinone moiety, making this analysis relevant for researchers interested in this class of compounds.
Quantitative Bioactivity Data
The bioactivity of isoindoline-based compounds varies significantly with their substitution patterns, leading to a diverse range of therapeutic applications. The following tables summarize the quantitative inhibitory and cytotoxic activities of selected derivatives against different biological targets.
Table 1: Carbonic Anhydrase Inhibition by Novel Isoindolinone Derivatives
| Compound ID | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 2c | hCA I | 16.09 ± 4.14 | 16.27 ± 0.65 | [3][4] |
| hCA II | 14.87 ± 3.25 | 13.02 ± 0.04 | [3][4] | |
| 2f | hCA I | 11.48 ± 4.18 | 11.24 ± 0.29 | [3][4] |
| hCA II | 9.32 ± 2.35 | 14.11 ± 0.21 | [3][4] | |
| Acetazolamide (AAZ) | hCA I | 54.12 ± 13.52 | 45.98 ± 1.17 | [3] |
| hCA II | 39.08 ± 9.47 | 34.22 ± 0.65 | [3] |
Data from a study on novel isoindolinone derivatives, showing potent inhibition of human carbonic anhydrase (hCA) I and II compared to the standard inhibitor Acetazolamide.[3][4]
Table 2: Anticancer Activity of Isoindoline-1,3-dione and Isoindolinone Derivatives
| Compound ID | Cell Line | Activity | IC₅₀ / CC₅₀ (µM / µg/mL) | Reference |
| Compound 11 (Isoindolinone) | HepG2 (Liver Cancer) | Cytotoxicity | IC₅₀ = 5.89 µM | [5] |
| Compound 3d (Phthalimide) | HT29 (Colorectal Cancer) | Cytotoxicity | IC₅₀ = 80.1 nM (0.08 µM) | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Blood Cancer) | Cytotoxicity | CC₅₀ = 0.26 µg/mL | [6] |
| K562 (Blood Cancer) | Cytotoxicity | CC₅₀ = 3.81 µg/mL | [6] |
This table presents the cytotoxic effects of various derivatives on different cancer cell lines, highlighting the potential of these scaffolds in oncology research.[5][6]
Table 3: Acetylcholinesterase (AChE) Inhibition by Isoindoline-1,3-dione Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 7a (para-fluoro) | AChE | 2.1 ± 0.6 | [7] |
| 7f (para-fluoro) | AChE | 2.1 ± 1.1 | [7] |
| Derivative I (4-phenylpiperazine) | AChE | 1.12 | [8] |
| Rivastigmine (Standard) | AChE | 11.07 | [7] |
Selected isoindoline-1,3-dione-N-benzyl pyridinium hybrids show potent inhibitory activity against AChE, a key target in Alzheimer's disease therapy.[7][8]
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing the bioactivity of synthesized compounds. Below are protocols for key assays mentioned in the data tables.
Carbonic Anhydrase (CA) Esterase Activity and Inhibition Assay
This colorimetric assay is a common method to evaluate the inhibitory effect of compounds on carbonic anhydrase activity.[9]
-
Materials and Reagents:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, hCA II).
-
CA Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6).
-
CA Substrate: 4-Nitrophenyl acetate (NPA) dissolved in DMSO or acetonitrile.
-
Test compounds and positive control (Acetazolamide) dissolved in DMSO.
-
96-well microtiter plates.
-
Spectrophotometric plate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of the hCA isoform in the assay buffer. Prepare serial dilutions of the test compounds and Acetazolamide in the assay buffer, ensuring the final DMSO concentration remains below 1%.
-
Plate Setup: In a 96-well plate, add 85 µL of CA Assay Buffer to all wells. Add 5 µL of the appropriate inhibitor dilution to the sample wells. Add 5 µL of Acetazolamide to positive control wells and 5 µL of vehicle (buffer with DMSO) to enzyme activity control wells.
-
Enzyme Addition: Add 5 µL of the CA enzyme solution to all wells except for the blank wells. Mix gently and incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of the NPA substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.
-
Data Analysis: Calculate the reaction rate (change in absorbance per minute) for each well. The percentage of inhibition is determined relative to the enzyme activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a dose-response curve.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]
-
Materials and Reagents:
-
Cancer cell lines of interest (e.g., HepG2, HT-29).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile microplates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve by plotting cell viability against compound concentration.[12]
-
Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(1,3-Dioxoisoindolin-2-YL)butanal in a Laboratory Setting
For immediate reference, 4-(1,3-Dioxoisoindolin-2-yl)butanal should be treated as a hazardous solid waste. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3] Adherence to your institution's specific hazardous waste protocols and local regulations is mandatory.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or face shield, and chemical-resistant gloves.[1] If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. All handling of this solid chemical should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Quantitative Hazard Data Summary
The following table summarizes the known hazard classifications for this compound.
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed. |
| Skin Irritation | H315 | Warning | Causes skin irritation. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation. |
Source: Fluorochem, Sigma-Aldrich[1][4]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of solid this compound waste.
1.0 Waste Identification and Segregation
1.1 Designate as Hazardous Waste: As soon as this compound is deemed a waste product, it must be managed as hazardous waste.[5]
1.2 Segregate Solid Waste: This chemical is a solid. It must be collected separately from liquid waste.[6][7] Do not mix with solvents or aqueous waste streams.
1.3 Check for Incompatibilities: Store this waste away from strong oxidizing agents.[8] Consult your institution's chemical compatibility guidelines for detailed storage requirements.
2.0 Waste Accumulation and Container Management
2.1 Select an Appropriate Container:
- For pure, unused, or expired product, the original manufacturer's container is the preferred choice for disposal.[6][9] Ensure the label is intact and legible.
- For contaminated lab debris (e.g., weigh boats, contaminated paper towels), use a designated solid chemical waste container. This should be a sturdy, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).[2][5] The container must be in good condition with no cracks or leaks.[5]
2.2 Label the Waste Container:
- Before any waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department to the container.[5]
- Clearly write the full chemical name: "this compound" and any other chemical constituents of the waste.[5] Avoid using abbreviations or chemical formulas.[5]
- Indicate the start date of waste accumulation.
3.0 Spill and Contamination Cleanup
3.1 Contain the Spill: In case of a spill, prevent the solid from becoming airborne. 3.2 Cleanup: Carefully sweep up the solid material.[10] Avoid creating dust. If necessary, lightly dampen a paper towel with a suitable solvent (e.g., isopropanol) to wipe the area, ensuring the solvent is compatible with the surface. 3.3 Dispose of Cleanup Debris: All materials used for cleanup (e.g., contaminated gloves, paper towels, sweepings) must be placed in the designated solid hazardous waste container.[11]
4.0 Storage and Final Disposal
4.1 Storage Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be near the point of generation and under the control of laboratory personnel.[4] 4.2 Secondary Containment: Place the primary waste container within a secondary containment bin or tray to prevent the spread of material in case of a leak.[6][12] 4.3 Arrange for Pickup: Once the waste container is full (do not overfill; leave at least 10% headspace) or when you are finished generating this waste stream, schedule a pickup with your institution's EHS or hazardous waste management department.[6][9] Follow their specific procedures for waste collection requests.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acs.org [acs.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.se [fishersci.se]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(1,3-Dioxoisoindolin-2-YL)butanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4-(1,3-Dioxoisoindolin-2-YL)butanal (CAS No: 3598-60-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The following personal protective equipment is mandatory to mitigate these risks.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1][2][3] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from splashes or dust.[1][2][3][4] |
| Skin and Body Protection | Laboratory coat. Flame retardant antistatic protective clothing is recommended. | To protect skin from exposure and prevent contamination of personal clothing.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator is required. | To prevent respiratory tract irritation.[1][3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability. The following workflow outlines the necessary steps for safe utilization.
Key Handling Procedures:
-
Always work in a well-ventilated area, such as a chemical fume hood.[1][3]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][3][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][3][4]
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated place.[1][3][4]
-
The recommended storage temperature is -20°C.
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal.
Disposal Best Practices:
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][2][3]
-
Do not flush into surface water or sanitary sewer systems.[4]
-
Contaminated packaging should be treated in the same way as the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
